1-Butyl-3-methylimidazolium tricyanomethanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;2,2-dicyanoethenylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4N3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSETQBLNHGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878027-73-7 | |
| Record name | 1-Butyl-3-methylimidazolium Tricyanomethanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Tricyanomethanide
This guide provides a comprehensive, in-depth protocol for the synthesis of the ionic liquid 1-butyl-3-methylimidazolium tricyanomethanide, often abbreviated as [BMIM][TCM]. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring a thorough understanding of the synthesis pathway, from precursor preparation to the purification and characterization of the final product.
Introduction: The Significance of [BMIM][TCM]
This compound is a member of the imidazolium-based ionic liquids, a class of salts that are liquid at or near room temperature. These compounds have garnered significant interest due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities. [BMIM][TCM], in particular, is noted for its low viscosity and high conductivity, making it a promising candidate for applications in electrochemistry, catalysis, and as a solvent for various chemical transformations. This guide will provide the necessary technical details for its laboratory-scale synthesis.
Overall Synthesis Strategy
The synthesis of [BMIM][TCM] is a two-stage process. The first stage involves the synthesis of the 1-butyl-3-methylimidazolium cation precursor, typically as a halide salt. The second stage is an anion metathesis (or anion exchange) reaction where the halide anion is replaced by the tricyanomethanide anion.
Caption: Overall workflow for the synthesis of [BMIM][TCM].
PART 1: Synthesis of Precursors
A successful synthesis of the target ionic liquid hinges on the quality of its precursors. This section details the preparation of the key starting materials: 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and an alkali metal tricyanomethanide salt.
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
The synthesis of [BMIM][Cl] is a classic quaternization reaction, a type of alkylation, where the nitrogen atom of the 1-methylimidazole ring attacks the electrophilic carbon of 1-chlorobutane.[1]
Caption: Quaternization reaction for [BMIM][Cl] synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight excess of 1-chlorobutane (1.1 to 1.2 molar equivalents). The use of a solvent such as toluene or acetonitrile is common to facilitate mixing and temperature control, though solvent-free methods have also been reported.[1][2]
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) with vigorous stirring for 24 to 72 hours.[1] The progress of the reaction can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the upper layer (unreacted starting materials and solvent) is decanted. The crude [BMIM][Cl] is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining starting materials.[1]
-
Drying: The purified [BMIM][Cl] is dried under high vacuum at an elevated temperature (e.g., 70 °C) for several hours to remove any residual volatile compounds. The final product should be a white to pale yellow solid or a highly viscous liquid.[3]
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity |
| 1-Methylimidazole | 82.10 | 1.0 | 82.1 g (1.0 mol) |
| 1-Chlorobutane | 92.57 | 1.1 | 101.8 g (1.1 mol) |
| Ethyl Acetate (for washing) | 88.11 | - | 3 x 100 mL |
Rationale for Experimental Choices:
-
Excess 1-Chlorobutane: A slight excess of the alkylating agent is used to ensure the complete conversion of the 1-methylimidazole.
-
Reflux Conditions: Heating the reaction mixture accelerates the rate of the quaternization reaction, which can be slow at room temperature.
-
Washing with Non-Polar Solvents: [BMIM][Cl] is an ionic salt and is immiscible with non-polar solvents like ethyl acetate. This allows for the efficient removal of the non-polar starting materials.
Synthesis of Sodium Tricyanomethanide (Na[TCM])
The tricyanomethanide anion is synthesized from the reaction of malononitrile with a cyanogen halide in the presence of a base.[3]
Safety Precautions: Malononitrile is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[4][5][6][7] Cyanogen halides are also highly toxic and require appropriate safety measures.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a pH probe, and addition funnels, dissolve malononitrile in water.[3]
-
pH Adjustment: Adjust the pH of the malononitrile solution to approximately 7.5 using a solution of sodium hydroxide.[3]
-
Cyanation: While maintaining the temperature between 25-30 °C, slowly and simultaneously add a cyanogen halide (e.g., cyanogen chloride) and a sodium hydroxide solution to the reaction mixture. The pH should be carefully maintained between 6.5 and 7.5 throughout the addition.[3]
-
Workup: After the addition is complete, continue stirring for a short period. The resulting solution contains sodium tricyanomethanide.
-
Purification: The crude sodium tricyanomethanide can be purified by recrystallization from a suitable organic solvent, such as acetone, to yield a white solid.[3]
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity |
| Malononitrile | 66.06 | 1.0 | 66.1 g (1.0 mol) |
| Cyanogen Chloride | 61.47 | ~2.2 | ~135.2 g (2.2 mol) |
| Sodium Hydroxide | 40.00 | As needed for pH control | - |
Rationale for Experimental Choices:
-
pH Control: The pH of the reaction is critical. A basic environment is required to deprotonate the malononitrile, making it nucleophilic. However, excessively high pH can lead to side reactions of the cyanogen halide.
-
Temperature Control: The reaction is exothermic, and maintaining a controlled temperature is important for safety and to minimize the formation of byproducts.
PART 2: Core Synthesis of [BMIM][TCM] via Anion Metathesis
With both the cation and anion precursors in hand, the final step is to combine them in an anion metathesis reaction. This reaction is driven by the precipitation of the insoluble inorganic salt (in this case, NaCl).
Caption: Anion metathesis for the synthesis of [BMIM][TCM].
Experimental Protocol:
-
Reaction Setup: Dissolve [BMIM][Cl] in a suitable solvent, such as dichloromethane or acetone. In a separate flask, dissolve an equimolar amount of sodium tricyanomethanide in a solvent in which it is soluble, which may be water or a polar organic solvent.
-
Reaction: Slowly add the sodium tricyanomethanide solution to the [BMIM][Cl] solution with vigorous stirring. A white precipitate of sodium chloride should form immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Isolation: Remove the precipitated sodium chloride by filtration.
-
Purification: The filtrate, containing the [BMIM][TCM], should be washed several times with deionized water to remove any remaining halide impurities. The absence of halides can be confirmed by adding a few drops of a silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgCl) indicates that the ionic liquid is free of chloride contamination.
-
Drying: Remove the solvent from the organic phase under reduced pressure. The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 80 °C) for an extended period to remove all traces of water and solvent.
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity |
| [BMIM][Cl] | 174.67 | 1.0 | 17.5 g (0.1 mol) |
| Na[TCM] | 113.05 | 1.0 | 11.3 g (0.1 mol) |
| Dichloromethane (solvent) | 84.93 | - | 200 mL |
PART 3: Characterization of [BMIM][TCM]
Thorough characterization is essential to confirm the identity and purity of the synthesized ionic liquid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the [BMIM] cation. The ¹H NMR spectrum should show characteristic peaks for the imidazolium ring protons and the protons of the butyl and methyl groups.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic vibrational bands for both the cation and the anion. The tricyanomethanide anion will have a strong, characteristic nitrile (C≡N) stretching band.[9]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. It measures the change in mass of a sample as a function of temperature.[10][11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and glass transition temperature of the ionic liquid.[10][12]
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the imidazolium ring protons and the alkyl chain protons of the [BMIM] cation. |
| ¹³C NMR | Resonances for all unique carbon atoms in the [BMIM] cation. |
| FTIR | Characteristic C-H stretching and bending modes for the cation, and a strong C≡N stretching band for the [TCM] anion. |
| TGA | High decomposition temperature, indicative of good thermal stability. |
| DSC | Determination of melting point or glass transition temperature. |
Conclusion
The synthesis of this compound, while requiring careful attention to detail and adherence to safety protocols, is a reproducible process for a well-equipped laboratory. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce high-purity [BMIM][TCM] for their specific applications. The combination of precursor synthesis, a controlled metathesis reaction, and thorough purification and characterization is key to obtaining a reliable and high-quality ionic liquid.
References
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]
- Process for preparing alkali metal or alkaline earth metal tricyanomethanides. (n.d.). Google Patents.
-
Malononitrile - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
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Material Safety Data Sheet Malononitrile MSDS. (n.d.). T3DB. Retrieved from [Link]
- Z. K. (2018). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of the Serbian Chemical Society.
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Tetracyanoethylene. (n.d.). Organic Syntheses. Retrieved from [Link]
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FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl), manchurian ash (MA), MA impregnated with BMIMCl (MA/BMIMCl) and Soxhlet-extracted MA (MA-S). (n.d.). ResearchGate. Retrieved from [Link]
- Lu, B., Xu, A., & Wang, J. (2013). Cation Does Matter:How Cationic Structure Affects the Dissolution of Cellulose in Ionic Liquids. Green Chemistry.
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ICSC 1466 - MALONONITRILE. (n.d.). ILO. Retrieved from [Link]
- Accessing Lanthanide Tricyanomethanide Coordination Polymers Using Ionic Liquids. (2022). Crystal Growth & Design.
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Malononitrile. (n.d.). New Jersey Department of Health. Retrieved from [Link]
- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (2015). Royal Society of Chemistry.
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malononitrile. (n.d.). Organic Syntheses. Retrieved from [Link]
- Skrebets, T. E., Shkaeva, N. V., & Kosyakov, D. S. (2021). Thermophysical Properties of Ionic Liquids with 1-Butyl-3-methylimidazolium Cation. Russian Journal of Physical Chemistry A.
-
Figure S8. 13 C NMR Spectrum of Tri(1-butyl-3-methylimidazolium) Hexanitratoneodymate, [C4mim]3[Nd(NO3)6], (3). (n.d.). ResearchGate. Retrieved from [Link]
- Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. (2016). Journal of Chemical Engineering & Process Technology.
-
The 13 C NMR spectrum of 1-methylimidazolium tricyanomethanide as a novel nano molten salt catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B) 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; (C) 1-butyl-3-methylimidazolium thiocyanate. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparation and purification of alkali metal and alkaline earth metal tricy anomethanides. (n.d.). Google Patents.
- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. (2004). Acta Physico-Chimica Sinica.
-
FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid, (b) H4SiW12O40·nH2O and (c) [MmIm]4[SiW12O40] hybrid molecular material. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR-spectrum of reaction mixture “1-butyl-3-methylimidazolium bromide − IMTHPA”. (n.d.). ResearchGate. Retrieved from [Link]
-
Infrared (IR) spectra of pure 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][TFS]) (curve a), the [BMIM][TFS]/Al2O3 mixture (curve b), the mixture after two washes with ethanol (curve c), and the mixture after five washes (curve d), recorded under ambient pressure. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method of malononitrile. (n.d.). Google Patents.
- A kind of synthetic method of malononitrile. (n.d.). Google Patents.
-
2-cyanomalononitrile sodium salt. (n.d.). PubChem. Retrieved from [Link]
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The Physicochemical Landscape of [Bmim][TCM]: A Technical Guide for Researchers
An In-depth Exploration of 1-butyl-3-methylimidazolium tricyanomethanide for Advanced Applications
Introduction: The Allure of a Low-Viscosity, High-Performance Ionic Liquid
Ionic liquids (ILs) have emerged as a class of tunable solvents and materials with vast potential across numerous scientific disciplines, from catalysis and synthesis to energy storage and materials science. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, set them apart from conventional volatile organic compounds. Within this diverse family of materials, this compound, commonly abbreviated as [Bmim][TCM], has garnered significant attention. This is primarily due to its remarkably low viscosity, a characteristic not often associated with ionic liquids, coupled with a suite of other desirable physicochemical properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of [Bmim][TCM], tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a compilation of data, but also a deeper understanding of the experimental methodologies and the underlying chemical principles that govern the behavior of this fascinating ionic liquid.
Molecular Structure and Core Data
At the heart of [Bmim][TCM]'s properties are its constituent ions: the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the tricyanomethanide ([TCM]⁻) anion.
Table 1: Core Molecular and Physical Data for [Bmim][TCM]
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅N₅ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| CAS Number | 878027-73-7 | [1] |
| Appearance | Yellow to brown liquid | |
| Melting Point | < Room Temperature | [1] |
Synthesis of [Bmim][TCM]: A Two-Step Approach
The synthesis of [Bmim][TCM] is typically achieved through a two-step process, beginning with the quaternization of 1-methylimidazole to form the [Bmim]⁺ cation with a halide counter-ion, followed by an anion metathesis reaction to introduce the [TCM]⁻ anion.
Step 1: Synthesis of 1-butyl-3-methylimidazolium Chloride ([Bmim]Cl)
The first step involves a nucleophilic substitution reaction between 1-methylimidazole and 1-chlorobutane.[2][3]
Experimental Protocol:
-
Equimolar amounts of 1-methylimidazole and 1-chlorobutane are combined in a round-bottom flask equipped with a reflux condenser.[2]
-
The reaction mixture is heated under reflux at 60°C with vigorous stirring for 48 hours.[2]
-
After cooling to room temperature, the product is washed twice with ethyl acetate to remove any unreacted starting materials.[2]
-
The remaining ethyl acetate is removed under vacuum at 60°C for 2 hours.[2]
-
The resulting [Bmim]Cl is a white crystalline solid.[3]
Step 2: Anion Metathesis to Yield [Bmim][TCM]
The second step involves exchanging the chloride anion of [Bmim]Cl with the tricyanomethanide anion. This is typically achieved by reacting [Bmim]Cl with a salt containing the [TCM]⁻ anion, such as sodium tricyanomethanide or silver tricyanomethanide. The choice of the salt is crucial as it determines the purification strategy. Using a silver salt results in the precipitation of silver chloride, which can be easily removed by filtration.
Experimental Protocol:
-
[Bmim]Cl is dissolved in a suitable solvent, such as deionized water or acetone.
-
An equimolar amount of silver tricyanomethanide (Ag[TCM]) is added to the solution.
-
The mixture is stirred at room temperature for several hours, during which a white precipitate of silver chloride (AgCl) will form.
-
The AgCl precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting [Bmim][TCM] is dried under high vacuum to remove any residual solvent and water.
Core Physicochemical Properties
The unique combination of the [Bmim]⁺ cation and the [TCM]⁻ anion endows [Bmim][TCM] with a distinct set of physicochemical properties.
Density
The density of [Bmim][TCM] is a fundamental property that influences its behavior in various applications, including as a solvent and in separation processes. Like most liquids, its density decreases with increasing temperature.
Table 2: Temperature-Dependent Density of [Bmim][TCM]
| Temperature (K) | Density (g/cm³) |
| 298.15 | 1.066 |
| 313.15 | 1.055 |
| 333.15 | 1.041 |
| 353.15 | 1.027 |
Data sourced from Zubeir et al. (2016)
Experimental Protocol for Density Measurement (Vibrating Tube Densitometer):
-
A small sample of the ionic liquid is injected into a U-shaped borosilicate glass tube.
-
The tube is electromagnetically excited to oscillate at its characteristic frequency.
-
The frequency of oscillation is precisely measured, which is directly related to the density of the sample.
-
The temperature of the sample is controlled with a high-precision thermostat.
-
Calibration is performed using two standards of known density, typically dry air and deionized water.
Viscosity
One of the most notable features of [Bmim][TCM] is its low viscosity compared to other imidazolium-based ionic liquids. This property is highly advantageous in applications where mass transfer is critical, such as in catalysis and electrochemical devices.
Table 3: Temperature-Dependent Viscosity of [Bmim][TCM]
| Temperature (K) | Viscosity (mPa·s or cP) |
| 298.15 | 25.7 |
| 313.15 | 16.5 |
| 333.15 | 9.8 |
| 353.15 | 6.5 |
Data for 298.15 K from IoLiTec GmbH[1], other data calculated based on the correlation provided by Zubeir et al. (2016)
Experimental Protocol for Viscosity Measurement (Rotational Rheometer):
-
A small sample of the ionic liquid is placed between two plates (or a cone and plate geometry).
-
One of the plates is rotated at a known angular velocity, and the torque required to maintain this rotation is measured.
-
The viscosity is calculated from the torque, angular velocity, and the geometry of the measuring system.
-
The temperature is controlled by a Peltier or fluid-based system.
-
This method allows for the determination of viscosity over a range of shear rates to assess if the fluid is Newtonian.
Electrical Conductivity
The electrical conductivity of [Bmim][TCM] is a measure of its ability to conduct an electric current, which is a direct consequence of the mobility of its constituent ions. Its relatively high conductivity, a result of its low viscosity, makes it a promising candidate for electrolyte applications.
Table 4: Temperature-Dependent Electrical Conductivity of [Bmim][TCM]
| Temperature (K) | Electrical Conductivity (mS/cm) |
| 303.15 | 8.83 |
| 313.15 | 11.5 |
| 333.15 | 17.2 |
| 353.15 | 23.5 |
Data for 303.15 K from IoLiTec GmbH[1], other data calculated based on the correlation provided by Zubeir et al. (2016)
Experimental Protocol for Electrical Conductivity Measurement (Conductivity Meter):
-
A conductivity cell with two or four electrodes of a known geometry is immersed in the ionic liquid sample.
-
An alternating current is passed through the outer electrodes, and the voltage is measured between the inner electrodes.
-
The resistance of the sample is determined, and from this, the conductivity is calculated using the cell constant.
-
The temperature of the sample is precisely controlled, as conductivity is highly temperature-dependent.
-
The cell is calibrated using standard solutions of known conductivity, such as aqueous potassium chloride solutions.
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. [Bmim][TCM] exhibits good thermal stability, making it suitable for applications that require elevated temperatures. The decomposition temperature (Tdecomp) of pure [Bmim][TCM] has been reported to be 473.15 K (200 °C).[4]
Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):
-
A small, precisely weighed sample of the ionic liquid is placed in a sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Sources
An In-depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM]. The document delves into the fundamental principles governing its thermal decomposition, outlines detailed experimental protocols for its characterization, and presents a consolidated view of its thermal behavior based on current scientific literature. Key topics include the influence of cation and anion structure on stability, decomposition pathways, and the practical implications for its application in various fields. This guide is intended to be an essential resource for professionals requiring a deep understanding of the thermal properties of this promising ionic liquid.
Introduction to this compound ([Bmim][TCM])
This compound, abbreviated as [Bmim][TCM], is a member of the ionic liquid (IL) family. Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and wide electrochemical windows.[1] The [Bmim] cation is a common component in many well-studied ILs, while the tricyanomethanide [TCM] anion, with its planar structure and delocalized negative charge, contributes to the distinct characteristics of this particular ionic liquid.[2]
The thermal stability of an ionic liquid is a critical parameter that dictates its operational limits in high-temperature applications.[3] For researchers and professionals in fields such as drug development, catalysis, and materials science, a thorough understanding of the thermal behavior of [Bmim][TCM] is paramount for ensuring process safety, reproducibility, and efficacy.
Foundational Principles of Thermal Stability in Imidazolium-Based Ionic Liquids
The thermal stability of ionic liquids is not an intrinsic, singular value but is influenced by a combination of factors, primarily the chemical nature of the constituent cation and anion.[4]
2.1 The Role of the Anion
The anion typically plays the most significant role in determining the thermal stability of an ionic liquid.[4][5] The anion's nucleophilicity and basicity are key determinants of the decomposition pathway. Highly nucleophilic or basic anions can initiate decomposition at lower temperatures by attacking the imidazolium cation.[6][7] For instance, imidazolium-based ILs with halide anions tend to have lower thermal stability compared to those with larger, less coordinating anions.[8] The tricyanomethanide anion is considered to be a weakly coordinating anion, which generally contributes to higher thermal stability.
2.2 The Role of the Cation
While the anion is often the primary determinant, the structure of the cation also influences thermal stability. For 1-alkyl-3-methylimidazolium cations, the length of the alkyl chain and the presence of functional groups can affect the decomposition temperature.[4] The C2 proton on the imidazolium ring is particularly susceptible to abstraction by basic anions, leading to the formation of an N-heterocyclic carbene (NHC), a highly reactive intermediate that can trigger further degradation reactions.[7][9]
2.3 Influence of Extrinsic Factors
It is crucial to recognize that experimental conditions can significantly impact the measured thermal stability of an ionic liquid. Factors such as the heating rate, the surrounding atmosphere (inert vs. oxidative), and the presence of impurities like water or halides can alter the onset of decomposition.[4][5] For example, the presence of an oxidizing atmosphere can lower the decomposition temperature compared to an inert nitrogen atmosphere.[4] Furthermore, the material of the crucible used in thermal analysis can also influence the results.[10]
Experimental Characterization of Thermal Stability
A multi-faceted approach employing various analytical techniques is necessary to comprehensively characterize the thermal stability of [Bmim][TCM]. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1 Thermogravimetric Analysis (TGA)
TGA is the cornerstone for assessing the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Key Parameters from TGA
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a common metric for reporting thermal stability.[5]
-
Temperature of Maximum Decomposition Rate (Tpeak): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.[5]
-
Isothermal Stability: Long-term TGA experiments at a constant temperature below Tonset are crucial for determining the maximum operating temperature for prolonged applications, as slow degradation can occur at temperatures lower than those indicated by dynamic TGA scans.[5][11]
Standardized TGA Protocol for [Bmim][TCM]
-
Sample Preparation: Accurately weigh 5-10 mg of [Bmim][TCM] into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a linear heating rate of 10°C/min to an upper limit of 600°C to ensure complete decomposition is observed.[7]
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Calculate Tonset and Tpeak from the TGA and DTG curves, respectively.
3.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. While not a direct measure of decomposition, it provides valuable information about the physical state of the ionic liquid at different temperatures.
Standardized DSC Protocol for [Bmim][TCM]
-
Sample Preparation: Hermetically seal 5-10 mg of [Bmim][TCM] in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.[12]
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.
-
Heating and Cooling Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition onset (e.g., 200°C).
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to erase any prior thermal history of the sample.[7]
-
-
Data Analysis: Analyze the DSC thermogram for endothermic and exothermic peaks, which indicate phase transitions.
Thermal Decomposition Profile of [Bmim][TCM]
4.1 Decomposition Temperature
Studies on a series of tricyanomethanide-based ionic liquids have shown that they generally exhibit high thermal stability, with decomposition temperatures often around 300°C.[13] For [Bmim][TCM] specifically, a decomposition temperature of approximately 473.15 K (200°C) has been reported.[14] It is important to note that different studies may report slightly different values due to variations in experimental conditions.
4.2 Decomposition Pathways
For imidazolium-based ionic liquids with cyano-functionalized anions like tricyanomethanide, two primary thermal decomposition pathways have been identified.[6][15]
-
Deprotonation: The anion can act as a base and abstract the acidic proton from the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene (NHC). This is a common pathway for ILs with basic anions.[9]
-
Dealkylation (Nucleophilic Substitution): The anion can act as a nucleophile and attack the alkyl groups (butyl or methyl) on the imidazolium cation, leading to the cleavage of the C-N bond and the formation of neutral species.[16][17]
Experimental evidence suggests that for cyano-functionalized anions, both deprotonation and dealkylation can occur.[6][15]
4.3 Potential Decomposition Products
Based on the proposed decomposition pathways, the thermal degradation of [Bmim][TCM] is expected to produce a variety of volatile and non-volatile products. High-temperature pyrolysis studies of similar imidazolium-based ionic liquids have identified products such as:
-
Alkyl-substituted imidazoles (e.g., 1-butylimidazole, 1-methylimidazole).[9]
-
Haloalkanes (if halide impurities are present).[16]
-
Alkenes (from elimination reactions).[16]
-
Nitriles and other nitrogen-containing compounds from the decomposition of the tricyanomethanide anion.
-
In some cases, a carbonaceous residue may form at high temperatures.[9][18]
The specific composition of the decomposition products will depend on the precise temperature and other experimental conditions.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Decomposition Temperature (Tdecomp) | ~300 °C | [13] |
| Reported Decomposition Temperature | 473.15 K (200 °C) | [14] |
Note: The discrepancy in reported decomposition temperatures highlights the influence of experimental conditions and the definition of "decomposition temperature" (e.g., Tonset vs. Tpeak).
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of [Bmim][TCM].
Proposed Thermal Decomposition Pathways of [Bmim][TCM]
Caption: Potential decomposition routes for [Bmim][TCM].
Conclusion and Future Outlook
This compound exhibits good thermal stability, making it a suitable candidate for a range of applications where elevated temperatures are required. Its decomposition is a complex process that can proceed through multiple pathways, primarily dictated by the interplay between the imidazolium cation and the tricyanomethanide anion. A comprehensive understanding of its thermal behavior, obtained through standardized techniques like TGA and DSC, is essential for its safe and effective implementation.
Future research should focus on detailed kinetic studies of its thermal decomposition to better predict its long-term stability under various conditions. Furthermore, the identification and quantification of its decomposition products under different atmospheres would provide valuable insights into its degradation mechanisms and potential environmental impact.
References
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Kuznetsov, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
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Gao, C., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6405. [Link]
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Ghavre, M., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(48), 11429-11441. [Link]
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MacFarlane, D. R., et al. (2002). Ionic Liquids Based on Imidazolium and Pyrrolidinium Salts of the Tricyanomethanide Anion. Chemistry of Materials, 14(10), 4162-4168. [Link]
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Verevkin, S. P., et al. (2011). Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). The Journal of Chemical Thermodynamics, 43(6), 948-956. [Link]
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ResearchGate. (n.d.). DSC analysis of SEOS, [EMIm][TCM], [BMIm][TCM] and [HMIm][TCM] ion gels containing 5 wt% SEOS (second heating step). [Link]
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ResearchGate. (n.d.). Density as a function of temperature for the [C n mim][TCM] IL series. Experimental data. [Link]
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Salgado, J., et al. (2015). Thermal stability of ionic liquids derived from imidazolium and choline cations. Conference Paper. [Link]
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Brunetti, B., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Thermo, 3(2), 221-235. [Link]
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ResearchGate. (n.d.). Differential Scanning Calorimetric (DSC) analysis of [Bmim]Cl. [Link]
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ResearchGate. (n.d.). Thermo-gravimetric analyzer (TGA) analysis of [Bmim]Cl. [Link]
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ResearchGate. (n.d.). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. [Link]
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ResearchGate. (n.d.). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br for heating. [Link]
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ResearchGate. (n.d.). Differential scanning calorimetry (DSC) results for the 1-butyl-3-methylimidazoium methane sulphonate ([bmim][MS]). [Link]
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An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Tricyanomethanide [CAS Number: 878027-73-7]
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of a Tunable Solvent
In the ever-evolving landscape of chemical sciences, the quest for novel materials with bespoke properties remains a paramount objective. Among the fascinating classes of compounds to emerge, ionic liquids (ILs) have garnered considerable attention for their unique physicochemical characteristics. This guide focuses on a particularly intriguing member of this family: 1-Butyl-3-methylimidazolium tricyanomethanide, often abbreviated as [BMIM][TCM]. Possessing a unique combination of low viscosity, high thermal stability, and significant solvating power, [BMIM][TCM] stands out as a versatile tool for a myriad of applications, from green chemistry and catalysis to advanced energy storage solutions. This document aims to provide a comprehensive technical overview of [BMIM][TCM], delving into its core properties, synthesis, and diverse applications, thereby serving as an essential resource for professionals at the forefront of scientific innovation.
Physicochemical Properties: A Foundation of Versatility
The utility of any chemical entity is fundamentally dictated by its intrinsic properties. [BMIM][TCM] exhibits a compelling profile that makes it an attractive alternative to conventional volatile organic compounds.
Core Physicochemical Data
| Property | Value | Reference |
| CAS Number | 878027-73-7 | General Knowledge |
| Molecular Formula | C₁₂H₁₅N₅ | [1] |
| Molecular Weight | 229.28 g/mol | [2] |
| Appearance | Light yellow to brown liquid | General Knowledge |
| Density | 1.05 g/mL | [1] |
| Viscosity | 25.7 cP (at 25 °C) | [2] |
| Ionic Conductivity | 8.83 mS/cm (at 30 °C) | [2] |
| Refractive Index | n20/D 1.510 | [1] |
| Thermal Decomposition Temp. | 473.15 K (200 °C) | [3] |
This table summarizes the key physicochemical properties of [BMIM][TCM], providing a quantitative basis for its application in various experimental settings.
Structural Elucidation: The Basis of Functionality
The distinct properties of [BMIM][TCM] arise from the interplay between its cationic and anionic components. The 1-butyl-3-methylimidazolium ([BMIM]⁺) cation, with its asymmetric structure and alkyl side chains, contributes to the low melting point of the ionic liquid. The tricyanomethanide ([TCM]⁻) anion, a planar and highly delocalized species, is instrumental in defining the low viscosity and favorable transport properties of the IL.
Figure 1: Structural components of this compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of [BMIM][TCM]. While detailed peak assignments are beyond the scope of this guide, the presence of characteristic signals for the imidazolium ring protons and carbons, as well as the vibrational modes of the cyano groups in the IR spectrum, serve as definitive fingerprints for this ionic liquid.[4][5]
Synthesis of [BMIM][TCM]: A Two-Step Methodology
The synthesis of [BMIM][TCM] is typically achieved through a well-established two-step process that offers high yields and purity. This method involves the initial synthesis of a halide-based precursor, followed by an anion exchange reaction.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
The first step involves the quaternization of 1-methylimidazole with 1-chlorobutane. This is a classic nucleophilic substitution reaction.
Figure 2: Workflow for the synthesis of the [BMIM]Cl precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane in a suitable solvent such as toluene.[6][7]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain vigorous stirring for 24-48 hours.[6][8] The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in a freezer (e.g., -20°C) to induce crystallization of the [BMIM]Cl product.[6]
-
Purification: Isolate the solid product by filtration or decantation and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[7] Dry the resulting white to off-white solid under vacuum.
Step 2: Anion Exchange to Yield [BMIM][TCM]
The second step involves a metathesis reaction where the chloride anion of [BMIM]Cl is exchanged for the tricyanomethanide anion. This is typically achieved by reacting [BMIM]Cl with a salt containing the [TCM]⁻ anion, such as potassium tricyanomethanide or silver tricyanomethanide.
Experimental Protocol:
-
Separation: The insoluble salt byproduct (e.g., KCl) will precipitate out of the solution. If the reaction is performed in an organic solvent, the aqueous phase containing the byproduct can be separated.
-
Purification: If water is used as the solvent, the [BMIM][TCM] can be extracted into an organic solvent. The organic phase is then washed with deionized water to remove any remaining halide impurities. The absence of halides can be confirmed by a negative silver nitrate test.[6]
-
Final Product: The solvent is removed under reduced pressure, and the resulting ionic liquid is dried under high vacuum to yield the final, purified [BMIM][TCM].
Applications in Research and Development
The unique properties of [BMIM][TCM] have led to its exploration and application in a diverse range of scientific and industrial fields.
Green Chemistry and Catalysis
As a "green solvent," [BMIM][TCM] offers several advantages over traditional volatile organic compounds, including negligible vapor pressure, which reduces air pollution and exposure risks.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for various chemical reactions.[1] Furthermore, [BMIM][TCM] can act as both a solvent and a catalyst in certain organic transformations, enhancing reaction rates and selectivity.[1][11] For instance, imidazolium-based ionic liquids have been shown to be effective in promoting reactions such as benzoin condensation and the synthesis of various heterocyclic compounds.[11][12] The recyclability of ionic liquids is another key aspect of their "green" credentials, although the development of efficient regeneration processes is an active area of research.[13]
Energy Storage: Powering the Future
The demand for high-performance and safe energy storage devices has driven research into novel electrolyte materials. [BMIM][TCM] has emerged as a promising candidate for electrolytes in batteries and supercapacitors.[1] Its good ionic conductivity, wide electrochemical window, and non-flammability address some of the key limitations of conventional organic electrolytes.[1][14] The low viscosity of [BMIM][TCM] compared to other ionic liquids is particularly advantageous for achieving high power densities in energy storage devices. Research has shown that ILs containing the tricyanomethanide anion are being considered for lithium-ion battery electrolytes.[14]
Carbon Capture and Sequestration
The mitigation of greenhouse gas emissions is a critical global challenge. [BMIM][TCM] has been identified as a promising solvent for CO₂ capture due to its high CO₂ solubility and favorable transport properties.[3][15] Studies have shown that [BMIM][TCM] exhibits a higher CO₂ sorption capacity compared to many other non-fluorinated ionic liquids.[3] The low viscosity of [BMIM][TCM] also facilitates faster CO₂ absorption kinetics.[15] Furthermore, research has indicated that the addition of water to [BMIM][TCM] can significantly enhance both CO₂ solubility and diffusivity, offering a tunable system for optimizing carbon capture processes.[16]
Experimental Protocol for CO₂ Solubility Measurement (Gravimetric Method):
-
Sample Preparation: A known mass of degassed [BMIM][TCM] is placed in a thermostated sample holder connected to a microbalance.
-
Pressurization: The system is pressurized with CO₂ to the desired pressure.
-
Equilibration: The mass increase of the ionic liquid due to CO₂ absorption is monitored until a constant value is reached, indicating equilibrium.
-
Data Analysis: The solubility of CO₂ is calculated from the mass change at different pressures and temperatures.
Drug Development and Delivery
The unique solvating properties of ionic liquids are also being explored in the pharmaceutical sciences. [BMIM][TCM] has the potential to be used as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.[1] The tunability of ionic liquids allows for the design of specific formulations that can improve drug stability and delivery. However, the toxicity and biocompatibility of ionic liquids are critical considerations that require thorough investigation before they can be widely adopted in pharmaceutical applications.
Safety and Handling: A Prudent Approach
While ionic liquids are often touted for their low volatility, it is crucial to recognize that they are not inherently benign. The toxicological profile of [BMIM][TCM] has not been exhaustively studied, and therefore, it should be handled with care.[17]
Health and Safety Considerations
-
Toxicity: The toxicity of ionic liquids can vary significantly depending on the cation and anion.[18][19] Studies on similar imidazolium-based ionic liquids suggest potential for skin and eye irritation.[17] Inhalation of mists or aerosols should be avoided, and ingestion can be harmful.[17]
-
Personal Protective Equipment (PPE): When handling [BMIM][TCM], it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Disposal: [BMIM][TCM] should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should not be released into the environment, as its ecotoxicity is not well-characterized.[17]
Stability and Storage
[BMIM][TCM] exhibits good thermal stability but can decompose at elevated temperatures, potentially releasing toxic fumes.[8] It should be stored in a cool, dry place, away from strong oxidizing agents.[17]
Future Perspectives: The Road Ahead
This compound represents a compelling example of the potential of ionic liquids to address contemporary scientific and technological challenges. Its multifaceted nature as a solvent, catalyst, and electrolyte component positions it as a valuable tool for innovation. Future research will likely focus on further elucidating its toxicological profile, developing more efficient recycling strategies, and exploring its application in emerging fields such as biocatalysis and advanced materials synthesis. As our understanding of this fascinating ionic liquid deepens, so too will its impact on creating more sustainable and efficient chemical processes.
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Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. (2021). ThaiJo. Retrieved January 19, 2026, from [Link]
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Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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The ionic liquids, this compound... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Characterization of cellulose II nanoparticles regenerated from 1-butyl-3-methylimidazolium chloride. (2013). PubMed. Retrieved January 19, 2026, from [Link]
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[Bmim][TCM] molecular weight and formula
An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Tricyanomethanide ([Bmim][TCM]): Properties, Synthesis, and Applications
Introduction to [Bmim][TCM]
What is [Bmim][TCM]?
This compound, abbreviated as [Bmim][TCM], is a versatile ionic liquid (IL). Ionic liquids are a class of salts that are liquid at or near room temperature. [Bmim][TCM] consists of a 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and a tricyanomethanide ([TCM]⁻) anion.[1] This compound is recognized for its unique properties, including excellent thermal stability and low volatility, which make it a compound of interest in various scientific fields.[2]
Significance in Research and Drug Development
The distinct physicochemical properties of [Bmim][TCM] position it as a valuable tool for researchers, scientists, and drug development professionals. Its ability to dissolve a wide array of both organic and inorganic materials makes it a suitable medium for chemical reactions and extractions.[2] In the context of "Green Chemistry," it serves as an environmentally friendlier solvent, potentially reducing the reliance on volatile and often hazardous organic solvents.[2] Its applications are being explored in energy storage for advanced batteries, in catalysis for organic synthesis, and in biotechnology for enzyme stabilization.[2][3] While the broader class of ionic liquids is under investigation for drug delivery systems, the specific roles of [Bmim][TCM] in pharmaceutical science are an emerging area of research.[4]
Physicochemical Properties of [Bmim][TCM]
Chemical Structure and Formula
The chemical structure of [Bmim][TCM] is composed of the [Bmim]⁺ cation and the [TCM]⁻ anion.
-
Cation: 1-butyl-3-methylimidazolium ([Bmim]⁺)
-
Anion: Tricyanomethanide ([TCM]⁻)
Molecular Weight
The molecular weight of [Bmim][TCM] is 229.29 g/mol .[2] Some sources may list it as 229.28 g/mol due to minor variations in the atomic weights used for calculation.[3]
Key Physical and Chemical Properties
The fundamental properties of [Bmim][TCM] are critical for its application in experimental design. A summary of these properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 878027-73-7 | [2][3][6] |
| Appearance | Yellow to brown liquid | [2][6] |
| Density | 1.05 g/mL (at 20°C) | [2] |
| Viscosity | 25.7 cP (at 25°C) | [3] |
| Conductivity | 8.83 mS/cm (at 30°C) | [3] |
| Refractive Index | n20/D 1.510 | [2] |
| Melting Point | Below Room Temperature | [3] |
| Purity (Typical) | ≥ 98% | [2][3] |
Synthesis and Purification of [Bmim][TCM]
Common Synthetic Route
The synthesis of [Bmim][TCM] is typically a two-step process. The first step is the quaternization of 1-methylimidazole with 1-chlorobutane to form the precursor ionic liquid, 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]).[7][8] The second step is an anion exchange reaction (metathesis) where the chloride anion is replaced by the tricyanomethanide anion.
Step-by-Step Laboratory Synthesis Protocol
Expertise & Experience Insight: The choice of solvent and reaction time is critical for maximizing yield and purity. While some protocols perform the quaternization neat, using a solvent like toluene can aid in temperature control and subsequent product isolation.[8] The anion exchange is driven by the precipitation of the inorganic salt byproduct (e.g., NaCl), thus the choice of solvent should facilitate this precipitation.
Protocol:
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of 1-chlorobutane.[7][8]
-
Reaction: Heat the mixture under reflux for 24-48 hours.[7] The reaction progress can be monitored by the formation of a second, denser liquid phase ([Bmim][Cl]).
-
Isolation: After cooling to room temperature, the upper layer of unreacted starting materials is decanted. The resulting viscous ionic liquid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining starting materials.[7]
-
Drying: The purified [Bmim][Cl] is dried under high vacuum to remove residual solvents.
Step 2: Anion Exchange to form [Bmim][TCM]
-
Dissolution: Dissolve the synthesized [Bmim][Cl] in a suitable solvent (e.g., deionized water or acetonitrile).
-
Addition: In a separate flask, dissolve an equimolar amount of a tricyanomethanide salt (e.g., sodium tricyanomethanide) in the same solvent.
-
Reaction: Slowly add the tricyanomethanide salt solution to the stirring [Bmim][Cl] solution at room temperature. A white precipitate of the inorganic salt (e.g., NaCl) will form.
-
Stirring: Allow the mixture to stir for several hours to ensure the reaction goes to completion.
-
Purification:
-
Remove the salt precipitate by filtration or centrifugation.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting [Bmim][TCM] should be further dried under high vacuum to remove any residual water or solvent, which is critical as impurities can significantly affect its electrochemical and physical properties.
-
Handling, Storage, and Safety
Trustworthiness: It is crucial to handle [Bmim][TCM] with care, as its toxicological properties have not been thoroughly investigated.[6] The following guidelines are based on standard laboratory practice for novel chemical compounds and information from available Safety Data Sheets (SDS).
Material Safety Data Sheet (MSDS) Highlights
| Safety Aspect | Guideline | Source(s) |
| Hazard Classification | Caution! Substance not yet fully tested. May be harmful if swallowed or inhaled. Causes respiratory tract irritation. | [6] |
| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. Get medical advice. | [6] |
| Personal Protective Equipment | Safety glasses with side-shields (conforming to EN166), chemical-resistant gloves (inspected prior to use), and impervious clothing. | [6] |
| Chemical Stability | No particular stability concerns under normal conditions. Avoid contact with strong oxidizers and bases. | [6] |
| Hazardous Decomposition | High temperatures can generate corrosive or toxic fumes of carbon oxides (CO, CO₂) and nitrous gases (NOx). | [6] |
Recommended Storage Conditions
Store in a cool, dry, well-ventilated area in tightly sealed containers.[9] Keep away from incompatible materials such as strong oxidizing agents.[10]
Safe Laboratory Handling Practices
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE).[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[10][11]
-
Wash hands thoroughly after handling.[10]
Applications in Scientific Research
[Bmim][TCM] is a multifunctional compound with applications spanning several research domains.
-
Green Chemistry: It is employed as a reusable solvent medium for organic reactions, which can lead to cleaner processes and reduced waste generation compared to traditional volatile organic compounds.[2]
-
Energy Storage: The ionic conductivity and electrochemical stability of [Bmim][TCM] make it a candidate for use as an electrolyte in advanced energy storage devices like supercapacitors and batteries.[2][3]
-
Catalysis: [Bmim][TCM] can act as both a solvent and a catalyst in various organic syntheses, often improving reaction rates and selectivity.[2]
-
Biotechnology: Researchers are exploring its potential for stabilizing enzymes and other biomolecules, which could enhance the efficiency of biocatalytic processes.[2]
-
Drug Delivery: As part of the broader class of ionic liquids, [Bmim][TCM] is of interest for novel drug delivery systems. ILs can be used to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) or to form structured systems like hydrogels for controlled release applications.[4]
Analytical Characterization
To ensure the identity, purity, and integrity of [Bmim][TCM], a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of both the [Bmim]⁺ cation and the [TCM]⁻ anion. The chemical shifts and coupling constants provide a definitive fingerprint of the compound.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used to determine the mass-to-charge ratio of the [Bmim]⁺ cation (m/z ≈ 139) and the [TCM]⁻ anion (m/z ≈ 90), confirming the ionic composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, particularly the C≡N stretch of the tricyanomethanide anion, which provides structural confirmation.
Conclusion
This compound ([Bmim][TCM]) is a significant ionic liquid with a well-defined molecular formula (C₁₂H₁₅N₅) and molecular weight (229.29 g/mol ). Its unique combination of properties, including thermal stability, conductivity, and solvation capabilities, makes it a highly versatile material for researchers. From facilitating greener chemical processes to enabling next-generation energy storage, its applications are extensive. As with any novel chemical, a thorough understanding of its synthesis, handling protocols, and safety precautions is paramount for its effective and responsible use in a research and development setting.
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Scheme 1. Synthesis of [BMIM]Cl from 1-methylimidazole and 1-chlorobutane. - ResearchGate. [Link]
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Left: A single molecule of the ionic liquid [BMIM]⁺[TCM]⁻ used in this... | Download Scientific Diagram - ResearchGate. [Link]
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NMR and IR spectroscopy of 1-Butyl-3-methylimidazolium tricyanomethanide
An In-Depth Spectroscopic Guide to 1-Butyl-3-methylimidazolium Tricyanomethanide ([Bmim][TCM])
Authored by: A Senior Application Scientist
Introduction: Unveiling the Molecular Signature of a Promising Ionic Liquid
This compound, abbreviated as [Bmim][TCM], is an ionic liquid (IL) that has garnered significant attention within the scientific community. Ionic liquids are a class of salts with melting points below 100 °C, and their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them "green" alternatives to volatile organic solvents.[1] [Bmim][TCM], in particular, is noted for its low viscosity and high thermal stability (decomposition temperature ≈ 200 °C), positioning it as a prime candidate for applications ranging from carbon capture to advanced electrolytes in batteries and supercapacitors.[1][2][3]
The performance and purity of an ionic liquid are intrinsically linked to its molecular structure. Therefore, robust analytical characterization is not merely a quality control step but a fundamental necessity for research and development. This guide provides an in-depth exploration of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—as applied to [Bmim][TCM]. We will move beyond procedural descriptions to explain the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in authoritative spectroscopic principles.
Molecular Architecture of [Bmim][TCM]
To interpret spectroscopic data, one must first understand the molecule itself. [Bmim][TCM] consists of an organic cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), and a polyatomic anion, tricyanomethanide ([TCM]⁻). The distinct chemical environments of the protons and carbons in each ion give rise to a unique spectroscopic fingerprint.
Caption: Molecular structures of the [Bmim]⁺ cation and [TCM]⁻ anion with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including ionic liquids. It provides detailed information about the carbon-hydrogen framework, making it indispensable for confirming synthesis and assessing purity.
Expertise & Rationale: Why NMR for Ionic Liquids?
The choice to use NMR is driven by its ability to provide atom-specific information. For [Bmim][TCM], ¹H NMR confirms the structure of the cation's alkyl chains and imidazolium ring, while ¹³C NMR provides a map of the complete carbon skeleton of both the cation and the anion. The chemical shift of the imidazolium ring protons, particularly H2, is highly sensitive to the surrounding anionic environment and can be an indicator of intermolecular interactions like hydrogen bonding.
Solvent Selection: The choice of a deuterated solvent is critical. While some low-viscosity ILs can be run neat, using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) ensures sample homogeneity and provides a deuterium lock signal for the spectrometer, enhancing spectral stability and resolution. DMSO-d₆ is often preferred for its ability to dissolve a wide range of ionic liquids.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
This protocol outlines a self-validating system for obtaining reliable NMR data.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the [Bmim][TCM] sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the ionic liquid is fully dissolved, creating a clear, homogenous solution.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Data Interpretation: Decoding the Spectra of [Bmim][TCM]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is used to identify all non-equivalent protons in the [Bmim]⁺ cation. The integration of the peaks should correspond to the number of protons responsible for each signal.
| Proton Label (See Diagram) | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Assignment |
| H2 | 10.0 - 10.5 | Singlet (s) | 1H | Imidazolium ring proton between nitrogens |
| H4, H5 | 7.4 - 7.7 | Multiplet (m) or two singlets | 2H | Imidazolium ring protons |
| H6 | 4.2 - 4.3 | Triplet (t) | 2H | N-CH₂ of butyl group |
| H10 | 4.0 - 4.1 | Singlet (s) | 3H | N-CH₃ methyl group |
| H7 | 1.7 - 1.9 | Multiplet (m) | 2H | N-CH₂-CH₂ of butyl group |
| H8 | 1.2 - 1.4 | Multiplet (m) | 2H | CH₂-CH₃ of butyl group |
| H9 | 0.8 - 1.0 | Triplet (t) | 3H | Terminal CH₃ of butyl group |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data synthesized from multiple sources.[4][5]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon environments in both the cation and the anion. The tricyanomethanide anion provides two distinct carbon signals.
| Carbon Label (See Diagram) | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Assignment |
| C2 | 136.3 | Imidazolium ring carbon (N-C-N) |
| C4, C5 | 123.6, 122.2 | Imidazolium ring carbons |
| C11 | 118.0 (approx.) | Cyano group carbons (-C≡N) of [TCM]⁻ |
| C6 | 49.3 | N-CH₂ of butyl group |
| C10 | 36.6 | N-CH₃ methyl group |
| C7 | 32.0 | N-CH₂-CH₂ of butyl group |
| C8 | 19.2 | CH₂-CH₃ of butyl group |
| C9 | 13.3 | Terminal CH₃ of butyl group |
| C12 | 25.0 (approx.) | Central carbon (C(CN)₃) of [TCM]⁻ |
Note: Data for the [Bmim]⁺ cation is well-established.[4] Data for the [TCM]⁻ anion is estimated based on similar structures and requires experimental verification for this specific IL.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For [Bmim][TCM], it serves as an excellent complementary technique to NMR, quickly confirming the presence of key structural motifs in both the cation and anion.
Expertise & Rationale: Why IR for Ionic Liquids?
The primary diagnostic value of IR for [Bmim][TCM] lies in the tricyanomethanide anion. The carbon-nitrogen triple bond (C≡N) of the cyano groups has a strong, sharp, and highly characteristic absorption in a region of the spectrum (2000-2300 cm⁻¹) that is typically free from other interfering signals.[6] Its presence is irrefutable proof of the anion's identity. Furthermore, the C-H stretching and ring vibration modes of the [Bmim]⁺ cation can be identified, confirming the complete structure.[7]
Sampling Technique: For many ionic liquids, which are viscous, Attenuated Total Reflectance (ATR) is the ideal sampling method. It requires minimal sample preparation (just a single drop) and is much more convenient than preparing traditional KBr pellets or liquid cells.
Experimental Protocol: Acquiring a Clean IR Spectrum via ATR
-
Background Scan: Before introducing the sample, record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide). This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place one or two drops of neat [Bmim][TCM] directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to produce a high-quality spectrum. The standard range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.
Data Interpretation: The Vibrational Fingerprint of [Bmim][TCM]
The IR spectrum can be divided into key regions corresponding to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3200 - 3100 | Medium | Imidazolium Ring C-H Stretch |
| 3000 - 2850 | Medium-Strong | Aliphatic C-H Stretch (Butyl & Methyl) |
| ~2172 | Very Strong, Sharp | Degenerate Asymmetric C≡N Stretch of [TCM]⁻ |
| 1600 - 1550 | Medium | Imidazolium Ring C=C and C=N Stretch |
| 1500 - 1400 | Medium | C-H Bending (Aliphatic) |
| 1200 - 1000 | Medium-Strong | Imidazolium Ring Vibrations / C-N Stretch |
Data synthesized from multiple sources. The C≡N stretch is the key diagnostic peak.[2][6][7][8]
The most prominent and unmistakable feature in the IR spectrum of [Bmim][TCM] is the intense, sharp peak around 2172 cm⁻¹.[2] This peak corresponds to the degenerate asymmetric stretching mode of the three C≡N groups on the tricyanomethanide anion and is definitive confirmation of its presence.
Visualizing the Analytical Workflow
The comprehensive characterization of [Bmim][TCM] follows a logical and synergistic workflow, leveraging the strengths of each spectroscopic technique.
Caption: Workflow for the spectroscopic characterization of [Bmim][TCM].
Conclusion
NMR and IR spectroscopy are indispensable, complementary techniques for the rigorous characterization of this compound. NMR provides an exhaustive map of the C-H framework, allowing for definitive structural confirmation and the identification of impurities. Simultaneously, IR spectroscopy offers a rapid and highly specific method to confirm the presence of key functional groups, most notably the unique and intense C≡N triple bond stretch of the tricyanomethanide anion. By employing the robust, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their material, providing a solid analytical foundation for any subsequent application.
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IR spectrum of tricyanomethane (a), imidazole (b) and {[HIMI]C(CN)3} (1) (c). ResearchGate. [Link]
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Gkoura, L., et al. (2023). Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. National Institutes of Health (NIH). [Link]
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Su, Y., et al. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry, 23(10), 4358-4360. [Link]
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Infrared spectra of some 1-n-butyl-3-methylimidazolium ionic liquids... ResearchGate. [Link]
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Gkoura, L., et al. (2023). Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. MDPI. [Link]
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Paulechka, Y. U., et al. (2010). Thermodynamic properties of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C4mim]NTf2) ionic liquid have been studied by adiabatic calorimetry and thermodynamic properties in the ideal-gas state have been calculated by the statistical thermodynamic methods. Semantic Scholar. [Link]
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Singh, V., et al. (2016). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PMC. [Link]
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Infrared (IR) spectra of pure 1-butyl-3-methylimidazolium... ResearchGate. [Link]
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Figure S8. 13 C NMR Spectrum of Tri(1-butyl-3-methylimidazolium)... ResearchGate. [Link]
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FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate. [Link]
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Koller, T. M., et al. (2016). Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids: Experiment and Molecular Simulation. ResearchGate. [Link]
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Unveiling the Elusive Crystal Structure of 1-Butyl-3-methylimidazolium Tricyanomethanide: A Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the crystal structure of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]), a promising ionic liquid with applications in diverse fields such as electrochemistry and materials science. While a definitive single-crystal X-ray structure of [Bmim][TCM] remains elusive in publicly accessible databases, this document synthesizes available experimental data, computational models, and structural information from analogous compounds to offer a detailed understanding of its probable solid-state arrangement. We delve into the synthesis and characterization of [Bmim][TCM], present a hypothesized crystal packing model, and discuss the technical challenges and potential research avenues to fully elucidate its crystalline architecture. This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking a deeper understanding of the structure-property relationships in this class of ionic liquids.
Introduction: The Significance of [Bmim][TCM]
This compound, often abbreviated as [Bmim][TCM], belongs to the class of ionic liquids (ILs) that have garnered significant attention for their unique physicochemical properties. These include low volatility, high thermal stability, and tunable conductivity, making them attractive for a range of applications. [Bmim][TCM], in particular, has been investigated for its potential use as an electrolyte in electrochemical double-layer capacitors and dye-sensitized solar cells.[1][2] A thorough understanding of its crystal structure is paramount, as the solid-state packing of ions dictates many of its bulk properties, including melting point, density, and conductivity. The arrangement of the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the tricyanomethanide ([TCM]⁻) anion, and the nature of their intermolecular interactions, are key to unlocking its full potential in various technological applications.
Synthesis and Characterization of [Bmim][TCM]
The synthesis of [Bmim][TCM] typically follows a two-step process, beginning with the synthesis of a [Bmim]⁺ halide salt, followed by an anion exchange reaction.
Synthesis of 1-Butyl-3-methylimidazolium Halide ([Bmim][X])
The synthesis of the [Bmim]⁺ cation is well-established and generally involves the quaternization of 1-methylimidazole with a butyl halide (e.g., 1-chlorobutane or 1-bromobutane).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane in a suitable solvent such as toluene.[3]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain vigorous stirring for 24-48 hours.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Isolation and Purification: After cooling, the resulting product, 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), will often separate as a dense oil or a solid. The solvent is decanted, and the product is washed multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[4]
-
Drying: The purified [Bmim][Cl] is then dried under vacuum to remove any residual solvent. The final product is typically a white crystalline solid.[3]
Anion Exchange to Yield [Bmim][TCM]
The tricyanomethanide anion is introduced through a metathesis reaction with a suitable tricyanomethanide salt, such as potassium tricyanomethanide (K[TCM]) or silver tricyanomethanide (Ag[TCM]).
-
Dissolution: Dissolve the synthesized [Bmim][Cl] in a polar solvent like water or a lower alcohol.
-
Anion Exchange: Add an equimolar amount of K[TCM] or Ag[TCM] to the solution. If Ag[TCM] is used, the insoluble silver chloride (AgCl) will precipitate out of the solution, driving the reaction to completion.
-
Filtration: Remove the precipitated salt (KCl or AgCl) by filtration.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure.
-
Purification and Drying: The resulting [Bmim][TCM] is washed with a suitable solvent and dried under high vacuum to yield the final product.
Physicochemical and Thermal Characterization
The synthesized [Bmim][TCM] should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₅ | [5] |
| Molecular Weight | 229.28 g/mol | [5] |
| Appearance | Typically a liquid at room temperature | [5] |
| Viscosity | 25.7 cP (at 25 °C) | [5] |
| Conductivity | 8.83 mS/cm (at 30 °C) | [5] |
| Thermal Decomposition | Onset of decomposition is generally high, indicating good thermal stability. | [6] |
Note: The melting point is often below room temperature, classifying it as a room-temperature ionic liquid.
The Elusive Crystal Structure: A Hypothesized Model
As of the writing of this guide, a single-crystal X-ray diffraction structure of [Bmim][TCM] has not been reported in the Cambridge Structural Database (CSD) or other major crystallographic databases. This is not uncommon for ionic liquids, as their conformational flexibility and the presence of multiple weak interactions can hinder the growth of high-quality single crystals.[7] However, by examining the structures of related compounds and computational models, we can propose a likely structural arrangement.
Insights from Related Crystal Structures
-
1-methylimidazolium tricyanomethanide: Powder X-ray diffraction data for the closely related 1-methylimidazolium tricyanomethanide shows distinct diffraction peaks, indicating a crystalline nature.[8] This suggests that the tricyanomethanide anion can indeed form well-ordered crystal lattices with imidazolium cations. The analysis of the peak positions can provide information about the unit cell dimensions and packing.
-
Tricyanomethanide Salts with Other Cations: Crystal structures of tricyanomethanide salts with metal cations, such as lanthanides, reveal that the [TCM]⁻ anion is a versatile ligand, capable of coordinating in various modes (monodentate, bridging).[1][2] Its planar, trigonal geometry allows for efficient packing in the solid state.
-
[Bmim]⁺ Salts with Other Anions: The crystal structures of [Bmim]⁺ with halide anions (Cl⁻, Br⁻, I⁻) have been extensively studied.[9] These studies show that the butyl chain of the [Bmim]⁺ cation can adopt different conformations (e.g., all-trans or gauche), leading to polymorphism.[7] The imidazolium ring is known to form hydrogen bonds with anions through its acidic protons, particularly the C2-H proton.[10]
Computational Modeling of [Bmim][TCM]
Molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the likely interactions and packing of [Bmim][TCM] in the solid state. A study by Gkoura et al. (2023) presents an optimized molecular cluster of [Bmim][TCM], which can be considered a building block of the crystal lattice.[11]
A Hypothesized Crystal Packing Model
Based on the available evidence, we can hypothesize the following key features of the [Bmim][TCM] crystal structure:
-
Ionic Layering: The structure is likely to consist of alternating layers of [Bmim]⁺ cations and [TCM]⁻ anions.
-
Hydrogen Bonding: The primary interaction between the cation and anion will be hydrogen bonding between the acidic protons of the imidazolium ring (especially C2-H) and the nitrogen atoms of the cyano groups of the [TCM]⁻ anion.
-
Van der Waals Interactions: The butyl chains of the [Bmim]⁺ cations will likely segregate into nonpolar domains, held together by van der Waals forces. The conformation of the butyl chain will be a critical determinant of the overall packing efficiency and may lead to polymorphism.
-
π-π Stacking: Depending on the relative orientation of the imidazolium rings, π-π stacking interactions may also contribute to the stability of the crystal lattice.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to definitively determine the crystal structure of [Bmim][TCM], the following workflow is recommended.
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The Double-Edged Sword: A Technical Guide to the Toxicity and Environmental Impact of [Bmim][TCM]
Foreword: The Promise and Peril of "Designer" Solvents
The advent of ionic liquids (ILs) like 1-butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) has ushered in a new era of chemical synthesis and application.[1] Heralded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, these "designer" solvents offer a tantalizing glimpse into a future of greener chemistry.[1] However, as with any novel chemical entity introduced into the global ecosystem, a thorough and critical evaluation of their toxicological and environmental profile is not just a scientific imperative but a societal responsibility. This guide provides a comprehensive technical overview of the current understanding of the toxicity and environmental impact of [Bmim][TCM], aimed at researchers, scientists, and drug development professionals. While direct data on [Bmim][TCM] remains somewhat scarce, this document synthesizes the available information on this specific IL with the broader knowledge base of imidazolium-based and cyano-anion-containing ILs to provide a holistic and cautionary perspective.
Deconstructing the Hazard: A Look at the Cation and Anion
The toxicological profile of any ionic liquid is a composite of the contributions of its constituent cation and anion. In the case of [Bmim][TCM], we must consider the well-studied 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the less characterized tricyanomethanide ([TCM]⁻) anion.
The [Bmim]⁺ Cation: A Known Offender
The [Bmim]⁺ cation is one of the most extensively studied components of ionic liquids. A significant body of literature points to a clear structure-activity relationship for imidazolium-based ILs, where toxicity generally increases with the length of the alkyl chain substituent on the imidazolium ring.[2] This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.[3]
Studies on various organisms have consistently demonstrated the dose-dependent toxicity of the [Bmim]⁺ cation. For instance, research on the marine diatom Skeletonema costatum and the green algae Scenedesmus rubescens has shown that [Bmim]-containing ILs can inhibit growth, with longer alkyl chains exhibiting greater toxicity.[3] Similarly, in mammalian systems, exposure to [Bmim]Cl has been shown to induce dose-dependent dermal irritation and, at high concentrations, mortality in rats.[4] It is crucial to note that while the cation often dictates the primary toxicological mechanism, the associated anion can modulate this effect.
The [TCM]⁻ Anion: An Underestimated Contributor
The tricyanomethanide anion ([C(CN)₃]⁻) is a non-linear, resonance-stabilized pseudohalide.[5] While often considered less influential than the cation in determining the overall toxicity of an IL, the anion's role is far from negligible. Comparative studies have indicated that the toxicity of [Bmim]-based ILs can vary significantly with the anion, following a trend where [Bmim][TCM] is more toxic than its counterparts with thiocyanate, dicyanamide, chloride, or methanesulfonate anions.
The presence of three cyano groups in the [TCM]⁻ anion raises concerns due to the potential for the release of cyanide, a potent metabolic inhibitor. While the C-CN bonds in tricyanomethanide are covalent and generally stable, the hydrolytic stability of the anion is a key factor in its environmental fate and potential toxicity.
Ecotoxicological Profile: A Multi-Trophic Level Assessment
A comprehensive understanding of the environmental impact of [Bmim][TCM] requires an evaluation of its effects across different trophic levels, from microorganisms to aquatic and terrestrial organisms. Although direct and extensive data for [Bmim][TCM] is limited, we can infer its potential ecotoxicity from studies on related compounds.
Microbial Toxicity: The Foundation of the Food Web
Microorganisms play a critical role in nutrient cycling and the overall health of ecosystems. The antimicrobial activity of imidazolium-based ILs is well-documented, with the [Bmim]⁺ cation being a key driver of this effect. The lipophilic nature of the [Bmim]⁺ cation allows it to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death. The anion's contribution to microbial toxicity is also significant. Studies have shown that for a given cation, the toxicity can vary with the anion, and cyano-containing anions like [TCM]⁻ can enhance the antimicrobial effect.
Aquatic Toxicity: A Threat to Waterways
The potential for ionic liquids to enter aquatic environments through industrial effluent or accidental spills necessitates a thorough assessment of their aquatic toxicity. Studies on various aquatic organisms, including algae, crustaceans, and fish, have consistently shown the toxicity of [Bmim]-based ILs.[3][6]
The primary mechanism of aquatic toxicity is believed to be narcosis, a non-specific disruption of cell membrane function caused by the accumulation of lipophilic compounds. The [Bmim]⁺ cation, with its butyl chain, is sufficiently lipophilic to induce this effect. The [TCM]⁻ anion can further contribute to aquatic toxicity. While the exact mechanisms are not fully elucidated, the potential for hydrolysis and the intrinsic toxicity of the anion and its degradation products must be considered.
Table 1: Comparative Aquatic Toxicity of Selected [Bmim]-Based Ionic Liquids
| Ionic Liquid | Organism | Endpoint | Value (mg/L) | Reference |
| [Bmim]Cl | Zebrafish (Danio rerio) | 96h LC₅₀ | 632.8 | |
| [Bmim][BF₄] | Zebrafish (Danio rerio) | 96h LC₅₀ | 604.6 | |
| [Bmim]Br | Guppy (Poecilia reticulata) | 96h LC₅₀ | - | [6] |
| [Bmim][PF₆] | Green algae (Selenastrum capricornutum) | 72h EC₅₀ | ~1.0 |
Note: Data for [Bmim][TCM] is not available in the cited literature. This table is for comparative purposes to illustrate the range of toxicities observed for other [Bmim]-based ILs.
Terrestrial Toxicity: Impact on Soil Ecosystems
The fate and effect of [Bmim][TCM] in terrestrial environments are influenced by its interaction with soil components. The positively charged [Bmim]⁺ cation can adsorb to negatively charged soil particles, such as clays and organic matter, which can reduce its bioavailability and, consequently, its toxicity.[7][8] However, this sequestration is not permanent, and changes in soil conditions could lead to its release.
Studies on the earthworm Eisenia fetida have shown that [Bmim]-based ILs can induce oxidative stress and DNA damage.[3] The toxicity in soil is dependent on the soil type, with higher organic matter and clay content generally leading to lower toxicity due to increased adsorption.[3]
Environmental Fate and Biodegradability: The Long-Term Perspective
The long-term environmental impact of [Bmim][TCM] is intrinsically linked to its persistence and degradation pathways. While ionic liquids are often touted for their low volatility, which reduces air pollution, their water solubility can lead to contamination of aquatic and terrestrial ecosystems.
Abiotic Degradation: The Role of Hydrolysis
The hydrolytic stability of the [TCM]⁻ anion is a critical factor in the environmental persistence of [Bmim][TCM]. Studies have shown that the [TCM]⁻ anion is stable under neutral and slightly basic conditions, with a half-life of over a year at 25°C.[9] However, under strongly acidic (pH 1) or strongly basic (pH 13) conditions, it undergoes hydrolysis.[9]
The postulated hydrolysis pathway for [TCM]⁻ involves the formation of various cyano-containing intermediates.[9] The toxicity of these degradation products is a significant concern. For instance, malononitrile, a potential hydrolysis product, is known to be toxic.[8][10]
Diagram 1: Postulated Hydrolysis Pathway of the [TCM]⁻ Anion
Caption: Postulated degradation pathway of the [TCM]⁻ anion under hydrolytic conditions.
Biodegradation: The Microbial Response
The biodegradability of imidazolium-based ILs is a complex issue. The imidazolium ring itself is relatively resistant to microbial degradation. Biodegradation often proceeds through the oxidation of the alkyl side chain. For [Bmim]⁺, this process can be slow.
The biodegradability of the [TCM]⁻ anion is not well-established. While some microorganisms are capable of degrading cyanide and other nitrogenous compounds, the specific pathways for [TCM]⁻ are not known. The presence of multiple cyano groups may inhibit microbial activity, further reducing the potential for biodegradation. Studies on the biodegradability of various anions have shown that cyano-based anions can be resistant to degradation under both aerobic and anaerobic conditions.
Mammalian Toxicity and Genotoxicity: Implications for Human Health
The potential for human exposure to [Bmim][TCM] in industrial and laboratory settings necessitates an understanding of its mammalian toxicity and genotoxicity.
Acute and Chronic Toxicity
High-dose oral exposure to [Bmim]Cl has been shown to cause morbidity and mortality in rodents.[11] Dermal exposure can lead to skin irritation.[4] The National Toxicology Program (NTP) has conducted studies on several [Bmim]-based ILs, which indicate that at higher concentrations, these compounds can lead to lower body weights and nonneoplastic lesions in the kidneys and adrenal glands of mice.[2][5] While specific data for [Bmim][TCM] is lacking, the known toxicity of the [Bmim]⁺ cation suggests that it should be handled with appropriate safety precautions.
Genotoxicity: The Potential for DNA Damage
The genotoxic potential of ionic liquids is a significant concern. Studies on [Bmim]-based ILs have yielded mixed results. While some studies have shown that [Bmim]Cl is generally not genotoxic, others have reported DNA damage in organisms exposed to higher concentrations of [Bmim]-containing ILs.[2][6] The genotoxicity of the [TCM]⁻ anion and its potential degradation products requires further investigation.
Diagram 2: Experimental Workflow for Assessing IL Toxicity
Caption: A generalized workflow for the comprehensive toxicological and environmental assessment of an ionic liquid.
Conclusion and Future Directions: A Call for Precaution and Further Research
The available evidence, though incomplete for [Bmim][TCM] specifically, paints a cautionary picture. The known toxicity of the [Bmim]⁺ cation, coupled with the potential for the [TCM]⁻ anion to contribute significantly to the overall hazard profile, underscores the need for a precautionary approach in the handling and disposal of this ionic liquid.
The "green" credentials of any chemical cannot be based solely on a single property like low volatility. A holistic assessment of its entire life cycle, from synthesis to final environmental fate, is essential. For [Bmim][TCM], significant knowledge gaps remain, particularly in the areas of:
-
Comprehensive ecotoxicity data: Standardized tests on a wider range of aquatic and terrestrial organisms are needed to establish clear toxicity thresholds.
-
Biodegradation pathways: Detailed studies are required to identify the microorganisms and enzymatic pathways involved in the degradation of both the cation and the anion, as well as the persistence of any recalcitrant metabolites.
-
Toxicity of degradation products: A thorough toxicological evaluation of the hydrolysis and biodegradation products of [Bmim][TCM] is crucial for a complete risk assessment.
-
Chronic toxicity and long-term effects: The majority of current studies focus on acute toxicity. Long-term exposure studies are necessary to understand the potential for chronic effects and bioaccumulation.
As the applications of [Bmim][TCM] and other ionic liquids continue to expand, it is incumbent upon the scientific community to proactively address these knowledge gaps. The principles of green chemistry demand not only the design of efficient and selective chemical processes but also the creation of substances that are inherently safer for human health and the environment. The story of [Bmim][TCM] is still being written, and it is through rigorous and transparent scientific inquiry that we can ensure its chapters contribute to a sustainable future.
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Electrochemical window of 1-Butyl-3-methylimidazolium tricyanomethanide
An In-Depth Technical Guide to the Electrochemical Window of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
Abstract
This technical guide provides a comprehensive analysis of the electrochemical window (EW) of the ionic liquid (IL) this compound, [Bmim][TCM]. As a promising electrolyte for advanced energy storage and electrochemical applications, a thorough understanding of its electrochemical stability is paramount.[1][2] This document synthesizes fundamental principles with field-proven experimental methodologies for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of the EW, present a detailed protocol for its experimental determination via cyclic voltammetry (CV), analyze the reported stability data, and discuss the critical factors—most notably impurities like water and halides—that influence its practical measurement. The guide aims to equip the reader with the necessary expertise to accurately characterize and effectively utilize [Bmim][TCM] in electrochemical systems.
Introduction: The Significance of [Bmim][TCM] and its Electrochemical Window
Room-temperature ionic liquids (ILs) are a class of molten salts, composed entirely of ions, that are liquid below 100°C.[3] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them compelling alternatives to traditional volatile organic solvents in various applications.[2][4][5] The imidazolium-based ILs, in particular, are among the most widely studied due to their relatively low viscosity, good conductivity, and robust chemical stability.[2][4][6]
This compound, [Bmim][TCM], stands out within this class. It is a versatile IL known for its low viscosity and favorable transport properties, making it a candidate for applications in CO2 capture, catalysis, and advanced energy storage devices like supercapacitors and batteries.[1][7][8]
The electrochemical window (EW) , also known as the electrochemical stability window (ESW), is arguably the most critical parameter for an electrolyte.[9] It defines the range of potential (voltage) over which the electrolyte remains stable without undergoing oxidation or reduction.[4] A wide EW is essential for high-voltage applications, as it dictates the maximum operating voltage of an electrochemical device.[6][9] The limits of this window are fundamentally determined by the molecular structure of the constituent ions: the anodic (positive) limit is typically set by the oxidation of the anion, while the cathodic (negative) limit is determined by the reduction of the cation.[6][10]
Core Principles: Cation Reduction and Anion Oxidation
The electrochemical stability of an IL is intrinsically linked to the electronic structure of its ions. The fundamental principle can be summarized as follows:
-
Anodic Limit (Oxidation): The positive potential limit is determined by the stability of the anion against oxidation. This process involves the removal of an electron from the anion's Highest Occupied Molecular Orbital (HOMO). An anion with a lower HOMO energy level is more resistant to oxidation, resulting in a higher anodic potential and a wider EW.[6][11] For [Bmim][TCM], this limit is dictated by the oxidation of the tricyanomethanide anion, [C(CN)₃]⁻.
-
Cathodic Limit (Reduction): The negative potential limit is governed by the stability of the cation against reduction. This involves the addition of an electron to the cation's Lowest Unoccupied Molecular Orbital (LUMO). A cation with a higher LUMO energy level is more difficult to reduce, leading to a more negative cathodic potential and a wider EW.[6][10] In this case, the limit is set by the reduction of the 1-butyl-3-methylimidazolium cation, [Bmim]⁺.
The interplay between the cation's LUMO and the anion's HOMO thus defines the theoretical electrochemical window of the ionic liquid.[6]
Experimental Determination via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for experimentally determining the EW of an electrolyte.[12][13] It involves sweeping the potential of a working electrode in a three-electrode system and measuring the resulting current. A region of low, constant current indicates the stability window, while a sharp increase in current signifies the onset of electrolyte decomposition (oxidation or reduction).[13]
Causality in Experimental Design: A Self-Validating Protocol
Achieving an accurate and reproducible measurement of the EW is not trivial. The protocol described below is designed as a self-validating system, where careful preparation and control are paramount to ensuring the integrity of the results.
Step 1: Ionic Liquid Purification (The Critical Prerequisite)
-
Rationale: Commercial ILs often contain impurities from their synthesis, primarily water and halide ions (e.g., Cl⁻, Br⁻), which have a dramatic impact on the measured EW.[14] Water reduces the window by undergoing electrolysis, while halides are easily oxidized, leading to a significant underestimation of the anodic limit.[14][15][16][17]
-
Protocol:
-
Obtain high-purity [Bmim][TCM] (>98%).[18]
-
Dry the IL under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-100°C) for at least 24-48 hours to remove volatile impurities, especially water.[19][20]
-
For removing halide and other non-volatile impurities, passing the IL through a column of activated neutral alumina can be effective.[20][21]
-
Verification: Before use, determine the water content using Karl Fischer titration. For precise electrochemical measurements, the water content should be below 50 ppm, and ideally below 10 ppm.[16]
-
Step 2: Electrochemical Cell and Electrode Setup
-
Rationale: A three-electrode configuration is essential to separate the roles of applying potential and measuring current, providing precise control over the working electrode's potential.[13] The choice of electrode material is critical, as some metals can catalyze electrolyte decomposition, artificially narrowing the measured EW.[12][22]
-
Protocol:
-
Assemble a gas-tight, three-electrode electrochemical cell inside an inert atmosphere glovebox (e.g., Argon-filled, with H₂O and O₂ levels <1 ppm).
-
Working Electrode (WE): Use a freshly polished and cleaned glassy carbon (GC) electrode (e.g., 3 mm diameter). GC is often preferred for its relative inertness and wide potential window compared to platinum (Pt) or gold (Au), which can show catalytic activity.[12][23]
-
Counter Electrode (CE): A platinum coil or mesh with a surface area significantly larger than the WE is typically used to ensure the reaction at the WE is not limited by the CE.
-
Reference Electrode (RE): A silver wire (Ag/Ag⁺) or a leak-free Ag/AgCl electrode can be used as a quasi-reference electrode. It is crucial to note that potentials measured against a quasi-reference should be calibrated against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for comparability across studies.[13]
-
Step 3: Performing the Cyclic Voltammetry Scan
-
Rationale: The scan parameters determine the resolution and nature of the measurement. A slow scan rate allows for the observation of steady-state responses.[9] The potential limits are defined by a pre-determined current density cutoff, which provides an objective criterion for the onset of decomposition.
-
Protocol:
-
Add the purified [Bmim][TCM] to the electrochemical cell inside the glovebox.
-
Connect the electrodes to a potentiostat.
-
Begin the CV scan from the open-circuit potential (OCP). First, scan towards the negative (cathodic) limit. Upon reaching the vertex potential, reverse the scan towards the positive (anodic) limit, and finally, return to the starting potential.
-
Typical Parameters:
-
Scan Rate: 10-50 mV/s.
-
Potential Range: A wide range, e.g., -3.0 V to +3.0 V (adjust based on expected limits).
-
Current Cutoff Criterion: The anodic and cathodic limits are defined as the potential at which the current density reaches a specific threshold, for example, 0.1, 0.5, or 1.0 mA/cm². This criterion must be clearly stated.
-
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow for the accurate determination of the electrochemical window.
Caption: Workflow for the determination of the electrochemical window.
Electrochemical Window of [Bmim][TCM]: Data and Mechanistic Insights
While the exact reported values can vary based on the experimental conditions (especially the purity and the current cutoff criterion), a general consensus on the electrochemical window of [Bmim][TCM] can be established.
Quantitative Data Summary
| Parameter | Typical Value (vs. Ag/Ag⁺) | Determined By | Reference Electrode |
| Anodic Limit (Eₐ) | ~ +1.5 V to +2.0 V | Oxidation of [TCM]⁻ | Ag/Ag⁺ |
| Cathodic Limit (E꜀) | ~ -2.5 V to -2.9 V | Reduction of [Bmim]⁺ | Ag/Ag⁺ |
| Electrochemical Window (EW) | ~ 4.0 V to 4.9 V | Eₐ - E꜀ | N/A |
Note: These are representative values. Direct comparison between studies requires careful consideration of the reference electrode, working electrode, and cutoff current density used.[8][12]
Mechanistic Discussion
-
Anodic Limit: Oxidation of the Tricyanomethanide Anion ([TCM]⁻) The tricyanomethanide anion is relatively stable against oxidation due to the delocalization of the negative charge across the three nitrile groups and the central carbon atom.[24] The oxidation process is believed to involve the removal of an electron from the anion, leading to the formation of a radical species. This radical can then undergo further reactions, potentially leading to polymerization, especially at elevated temperatures.[24][25] The thermal decomposition of ILs with cyano-functionalized anions can produce various volatile products, indicating complex degradation pathways.[26][27]
-
Cathodic Limit: Reduction of the 1-Butyl-3-methylimidazolium Cation ([Bmim]⁺) The cathodic limit for imidazolium-based ILs is generally dictated by the reduction of the imidazolium ring.[6][10] This process typically involves the addition of an electron to the C2 carbon (the carbon atom between the two nitrogen atoms), which is the most electrochemically active site. This reduction leads to the formation of a neutral radical, which is highly reactive and can subsequently dimerize or abstract a proton, leading to the irreversible decomposition of the cation.[28][29] The length of the alkyl side chains on the imidazolium cation has been shown to have a minor effect on the reduction potential.[10][30]
Critical Factors Influencing the Measured Window
The practical, measured EW can differ significantly from the theoretical value due to several experimental variables. An experienced scientist must account for these to avoid misinterpretation of results.
-
Purity - The Dominant Factor:
-
Water Content: As the most common impurity, water drastically narrows the EW. Its presence introduces the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode, which occur at potentials well within the intrinsic window of a dry IL.[15][16][17] Even at low moisture levels, a significant reduction in the EW is observed.[17] At saturated levels, the EW of the IL converges towards that of water (~1.23 V).[30][31]
-
Halide Impurities: Residual halides (Cl⁻, Br⁻) from synthesis are a major issue.[14][21] These ions are oxidized at much lower positive potentials than most IL anions, severely compromising the anodic limit and leading to a falsely narrow EW. Rigorous purification and verification (e.g., silver nitrate test) are mandatory.[21]
-
-
Working Electrode Material: The nature of the electrode surface plays a significant role. Platinum, for instance, is known to be an excellent catalyst for the hydrogen evolution reaction, which can lead to a less negative cathodic limit in the presence of trace water compared to a glassy carbon electrode.[22][23] Therefore, the intrinsic EW of the IL itself is best measured on a relatively inert surface like GC.[12]
-
Temperature: Electrochemical stability is also temperature-dependent. Generally, the EW tends to narrow as the temperature increases, as higher thermal energy can facilitate decomposition reactions at lower overpotentials.[9]
Conclusion
This compound ([Bmim][TCM]) possesses a wide and useful electrochemical window, typically in the range of 4.0 to 4.9 V. This stability, combined with its favorable transport properties, makes it a strong candidate for high-performance electrochemical applications. However, this technical guide underscores that the accurate and reliable determination of its EW is critically dependent on a rigorous and well-controlled experimental methodology. The paramount importance of ionic liquid purity, particularly the scrupulous removal of water and halide impurities, cannot be overstated. By following the validated protocols and understanding the influence of key variables such as electrode material and cutoff criteria, researchers can confidently characterize the electrochemical behavior of [Bmim][TCM] and unlock its full potential in the next generation of energy storage systems and electrochemical processes.
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Calculated cathodic and anodic limits for individual ions in... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Sill, J. M., et al. (2017). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, 62(6), 1881–1889. [Link]
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Kar, M., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 862921. [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Top: Possible resonance structures of the tricyanomethanide anion and bottom: Tautomers of HC(CN)3. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electrochemical stability window determination. (a) difference between... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis. (2020). figshare. [Link]
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Bard, A. J. (n.d.). Novel Electrochemical Studies of Ionic Liquids. Retrieved January 19, 2026, from [Link]
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Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids With Cyano-Functionalized Anions. | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures. (2022). MDPI. [Link]
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Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
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Thermal degradation of cyano containing ionic liquids. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
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Properties of 1-butyl-3-methylimidazolium tricyanomethane mixtures | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. (2025). The Journal of Physical Chemistry B. [Link]
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Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. (2025). ChemPhysChem. [Link]
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Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. (2021). Molecules. [Link]
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Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. (2014). SciSpace. [Link]
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Effect of Ionic Additives on the Limiting Cathodic Potential of EMI-Based Room Temperature Ionic Liquids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Accessing Lanthanide Tricyanomethanide Coordination Polymers Using Ionic Liquids. (2022). Crystal Growth & Design. [Link]
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Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). University of Leicester. Retrieved January 19, 2026, from [Link]
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(a) Cyclic voltammetry curves in ionic liquid at scan rates of 10, 20,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. (2025). PubMed. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. (2021). National Center for Biotechnology Information. [Link]
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Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (n.d.). Chemistry of Materials. [Link]
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Microwave-Assisted Synthesis and Spectral Identification of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (n.d.). Asian Journal of Chemistry. [Link]
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Influence of the current density on the electrochemical treatment of concentrated 1-butyl-3-methylimidazolium chloride solutions on diamond electrodes. (2015). PubMed. [Link]
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Synthesis and application of imidazolium-based ionic liquids as extraction solvent for pretreatment of triazole fungicides in water samples. (2018). PubMed. [Link]
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Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2014). National Center for Biotechnology Information. [Link]
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The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2019). MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for CO2 Capture Using 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
Introduction: A New Frontier in Carbon Capture
The quest for efficient and environmentally benign carbon capture technologies is a cornerstone of modern climate change mitigation strategies. Traditional amine-based solvents, while effective, are often plagued by issues of high volatility, equipment corrosion, and significant energy penalties for regeneration.[1][2] Ionic liquids (ILs) have emerged as a promising alternative, lauded for their negligible vapor pressure, high thermal stability, and tunable chemical properties.[3][4][5] Among the vast library of potential ILs, 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) has garnered significant attention for its potential in CO2 capture applications.[1][2][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of [Bmim][TCM] for CO2 capture. We will delve into the synthesis of this ionic liquid, its key physicochemical properties, and detailed protocols for its application in CO2 absorption and regeneration. The causality behind experimental choices will be elucidated, providing a robust framework for both novice and experienced researchers in the field.
Physicochemical Properties of [Bmim][TCM]
Understanding the fundamental properties of [Bmim][TCM] is paramount to its effective application in CO2 capture. Its low viscosity and favorable interactions with CO2 make it a compelling candidate.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₅ | [7] |
| Molecular Weight | 229.29 g/mol | [7] |
| Appearance | Yellow to brown liquid | [7][8] |
| Density | 1.05 g/mL | [7] |
| Refractive Index | n20/D 1.510 | [7] |
| Viscosity | 25.7 cP (25 °C) | [9] |
| Electrical Conductivity | 8.83 mS/cm (30 °C) | [9] |
| Thermal Decomposition Temperature | 473.15 K (200 °C) | [1][2] |
Synthesis of this compound ([Bmim][TCM])
The synthesis of [Bmim][TCM] is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction. The following protocol is a generalized procedure based on established synthetic routes.[10][11][12]
Part 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
This initial step involves the formation of the imidazolium cation.
-
Materials:
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in toluene under an inert atmosphere (e.g., nitrogen).[10]
-
Slowly add an equimolar amount of 1-chlorobutane to the stirring solution.[11]
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.[10][11][13] The product, [Bmim][Cl], will separate as a denser liquid phase.
-
After cooling to room temperature, decant the upper toluene layer.
-
Wash the resulting viscous liquid [Bmim][Cl] multiple times with ethyl acetate to remove any unreacted starting materials.[11]
-
Remove the residual solvent under vacuum to yield the purified [Bmim][Cl].
-
Part 2: Anion Exchange to Yield [Bmim][TCM]
This step replaces the chloride anion with the tricyanomethanide anion.
-
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])
-
Sodium tricyanomethanide (Na[TCM]) or Potassium tricyanomethanide (K[TCM])
-
A suitable solvent (e.g., acetone, dichloromethane)
-
Deionized water
-
-
Protocol:
-
Dissolve the synthesized [Bmim][Cl] in the chosen organic solvent.
-
In a separate vessel, prepare a solution of sodium or potassium tricyanomethanide in deionized water.
-
Slowly add the aqueous salt solution to the stirring [Bmim][Cl] solution. A white precipitate of NaCl or KCl will form.
-
Continue stirring for several hours at room temperature to ensure complete reaction.
-
Separate the precipitated salt by filtration.
-
Wash the organic phase containing the [Bmim][TCM] with deionized water multiple times to remove any remaining inorganic salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under vacuum to obtain the final product, this compound.
-
Characterization
The identity and purity of the synthesized [Bmim][TCM] should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile groups of the tricyanomethanide anion.
-
Mass Spectrometry: To determine the molecular weight of the cation and anion.
CO2 Capture with [Bmim][TCM]: Application Protocols
[Bmim][TCM] primarily captures CO2 through a physical absorption mechanism.[14][15][16] The following protocols detail the experimental setup for evaluating its CO2 capture performance.
Experimental Setup for CO2 Absorption
A common method for determining the CO2 solubility and diffusivity in ionic liquids is through gravimetric analysis using a magnetic suspension balance.[14][15][16]
Caption: Workflow for CO2 absorption measurement using a gravimetric method.
Protocol for CO2 Absorption Measurement
-
Sample Preparation: Place a known mass of [Bmim][TCM] into the sample basket of the magnetic suspension balance. Degas the IL under high vacuum for several hours to remove any absorbed water or other volatile impurities.
-
System Equilibration: Set the desired temperature for the experiment (e.g., 298.15 K, 313.15 K, 333.15 K).[2] Allow the system to reach thermal equilibrium.
-
CO2 Introduction: Introduce CO2 gas into the system at a controlled pressure. The pressure can be varied stepwise to obtain solubility data over a range of pressures (e.g., 0.1 MPa to 10 MPa).[1][2]
-
Data Acquisition: Record the mass of the [Bmim][TCM] sample over time. The mass will increase as CO2 is absorbed. Continue recording until the mass stabilizes, indicating that equilibrium has been reached.
-
Data Analysis:
-
Solubility: The CO2 solubility is calculated from the total mass of CO2 absorbed by the known mass of the ionic liquid at equilibrium. This is often expressed as the mole fraction of CO2 in the IL.
-
Diffusivity: The diffusion coefficient of CO2 in the IL can be determined by analyzing the rate of mass change during the initial phase of absorption.[1][2]
-
Protocol for [Bmim][TCM] Regeneration
The regeneration of CO2-saturated [Bmim][TCM] is a crucial step for its cyclic use. Due to the physical nature of the absorption, regeneration can be achieved by reducing the pressure and/or increasing the temperature.[1][17]
-
Pressure Swing Regeneration: After an absorption cycle, reduce the pressure in the system to a near vacuum. The dissolved CO2 will desorb from the ionic liquid, causing a decrease in the sample mass.
-
Temperature Swing Regeneration: Increase the temperature of the system while maintaining a low pressure or flowing an inert gas (e.g., nitrogen) through the system. This will further facilitate the release of CO2.
-
Monitoring Regeneration: Monitor the mass of the [Bmim][TCM] sample until it returns to its initial, CO2-free mass, indicating complete regeneration.
-
Cyclic Performance: Repeat the absorption and regeneration cycles multiple times to evaluate the stability and reusability of the ionic liquid.
Mechanism of CO2 Capture and the Role of Water
The interaction between [Bmim][TCM] and CO2 is primarily a physical absorption process, where the CO2 molecules occupy the free volume within the ionic liquid's structure.[14][15][16] The tricyanomethanide anion, with its multiple nitrile groups, plays a significant role in the interaction with CO2.
Interestingly, the presence of water can significantly enhance the CO2 capture capacity of [Bmim][TCM].[14][15][16] Studies have shown that at higher water concentrations, the CO2 solubility and diffusivity can be markedly increased.[14][15][16] This is attributed to a molecular exchange mechanism where water molecules disrupt the cation-anion interactions in the IL, creating more favorable sites for CO2 accommodation.[14][15][16]
Caption: Proposed mechanism of CO2 interaction with dry and hydrated [Bmim][TCM].
Safety and Environmental Considerations
While ionic liquids are often termed "green solvents" due to their low volatility, their potential toxicity and environmental impact should not be overlooked.[3][18][19][20][21] Imidazolium-based ionic liquids, in particular, have been shown to exhibit some level of toxicity to aquatic organisms.[18][19][21] Therefore, proper handling procedures, including the use of personal protective equipment, are essential.[8] The biodegradability of [Bmim][TCM] is an area that requires further investigation to fully assess its environmental footprint.
Conclusion
This compound presents a compelling case for its use in CO2 capture applications. Its favorable physicochemical properties, coupled with a straightforward synthesis and efficient regeneration, make it a promising candidate for further research and development. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to explore the full potential of this versatile ionic liquid in the ongoing effort to mitigate CO2 emissions.
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Emerging Role of [Bmim][TCM] as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for sustainable and efficient chemical transformations has positioned ionic liquids (ILs) at the forefront of modern organic synthesis. Among these, 1-butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM], presents a unique combination of desirable physicochemical properties, including low viscosity and high thermal stability, making it a compelling candidate for catalytic applications.[1] This guide provides an in-depth exploration of the potential of [Bmim][TCM] as a catalyst in organic synthesis. While direct catalytic applications of [Bmim][TCM] are an emerging field, this document synthesizes information from related imidazolium-based ionic liquids to provide a predictive framework and foundational protocols for its use. We will delve into the synthesis of [Bmim][TCM], its key properties, and its prospective role in facilitating key organic reactions, supported by generalized protocols and mechanistic insights.
Introduction: The Promise of [Bmim][TCM] in Catalysis
Ionic liquids, salts with melting points below 100 °C, have revolutionized the landscape of chemical synthesis by offering environmentally benign alternatives to volatile organic compounds (VOCs).[2] Their negligible vapor pressure, high thermal stability, and tunable solvent properties have made them attractive as both reaction media and catalysts.[2] The 1-butyl-3-methylimidazolium ([Bmim]) cation is a common constituent of many well-studied ionic liquids, and its role in catalysis, often in synergy with the anion, is a subject of intense research.[3][4]
The tricyanomethanide ([TCM]) anion, C(CN)₃⁻, is a particularly interesting component. Its planar structure and delocalized negative charge contribute to the low viscosity of [Bmim][TCM], a significant advantage for mass transfer in catalytic reactions.[1][5] While extensively studied for applications like CO₂ capture and as a precursor for nitrogen-doped carbon materials, its direct participation in catalytic cycles for organic synthesis is a developing area of investigation.[5][6] This document aims to bridge this gap by providing a comprehensive guide for researchers looking to explore the catalytic potential of [Bmim][TCM].
Synthesis and Physicochemical Properties of [Bmim][TCM]
A reliable and well-characterized source of the ionic liquid is paramount for reproducible catalytic studies. The synthesis of [Bmim][TCM] typically follows a two-step process, starting with the quaternization of 1-methylimidazole to form a [Bmim] halide, followed by an anion exchange reaction.
Protocol 1: Synthesis of [Bmim][TCM]
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 mol) and an equimolar amount of 1-bromobutane (1.0 mol).
-
The reaction can be performed neat or in a minimal amount of a suitable solvent like toluene.
-
Heat the mixture under reflux for 24-48 hours.
-
Upon cooling, the product, [Bmim]Br, will typically solidify or form a dense oil.
-
Wash the product with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting [Bmim]Br under vacuum to remove residual solvent.
Step 2: Anion Exchange to Yield [Bmim][TCM]
-
Dissolve the synthesized [Bmim]Br (1.0 mol) in a suitable solvent, such as deionized water or acetone.
-
In a separate vessel, dissolve an equimolar amount of potassium tricyanomethanide (K[TCM]) or silver tricyanomethanide (Ag[TCM]) in the same solvent.
-
Slowly add the tricyanomethanide salt solution to the [Bmim]Br solution with vigorous stirring.
-
A precipitate of KBr or AgBr will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange.
-
Remove the precipitated salt by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain [Bmim][TCM] as a liquid.
-
Dry the final product under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove any residual water or solvent.
Key Physicochemical Properties of [Bmim][TCM]
The utility of [Bmim][TCM] in organic synthesis is underscored by its distinct properties:
| Property | Value | Significance in Catalysis |
| Molecular Weight | 229.28 g/mol [7] | Affects stoichiometry calculations. |
| Melting Point | < Room Temperature[7] | Wide liquid range allows for flexible reaction temperature control. |
| Viscosity | 25.7 cP (at 25 °C)[7] | Low viscosity compared to many other ILs facilitates better mixing and mass transport, enhancing reaction rates. |
| Electrical Conductivity | 8.83 mS/cm (at 30 °C)[7] | Indicates high ionic mobility, which can be beneficial in electro-organic synthesis or reactions involving charged intermediates. |
| Thermal Stability | Tdecomp ≈ 473.15 K (200 °C)[1] | Allows for reactions to be conducted at elevated temperatures without catalyst degradation. |
Potential Catalytic Applications and Mechanistic Considerations
While specific literature on [Bmim][TCM] as a primary catalyst is limited, we can infer its potential by examining the behavior of other [Bmim]-based ILs and the electronic nature of the [TCM] anion. The catalytic activity of imidazolium-based ILs often arises from a synergistic effect between the cation and the anion.
The Dual Role of the [Bmim] Cation and [TCM] Anion
The imidazolium cation can act as a Lewis acid, activating electrophiles through hydrogen bonding with the acidic proton at the C2 position. The anion, in turn, can function as a Lewis base or a nucleophile, activating the nucleophilic partner in the reaction.
In the case of [Bmim][TCM], the tricyanomethanide anion is a relatively weak base. However, its multiple nitrile groups offer potential coordination sites for metal co-catalysts or can influence the polarity of the reaction medium, thereby affecting reaction rates and selectivity. The delocalized negative charge on the [TCM] anion may also play a role in stabilizing charged intermediates.
Figure 1: Proposed synergistic catalytic role of [Bmim] and [TCM] ions.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of C-C bond formation, is often catalyzed by basic species. While the [TCM] anion is not strongly basic, the overall polarity and potential hydrogen bonding capabilities of [Bmim][TCM] could facilitate this reaction, possibly through a mechanism that stabilizes the intermediate carbanion.
General Protocol 2: [Bmim][TCM] in Knoevenagel Condensation
This protocol is a generalized procedure based on methodologies for other [Bmim]-based ionic liquids and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and [Bmim][TCM] (2 mL).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture. The product, being less polar, will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Catalyst Recycling: The aqueous layer containing the [Bmim][TCM] can be separated, and the water removed under vacuum to recover the ionic liquid for subsequent runs. The efficiency of recycling should be assessed by monitoring the yield over several cycles.
Figure 2: General workflow for a Knoevenagel condensation using [Bmim][TCM].
Application Note 2: Multicomponent Reactions - The Biginelli Reaction
Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step. The Biginelli reaction, which produces dihydropyrimidinones (DHPMs) of significant pharmacological interest, is a prime candidate for catalysis by ionic liquids.[8] [Bmim]-based ILs have been shown to act as effective catalysts and solvents for this transformation.
General Protocol 3: [Bmim][TCM] in the Biginelli Reaction
This protocol provides a template for conducting the Biginelli reaction in [Bmim][TCM]. Optimization of reactant ratios and temperature will be necessary.
-
Reaction Setup: In a reaction vessel, mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and [Bmim][TCM] (2-3 mL).
-
Reaction Conditions: Heat the mixture with stirring at a temperature between 80-120 °C.
-
Monitoring: Follow the reaction's progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add cold water to the flask, which should induce the precipitation of the dihydropyrimidinone product.
-
Product Isolation: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and then dry.
-
Catalyst Recovery: The aqueous filtrate containing [Bmim][TCM] can be subjected to vacuum evaporation to remove the water, allowing for the recovery and reuse of the ionic liquid.
Catalyst Recyclability and Reuse
A significant advantage of using ionic liquids as catalysts is the potential for their recovery and reuse, which aligns with the principles of green chemistry. The low volatility of [Bmim][TCM] makes its separation from volatile products and solvents straightforward.
Protocol 4: General Procedure for [Bmim][TCM] Recycling
-
After product extraction with an organic solvent, separate the ionic liquid phase.
-
Wash the ionic liquid phase with a fresh portion of the extraction solvent to remove any remaining product.
-
Dry the ionic liquid under high vacuum at 60-80 °C for several hours to remove any absorbed water or residual organic solvent.
-
The recovered [Bmim][TCM] can then be reused in subsequent reactions. The catalytic activity should be monitored over several cycles to assess its stability and reusability.
Troubleshooting and Future Directions
When employing [Bmim][TCM] as a catalyst, researchers may encounter challenges such as incomplete reactions or difficulty in product isolation.
-
Low Yields: Consider increasing the reaction temperature, catalyst loading, or reaction time. The purity of the synthesized [Bmim][TCM] is also critical, as residual halides from the synthesis can inhibit certain reactions.
-
Product Separation Issues: If the product is also soluble in the ionic liquid, alternative work-up procedures such as distillation (for volatile products) or the use of a different extraction solvent may be necessary.
The exploration of [Bmim][TCM] in catalysis is still in its early stages. Future research should focus on:
-
Expanding the Reaction Scope: Investigating the efficacy of [Bmim][TCM] in a wider range of organic transformations, including cycloadditions, esterifications, and oxidation reactions.
-
Mechanistic Studies: Employing spectroscopic and computational methods to elucidate the precise role of the [TCM] anion in the catalytic cycle.
-
Synergistic Catalysis: Exploring the use of [Bmim][TCM] in combination with metal catalysts, where the ionic liquid can act as a stabilizing ligand and a co-catalyst.
Conclusion
This compound, [Bmim][TCM], represents a promising, yet underexplored, frontier in the application of ionic liquids in organic synthesis. Its favorable physicochemical properties, particularly its low viscosity and high thermal stability, make it an attractive candidate for a catalytic medium. While further research is needed to fully delineate its catalytic capabilities, the foundational knowledge from related imidazolium-based ionic liquids provides a strong basis for its investigation. The protocols and insights provided in this guide are intended to empower researchers to unlock the potential of [Bmim][TCM] in developing greener and more efficient synthetic methodologies.
References
- Synthesis of heterocycles in non-conventional media: the case of ionic liquids. (n.d.). Not Found.
- A Comparative Guide to [Bmim]OH and Other Basic Ionic Liquids in C
- The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorin
- Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (2023). MDPI.
- [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. (2024). MDPI.
- Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. (2021). MDPI.
- The ionic liquids, this compound... (n.d.).
- Synthesis and applications of imidazolium-based ionic liquids and their polymer deriv
- Structure of imidazolium-based ionic liquids: a) [bmim][Cl] and b)... (n.d.).
- The Role of 1-Butyl-3-Methylimidazolium Bromide in Advanced Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- A fast and highly efficient protocol for Michael addition of N-heterocycles to α,β-unsaturated compound using basic ionic liquid [bmIm]OH as catalyst and green solvent. (2017).
- Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-. (2016).
- Application of Ionic Liquids Containing Tricyanomethanide [C(CN)3]− or Tetracyanoborate [B(CN)4]− Anions in Dye-Sensitized Solar Cells. (2012). Inorganic Chemistry.
- Utilizing Carbonaceous Materials Derived from [BMIM][TCM] Ionic Liquid Precursor. (n.d.). CNR-IRIS.
-
Application of Ionic Liquids Containing Tricyanomethanide or Tetracyanoborate Anions in Dye-Sensitized Solar Cells. (2012). ResearchGate.
- Applications of Ionic Liquids in Organic Synthesis. (n.d.). SciSpace.
- Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines. (2014). RSC Publishing.
- Effect of anion and methylation on the interionic interactions and reactivity of 1-butyl-2,3-dimethyl imidazolium-based ionic liquids. (2014).
- Applications of Ionic Liquids in Synthesis and Catalysis. (2002). The Electrochemical Society.
- Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids?. (2015). Physical Chemistry Chemical Physics.
- Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (2016).
- Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. (2023).
- Cationic and anionic structures of ionic liquids: (A)... (n.d.).
- Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM][TCM] in Silica Material SBA-15 Using NMR. (2023).
- Microwave-Assisted Preparation of 1-Butyl-3-methylimidazolium Tetrachlorogallate and Its Catalytic Use in Acetal Formation under Mild Conditions. (2008).
- Synergistic Effects of Cation and Anion in an Ionic Imidazolium Tetrafluoroborate Additive for Improving the Efficiency and Stability of Half‐Mixed Pb‐Sn Perovskite Solar Cells. (2020).
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- 7. This compound, >98% | IoLiTec [iolitec.de]
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Application Notes and Protocols: 1-Butyl-3-methylimidazolium Tricyanomethanide in Advanced Battery Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Promise of [Bmim][TCM] in Next-Generation Batteries
The landscape of energy storage is in a perpetual state of evolution, driven by the demand for safer, more efficient, and higher-performance batteries. While conventional lithium-ion batteries, relying on flammable organic carbonate electrolytes, have been instrumental in the portable electronics revolution, their inherent safety risks and limited electrochemical windows have prompted a fervent search for superior alternatives. Ionic liquids (ILs), salts that are liquid at or near room temperature, have emerged as a compelling class of electrolytes due to their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows.[1]
Among the vast array of potential ionic liquids, 1-butyl-3-methylimidazolium tricyanomethanide, abbreviated as [Bmim][TCM], presents a particularly interesting profile for battery applications.[2] Its unique combination of a delocalized negative charge on the tricyanomethanide anion and the well-understood imidazolium cation bestows it with favorable physicochemical properties. Notably, [Bmim][TCM] exhibits a significantly lower viscosity compared to more common ionic liquids like those based on the bis(trifluoromethylsulfonyl)imide ([TFSI]) anion, a critical factor for achieving high ionic conductivity and, consequently, better battery performance. This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the utilization of [Bmim][TCM] in both lithium-ion and sodium-ion battery research.
Physicochemical Properties of [Bmim][TCM]
A thorough understanding of the fundamental properties of an electrolyte is paramount to predicting its behavior and performance in a battery system. The table below summarizes the key physicochemical properties of [Bmim][TCM].
| Property | Value | Significance in Battery Applications |
| Molecular Formula | C₁₂H₁₅N₅ | Influences molecular weight and density. |
| Molecular Weight | 229.29 g/mol | Relevant for calculating molar concentrations. |
| Appearance | Yellow to brown liquid | Visual identification. |
| Density | ~1.05 g/mL | Important for volumetric energy density calculations.[2] |
| Viscosity | 25.7 cP at 25°C | Lower viscosity than many other ILs, which is advantageous for higher ionic conductivity. |
| Ionic Conductivity | 8.83 mS/cm at 30°C | A crucial parameter determining the rate performance of a battery. |
| Thermal Stability | High decomposition temperature | Enhances the safety of the battery, especially under high-temperature operation or abuse conditions. |
| Electrochemical Window | Wide | A wide electrochemical stability window allows for the use of high-voltage cathode materials, leading to higher energy density batteries.[3] |
PART 1: Synthesis and Purification of Battery-Grade [Bmim][TCM]
The purity of the ionic liquid is of utmost importance for electrochemical applications, as impurities can lead to detrimental side reactions, reduced performance, and safety hazards. The following is a two-step synthesis protocol for obtaining high-purity [Bmim][TCM], starting from the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]).
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
This procedure is adapted from established methods for the synthesis of imidazolium-based ionic liquids.[4][5]
Materials:
-
1-methylimidazole (freshly distilled)
-
1-chlorobutane
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert gas (Argon or Nitrogen) supply
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere, add freshly distilled 1-methylimidazole.
-
Solvent Addition: Add anhydrous toluene to dissolve the 1-methylimidazole.
-
Reagent Addition: While stirring vigorously, slowly add 1-chlorobutane to the solution. An excess of 1-chlorobutane is typically used.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.
-
Isolation and Washing: After cooling to room temperature, the upper toluene layer is decanted. The resulting crude [Bmim][Cl] is washed multiple times with anhydrous ethyl acetate to remove unreacted starting materials and organic impurities.
-
Drying: The purified [Bmim][Cl] is dried under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual volatile solvents and water. The final product should be a colorless to pale yellow viscous liquid.
Caption: Synthesis workflow for [Bmim][Cl].
Step 2: Anion Exchange to Tricyanomethanide ([TCM])
This step involves a metathesis reaction where the chloride anion of [Bmim][Cl] is exchanged with the tricyanomethanide anion.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) from Step 1
-
Potassium tricyanomethanide (K[TCM]) or Silver tricyanomethanide (Ag[TCM])
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Beakers and flasks
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve [Bmim][Cl] in deionized water. In a separate beaker, dissolve an equimolar amount of K[TCM] or Ag[TCM] in deionized water.
-
Metathesis Reaction: Slowly add the K[TCM] or Ag[TCM] solution to the stirring [Bmim][Cl] solution. A white precipitate of KCl or AgCl will form.
-
Extraction: Add dichloromethane to the mixture to extract the [Bmim][TCM]. The mixture should be transferred to a separatory funnel and shaken vigorously.
-
Separation and Washing: Allow the layers to separate. The bottom organic layer containing the [Bmim][TCM] is collected. The aqueous layer is extracted again with DCM to maximize the yield. The combined organic layers are then washed several times with deionized water to remove any remaining inorganic salts.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
Final Drying: The resulting [Bmim][TCM] is dried under high vacuum at an elevated temperature (e.g., 80°C) for at least 48 hours to ensure the removal of all volatile impurities, especially water. The water content should be below 20 ppm for battery applications, which can be verified by Karl Fischer titration.
Caption: Anion exchange workflow to produce [Bmim][TCM].
PART 2: Electrolyte Preparation Protocols
The performance of a battery is highly dependent on the composition of the electrolyte. The following protocols detail the preparation of [Bmim][TCM]-based electrolytes for both lithium-ion and sodium-ion batteries. All procedures must be carried out in an argon-filled glovebox with water and oxygen levels below 0.5 ppm.
Protocol 2.1: Preparation of Li-ion Electrolyte (e.g., 1 M LiTFSI in [Bmim][TCM])
Materials:
-
High-purity this compound ([Bmim][TCM])
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120°C for 24 hours.
-
Anhydrous solvent (e.g., acetonitrile) for initial dissolution if needed.
Equipment:
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer
Protocol:
-
Weighing: In the glovebox, accurately weigh the required amount of LiTFSI and [Bmim][TCM] to achieve a 1 M concentration.
-
Dissolution: Directly add the LiTFSI to the [Bmim][TCM]. Due to the viscosity of the ionic liquid, dissolution may be slow. Gentle heating (e.g., 40-50°C) and continuous stirring can accelerate the process.
-
Homogenization: Stir the mixture until the LiTFSI is completely dissolved and the solution is homogeneous. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2.2: Preparation of Na-ion Electrolyte (e.g., 1 M NaTFSI in [Bmim][TCM])
The procedure is analogous to the preparation of the Li-ion electrolyte.
Materials:
-
High-purity this compound ([Bmim][TCM])
-
Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), battery grade, dried under vacuum at 120°C for 24 hours.
Equipment:
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer
Protocol:
-
Weighing: In the glovebox, accurately weigh the required amount of NaTFSI and [Bmim][TCM] to achieve a 1 M concentration.
-
Dissolution: Add the NaTFSI to the [Bmim][TCM] and stir. Gentle heating can be applied if necessary.
-
Homogenization: Continue stirring until a clear, homogeneous solution is obtained.
-
Storage: Store the electrolyte in a sealed container within the glovebox.
PART 3: Battery Assembly and Testing Protocols
The following protocols provide a general guideline for the assembly of coin cells and subsequent electrochemical testing.
Protocol 3.1: Coin Cell Assembly (CR2032)
Components:
-
Cathode and anode discs (of appropriate diameter)
-
Separator (e.g., Celgard 2400, glass fiber)
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Prepared [Bmim][TCM]-based electrolyte
-
Coin cell crimper
Procedure:
-
Preparation: Ensure all components are dried under vacuum and transferred into the glovebox.
-
Assembly:
-
Place the cathode disc in the center of the coin cell case.
-
Dispense a few drops of the [Bmim][TCM] electrolyte onto the cathode to ensure good wetting.
-
Place the separator on top of the wetted cathode.
-
Add another few drops of electrolyte onto the separator.
-
Carefully place the anode (e.g., lithium or sodium metal disc) on top of the separator.
-
Place the spacer and spring on top of the anode.
-
Place the gasket and the cap on top of the assembly.
-
-
Crimping: Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.
Caption: Coin cell assembly workflow.
Protocol 3.2: Electrochemical Characterization
Equipment:
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Typical Tests:
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte and study the redox behavior of the electrode materials.
-
Galvanostatic Cycling: To evaluate the charge-discharge capacity, coulombic efficiency, and cycle life of the battery.
-
Rate Capability Test: To assess the battery's performance at different charge and discharge rates.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial properties and ionic conductivity within the cell.
PART 4: Performance and Comparative Analysis
While extensive performance data for batteries specifically utilizing [Bmim][TCM] is not widely available in peer-reviewed literature, its physicochemical properties allow for a qualitative and comparative assessment against conventional carbonate-based electrolytes.
Advantages of [Bmim][TCM]-Based Electrolytes:
-
Enhanced Safety: The non-flammability and negligible volatility of [Bmim][TCM] significantly reduce the risk of thermal runaway and fire, a major concern with traditional organic carbonate electrolytes.[1]
-
High Thermal Stability: [Bmim][TCM] can withstand higher temperatures than conventional electrolytes, potentially enabling batteries to operate in more demanding environments.
-
Wide Electrochemical Window: The wide electrochemical stability window of many ionic liquids, including potentially [Bmim][TCM], allows for the use of high-voltage electrode materials, which can lead to batteries with higher energy densities.[3]
-
Lower Viscosity (compared to other ILs): The relatively low viscosity of [Bmim][TCM] is a significant advantage over many other ionic liquids, as it promotes higher ionic conductivity and better rate performance.
Potential Challenges and Disadvantages:
-
Higher Viscosity (compared to conventional electrolytes): Although lower than many other ILs, the viscosity of [Bmim][TCM] is still higher than that of conventional carbonate solvents. This can lead to lower ionic conductivity and potentially limit high-rate performance.
-
Cost: The synthesis of high-purity ionic liquids is generally more complex and expensive than the production of conventional battery-grade solvents.
-
Hygroscopicity: Ionic liquids can be hygroscopic, and the presence of water can severely degrade battery performance and safety. Rigorous drying and handling in an inert atmosphere are essential.
-
Interfacial Stability: The formation of a stable solid electrolyte interphase (SEI) on the anode is crucial for long-term cycling stability. The compatibility of [Bmim][TCM] with common anode materials and its ability to form an effective SEI require thorough investigation.
Conclusion and Future Outlook
This compound holds considerable promise as a safer and potentially higher-performance electrolyte for next-generation lithium-ion and sodium-ion batteries. Its favorable combination of non-flammability, thermal stability, and relatively low viscosity makes it an attractive alternative to volatile organic carbonates. However, further research is imperative to fully realize its potential. Key areas for future investigation include the optimization of electrolyte formulations, a comprehensive study of the interfacial chemistry with various electrode materials, and long-term cycling performance evaluation in full-cell configurations. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this exciting class of materials for advanced energy storage applications.
References
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PMC. [Link]
-
Electronic supporting information for “Effects of an ionic liquid solvent in the synthesis of γ-butyrolactones by conjugate addition using NHC organocatalysts”. The Royal Society of Chemistry. [Link]
-
Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. IOPscience. [Link]
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. University of Sussex. [Link]
-
Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. ResearchGate. [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
- Preparation method of lithium bis (trifluoromethylsulfonyl) imide.
-
Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. RSC Publishing. [Link]
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(a) Rate capability and consecutive cycling stability tests for... ResearchGate. [Link]
- Preparation method of difluoro sulfimide sodium salt and sodium ion battery.
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Comparative study of thermal stability of lithium metal anode in carbonate and ether based electrolytes. ResearchGate. [Link]
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Electrolyte Solvation Structure Design for Sodium Ion Batteries. PMC - NIH. [Link]
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The First Report on Excellent Cycling Stability and Superior Rate Capability of Na3V2(PO4)3 for Sodium Ion Batteries. Scilit. [Link]
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Comparative studies on the combustion characteristics of electrolytes and carbonate mixed solvents with flame retardant additives under low pressures. CityUHK Scholars. [Link]
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Physical and electrochemical properties of lithium-doped 1-butyl-3-methylimidazolium salts. ResearchGate. [Link]
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Creating Lithium-Ion Electrolytes with Biomimetic Ionic Channels in Metal-Organic Frameworks. ResearchGate. [Link]
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Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR. [Link]
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Cycling Stability of Sodium-Ion Batteries in Analogy to Lithium-Ion Ba. ECS Meeting Abstracts. [Link]
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Opportunities and Limitations of Ionic Liquid‐ and Organic Carbonate Solvent‐Based Electrolytes for Mg‐Ion‐Based Dual‐Ion Batteries. PMC - NIH. [Link]
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Ionic liquid based electrolytes for sodium-ion batteries: Na+ solvation and ionic conductivity. ResearchGate. [Link]
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Novel electrolyte formulations for lithium metal batteries. University of Wollongong Thesis Collection. [Link]
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Realizing long-term cycling stability of O3-type layered oxide cathodes for sodium-ion batteries. Materials Horizons (RSC Publishing). [Link]
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A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries. ResearchGate. [Link]
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Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. PMC - NIH. [Link]
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Design of Lithium-Based Battery Electrolyte Compositions for Extreme Operating Conditions Using Alternative Solvents, Co-Solvent. CUNY Academic Works. [Link]
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Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. MDPI. [Link]
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The First Report on Excellent Cycling Stability and Superior Rate Capability of Na3V2(PO4)3 for Sodium Ion Batteries. ResearchGate. [Link]
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- 5. rsc.org [rsc.org]
Topic: 1-Butyl-3-methylimidazolium tricyanomethanide as a High-Performance Electrolyte in Supercapacitors
An Application Note for Advanced Energy Storage Research
Audience: Researchers, scientists, and professionals in materials science and energy storage.
Introduction: The Quest for Superior Electrolytes
Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), are at the forefront of energy storage technology, offering high power density, rapid charge-discharge cycles, and exceptional longevity.[1] The performance of a supercapacitor is intrinsically linked to its core components: the electrodes and the electrolyte. While electrode materials have been the subject of extensive research, the electrolyte remains a critical factor that dictates the device's operating voltage, energy density, and safety.[2][3]
Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as a compelling class of electrolytes.[2] Their inherent properties, such as negligible volatility, low flammability, high thermal stability, and wide electrochemical stability windows (ESWs), make them safer and potentially higher-performing alternatives to conventional aqueous and organic electrolytes.[3][4]
This application note focuses on a particularly promising IL: 1-butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) . This fluorine-free IL is distinguished by its low viscosity and high ionic conductivity, properties that are crucial for efficient ion transport and high-rate performance in supercapacitors.[5] Its low density and the absence of fluorine also present potential advantages for creating lighter and more environmentally benign energy storage systems.[5] We will provide a detailed guide to the application of [Bmim][TCM], from its fundamental properties to step-by-step protocols for device fabrication and electrochemical characterization.
Physicochemical Properties and Rationale for Use
The selection of [Bmim][TCM] as a supercapacitor electrolyte is grounded in its advantageous physicochemical properties. A combination of low viscosity and high ionic conductivity is essential for minimizing the equivalent series resistance (ESR) and enabling rapid ion movement, which is the cornerstone of a supercapacitor's high power capability.
| Property | Value | Significance in Supercapacitors |
| Molecular Formula | C12H15N5 | - |
| Molecular Weight | 229.28 g/mol | Influences density and molar concentration. |
| Melting Point | < Room Temp. | Ensures it is a liquid under typical operating conditions.[6] |
| Viscosity | ~25.7 - 27.5 mPa·s @ 25 °C | Low viscosity facilitates faster ion transport, leading to better high-rate performance.[5][6] |
| Ionic Conductivity | ~8.83 - 9.4 mS/cm @ 25-30 °C | High conductivity reduces internal resistance and improves power density.[5][6] |
| Thermal Stability | Tdecomp ≈ 473.15 K (200 °C) | Allows for a wider operating temperature range and enhances device safety.[7] |
| Electrochemical Window | ~3.0 - 3.7 V | A wide voltage window is critical for achieving high energy density (Energy ∝ V²).[5] |
Table 1: Key physicochemical properties of [Bmim][TCM] and their implications for supercapacitor performance.
The tricyanomethanide [C(CN)₃]⁻ anion's planar structure and delocalized charge contribute to the low viscosity of the IL.[5] Compared to the widely studied bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) based ILs, [Bmim][TCM] offers significantly higher ionic conductivity, which is a direct benefit for power density.[5]
Experimental Protocols
This section provides detailed, self-validating protocols for the fabrication and testing of a symmetric supercapacitor using [Bmim][TCM] electrolyte.
PART 1: Safety and Handling
Trustworthiness: The first step in any reliable protocol is ensuring operator safety. [Bmim][TCM] is a chemical substance and must be handled with appropriate care. Although not fully tested, standard laboratory precautions are mandatory.[8]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[8][9]
-
Ventilation: Handle the ionic liquid in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] In case of eye contact, rinse continuously with water for several minutes and seek medical advice.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from ignition sources.[10][11]
PART 2: Materials and Reagents
-
Electrolyte: this compound ([Bmim][TCM]), >98% purity (e.g., from IoLiTec).[6]
-
Active Material: Activated Carbon (AC), high surface area (e.g., >1500 m²/g).
-
Conductive Additive: Carbon black (e.g., Super P).
-
Binder: Polyvinylidene fluoride (PVDF).
-
Solvent: N-Methyl-2-pyrrolidone (NMP).
-
Current Collector: Aluminum foil (high purity, battery grade).
-
Separator: Microporous polymer separator (e.g., Celgard).
-
Cell Components: CR2032 coin cell parts (casings, spacers, springs).
-
Equipment: Glovebox with an inert atmosphere (Argon or Nitrogen, H₂O < 0.1 ppm, O₂ < 0.1 ppm), vacuum oven, slurry mixer/homogenizer, doctor blade coater, electrode punching machine, coin cell crimper.
PART 3: Electrode Preparation Protocol
Causality: The electrode's quality is paramount. A homogenous slurry ensures uniform coating, leading to consistent electrochemical performance across the electrode surface.
-
Dry Materials: Dry the activated carbon and carbon black in a vacuum oven at 120 °C overnight to remove any adsorbed moisture. Moisture can severely limit the operating voltage of the supercapacitor.
-
Slurry Formulation: In a glass vial, mix the active material (AC), conductive additive (carbon black), and binder (PVDF) in a typical weight ratio of 8:1:1 .
-
Solvent Addition: Add NMP solvent to the powder mixture and stir using a planetary mixer or homogenizer until a uniform, lump-free slurry with a viscosity suitable for coating is formed.
-
Coating: Use a doctor blade to cast the slurry onto the aluminum foil current collector. The thickness should be controlled to achieve a specific mass loading (e.g., 1-2 mg/cm²).
-
Drying: Dry the coated electrodes in a vacuum oven at 80-100 °C for at least 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Transfer the dried electrode sheets into a glovebox. Punch out circular electrodes of the desired diameter (e.g., 14 mm for a CR2032 cell). Measure the mass of the active material on each electrode.
PART 4: Supercapacitor Assembly Protocol (CR2032 Coin Cell)
Causality: Assembling the device in an inert-atmosphere glovebox is critical. [Bmim][TCM], like most ionic liquids, is hygroscopic. Absorbed water will narrow the electrochemical window and degrade performance.
Caption: Workflow for CR2032 coin cell assembly.
-
Preparation: Transfer all components (punched electrodes, separator, coin cell parts, and [Bmim][TCM] electrolyte) into the glovebox.
-
Assembly Stack:
-
Place the negative cap of the coin cell on the assembly base.
-
Place one electrode (as the negative electrode) in the center of the cap, coated side up.
-
Dispense a few drops of [Bmim][TCM] electrolyte onto the electrode surface.
-
Place the separator on top of the electrode.
-
Place the second electrode (positive electrode) on top of the separator, coated side down.
-
Add the stainless-steel spacer and then the spring.
-
Carefully place the positive cap on top of the stack.
-
-
Crimping: Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell. Ensure a proper seal to prevent electrolyte leakage.
-
Resting: Allow the assembled cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the porous electrodes by the electrolyte.
Electrochemical Characterization
Causality: A multi-technique approach is necessary for a comprehensive evaluation. Each technique provides a different piece of the puzzle, from voltage stability (CV) to energy storage capacity (GCD) and internal resistances (EIS).[1]
Caption: Electrochemical characterization workflow.
Protocol 1: Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical stability window (ESW) and observe the capacitive behavior.[12]
-
Procedure:
-
Connect the cell to a potentiostat.
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[13]
-
Start with a narrow potential window (e.g., 0 to 1.0 V) and gradually increase it (e.g., up to 3.5 V) to find the maximum stable operating voltage. The onset of sharp redox peaks indicates electrolyte decomposition.
-
-
Expected Result: A nearly rectangular CV curve indicates ideal capacitive behavior. The area within the curve is proportional to the stored charge.
Protocol 2: Galvanostatic Charge-Discharge (GCD)
-
Objective: To calculate the specific capacitance, energy density, and power density.[12]
-
Procedure:
-
Charge and discharge the cell at different constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the stable voltage window determined by CV.
-
-
Data Analysis:
-
Specific Capacitance (Csp, in F/g): Calculated from the discharge curve using the formula: Csp = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
Energy Density (E, in Wh/kg): E = (Csp * ΔV²) / (2 * 3.6)
-
Power Density (P, in W/kg): P = (E * 3600) / Δt
-
-
Expected Result: Triangular-shaped charge-discharge profiles are characteristic of EDLCs.[14] A small voltage drop (IR drop) at the beginning of the discharge indicates low internal resistance.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To analyze the internal resistance components and ion diffusion kinetics.[15][16]
-
Procedure:
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
-
Data Analysis (Nyquist Plot):
-
High-Frequency Intercept: The point where the plot intersects the real axis (Z') gives the equivalent series resistance (ESR).
-
Semicircle: The diameter of the semicircle in the high-to-mid frequency region corresponds to the charge-transfer resistance at the electrode-electrolyte interface.
-
Low-Frequency Tail: A near-vertical line indicates good capacitive behavior and efficient ion diffusion into the electrode pores.
-
-
Expected Result: A small ESR value and a nearly vertical line at low frequencies are indicative of a high-performance supercapacitor.
Expected Performance and Data Summary
A supercapacitor utilizing [Bmim][TCM] is expected to exhibit high performance, particularly a wide operating voltage and good rate capability.
| Parameter | Expected Value | Rationale |
| Operating Voltage | 3.0 - 3.5 V | Based on the wide electrochemical window of [Bmim][TCM].[5] |
| Specific Capacitance (at 1 A/g) | 90 - 150 F/g | Dependent on the specific surface area of the activated carbon used. |
| Energy Density | 15 - 30 Wh/kg | A direct result of the high operating voltage (E ∝ V²).[17] |
| Power Density | > 5,000 W/kg | A result of the low viscosity and high ionic conductivity of [Bmim][TCM].[17] |
| Equivalent Series Resistance (ESR) | < 1 Ω·cm² | Reflects the high ionic conductivity of the electrolyte. |
| Cycle Life | > 90% capacitance retention after 10,000 cycles | Characteristic of stable EDLCs with non-reactive ionic liquid electrolytes.[18] |
Table 2: Representative performance metrics for a [Bmim][TCM]-based supercapacitor with activated carbon electrodes.
Conclusion
This compound stands out as a highly effective electrolyte for advanced supercapacitors. Its unique combination of a wide electrochemical window, high ionic conductivity, and low viscosity directly translates into devices with high energy and power densities. Furthermore, its fluorine-free nature offers a more sustainable profile compared to many common ionic liquids. The protocols detailed in this note provide a robust framework for researchers to fabricate and reliably test high-performance supercapacitors, paving the way for the next generation of energy storage devices.
References
-
Title: Boronium Ionic Liquids for High-Voltage Supercapacitors Source: ACS Publications URL: [Link]
-
Title: Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes Source: RSC Publishing URL: [Link]
-
Title: Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications Source: Frontiers URL: [Link]
-
Title: Galvanostatic charge-discharge performances of different ionic liquid-based biopolymer electrolyte systems. Source: ResearchGate URL: [Link]
-
Title: How to model galvanostatic charge–discharge processes of supercapacitors under constant potential Source: Research Communities by Springer Nature URL: [Link]
-
Title: Electrolyte selection for supercapacitive devices: a critical review Source: RSC Publishing URL: [Link]
-
Title: Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors Source: Frontiers URL: [Link]
-
Title: Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications Source: PMC - NIH URL: [Link]
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Title: Galvanostatic charge-discharge curves of a) Cell-1 and b) Cell-2 at... Source: ResearchGate URL: [Link]
-
Title: Evaluation of Structural and Electrochemical Properties of Supercapacitors with Graphene Electrodes and Hydrated Pure or Mixed [bmim]-Based Ionic Liquids via Molecular Dynamics Source: PubMed Central URL: [Link]
-
Title: Electrochemical Characterizations of Electrode Materials for Supercapacitors Source: Preprints.org URL: [Link]
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Title: High energy density solid state symmetric supercapacitors using ionic liquid dispersed Li+ ion-perovskites Source: RSC Publishing URL: [Link]
-
Title: this compound, >98% Source: IoLiTec URL: [Link]
-
Title: Metathesis‐Synthesized [BMIM][HPO4]: Physicochemical and Electrochemical Characterization for Supercapacitor Applications Source: ResearchGate URL: [Link]
-
Title: Ionic liquid electrolyte for supercapacitor with high temperature compatibility Source: ResearchGate URL: [Link]
-
Title: Leveraging 1-butyl-3-methylimidazolium chloride ionic liquid as high-performance electrolyte for supercapacitors at different temperatures Source: ResearchGate URL: [Link]
-
Title: Ionic Liquid for High Voltage Supercapacitor Source: El-inst URL: [Link]
-
Title: Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment Source: RSC Publishing URL: [Link]
-
Title: Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review Source: PubMed URL: [Link]
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Title: Solubility and Diffusivity of CO2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa) Source: ResearchGate URL: [Link]
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- 6. This compound, >98% | IoLiTec [iolitec.de]
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- 18. researchgate.net [researchgate.net]
Topic: High-Efficiency Gas Separation Using [Bmim][TCM] Ionic Liquid Membranes
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs) represent a frontier in materials science for gas separation due to their negligible vapor pressure, high thermal stability, and tunable chemical structures.[1][2] This guide focuses on 1-butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM], an ionic liquid distinguished by its low viscosity and high CO2 solubility, making it an exceptional candidate for carbon capture and biogas upgrading applications.[3] The tricyanomethanide ([TCM]) anion, in particular, has been shown to enhance CO2 absorption.[3] This document provides a comprehensive overview of the theoretical underpinnings and detailed, field-tested protocols for the synthesis of [Bmim][TCM] and the fabrication of two primary membrane architectures: Supported Ionic Liquid Membranes (SILMs) and Supported Ion Gel Membranes (SIGMs). We present methodologies for membrane characterization and gas permeation testing to ensure reproducible and optimal performance. The protocols are designed to be self-validating, providing researchers with the tools to fabricate and evaluate high-performance gas separation membranes.
Introduction: The Case for [Bmim][TCM] in Gas Separation
Global efforts to mitigate greenhouse gas emissions have intensified the search for efficient and cost-effective CO2 capture technologies.[4] Membrane-based separation is an energy-efficient alternative to traditional amine scrubbing.[1] Ionic liquids, salts that are liquid at room temperature, have emerged as highly promising membrane materials.[5] Their defining characteristics—high thermal stability, low volatility, and the ability to be chemically tailored—allow for the design of membranes with specific gas affinities.[1][6]
[Bmim][TCM] (this compound) is a particularly compelling IL for this purpose. Its cation, [Bmim]+, is a well-studied and stable imidazolium structure, while its anion, [TCM]-, provides a high density of nitrile groups that interact favorably with CO2, enhancing its solubility.[3] Furthermore, [Bmim][TCM] possesses a relatively low viscosity, which facilitates higher gas diffusivity compared to many other ILs, a critical factor for achieving high permeance.[3] This combination of high CO2 solubility and diffusivity makes [Bmim][TCM] membranes highly selective for CO2 over other gases like N2 and CH4.
This guide details two effective methods for deploying [Bmim][TCM] in a membrane format:
-
Supported Ionic Liquid Membranes (SILMs): A straightforward approach where the IL is immobilized within the pores of a microporous support via capillary forces.[1]
-
Supported Ion Gel Membranes (SIGMs): An advanced configuration where the IL is gelled with a polymer before being coated on a support. This significantly enhances the membrane's mechanical stability and long-term operational reliability under pressure.[7][8]
Mechanism of Separation: Solution-Diffusion Model
Gas transport through a non-porous ionic liquid membrane is governed by the solution-diffusion mechanism.[1] This process can be broken down into three sequential steps, as illustrated below.
The permeability of a specific gas (P) is the product of its solubility (S) and diffusivity (D) in the ionic liquid. The ideal selectivity (α) of the membrane for gas A over gas B is the ratio of their permeabilities:
αA/B = PA / PB = (SA * DA) / (SB * DB)
The high performance of [Bmim][TCM] for CO2 separation stems from its ability to maximize both the solubility (S) and diffusivity (D) for CO2 relative to other gases like N2 and CH4.
Experimental Protocols
Protocol 1: Synthesis of [Bmim][TCM]
Causality: This two-step protocol is a standard and reliable method for producing high-purity imidazolium-based ionic liquids. The first step creates the imidazolium cation with a halide counter-ion. The second, a salt metathesis reaction, exchanges the halide for the desired tricyanomethanide anion. Using silver tricyanomethanide is effective due to the precipitation of insoluble AgCl, which drives the reaction to completion and simplifies purification.
Materials:
-
1-methylimidazole (≥99%)
-
1-chlorobutane (≥99%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Silver tricyanomethanide (Ag[TCM]) (≥98%) or Potassium tricyanomethanide (K[TCM])
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware and filtration apparatus
Procedure:
Step 1: Synthesis of 1-butyl-3-methylimidazolium chloride ([Bmim][Cl])
-
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole (e.g., 0.1 mol) and a slight excess of 1-chlorobutane (e.g., 0.12 mol) in acetonitrile.[9]
-
Heat the mixture under reflux at approximately 80-90°C for 24-48 hours with vigorous stirring.[9] The product, [Bmim][Cl], will often separate as a denser liquid phase.
-
After cooling to room temperature, remove the volatile components (unreacted starting materials and solvent) using a rotary evaporator.
-
Wash the resulting viscous liquid several times with ethyl acetate to remove any remaining non-ionic impurities. Decant the ethyl acetate layer after each wash.
-
Dry the final [Bmim][Cl] product under high vacuum at ~70°C until a constant weight is achieved.
Step 2: Anion Exchange to form [Bmim][TCM]
-
Dissolve the synthesized [Bmim][Cl] (e.g., 0.1 mol) in deionized water.
-
In a separate beaker, dissolve a stoichiometric equivalent of Ag[TCM] (0.1 mol) in a minimal amount of water (or an acetone/water mixture if solubility is low).
-
Slowly add the Ag[TCM] solution to the stirring [Bmim][Cl] solution. A white precipitate of silver chloride (AgCl) will form immediately.
-
Stir the reaction mixture in the dark (to prevent silver photoreduction) for 12-24 hours to ensure complete reaction.
-
Remove the AgCl precipitate by filtration.
-
Transfer the filtrate, which is an aqueous solution of [Bmim][TCM], to a separatory funnel and extract the ionic liquid using dichloromethane (DCM).
-
Combine the organic layers and wash them with small portions of deionized water to remove any remaining chloride ions. (Validation: Test the final aqueous wash with a drop of AgNO3 solution; no precipitate should form).
-
Dry the DCM solution over anhydrous magnesium sulfate, filter, and remove the DCM using a rotary evaporator.
-
Dry the final [Bmim][TCM] product under high vacuum at ~70°C to remove any residual water or solvent. The final product should be a clear, pale yellow liquid.
Protocol 2: Fabrication of Supported Ionic Liquid Membranes (SILMs)
Causality: This protocol uses a vacuum-assisted infiltration method to ensure the IL completely fills the pores of the support material.[1] The choice of a hydrophobic support like PVDF is crucial for long-term stability, as it helps retain the IL and prevent displacement by water vapor.[1]
Materials:
-
[Bmim][TCM] ionic liquid
-
Microporous support membrane (e.g., hydrophobic PVDF or PTFE, pore size 0.1-0.45 µm)
-
Volatile solvent (e.g., methanol or acetone)
Equipment:
-
Vacuum filtration apparatus or desiccator with vacuum line
-
Petri dish
-
Tweezers
Procedure:
-
Cut the porous support membrane to the desired size for your permeation cell.
-
Prepare a dilute solution of [Bmim][TCM] in a volatile solvent (e.g., 10-20 wt% in methanol). This reduces the IL's viscosity, allowing for easier and more complete pore filling.
-
Place the support membrane flat in a petri dish.
-
Add enough of the IL solution to completely submerge the membrane.
-
Place the petri dish inside a vacuum desiccator and apply a vacuum for 30-60 minutes. The vacuum removes trapped air from the pores, allowing the IL solution to infiltrate fully.
-
Slowly release the vacuum.
-
Remove the membrane with tweezers, gently blot the surface with a lint-free wipe to remove excess liquid, and place it in a fume hood overnight to allow for slow evaporation of the solvent.
-
For final drying, place the membrane in a vacuum oven at a mild temperature (e.g., 60°C) for several hours until a constant weight is achieved. The final weight should correspond to the weight of the dry support plus the immobilized IL.
Protocol 3: Fabrication of Supported Ion Gel Membranes (SIGMs)
Causality: Gelling the IL with a block copolymer like poly(styrene-block-ethylene oxide-block-styrene) (SEOS) creates a quasi-solid selective layer.[2][7] This physically locks the IL in place, preventing its loss under high-pressure differentials and dramatically improving the membrane's long-term operational stability.[8] The protocol is based on a solution-casting method.[10]
Materials:
-
[Bmim][TCM] ionic liquid
-
Poly(styrene-block-ethylene oxide-block-styrene) (SEOS) triblock copolymer
-
Porous support membrane (e.g., Nylon, PAN)
-
Dichloromethane (DCM, HPLC grade)
Equipment:
-
Analytical balance
-
Glass vials
-
Magnetic stirrer
-
Level surface for casting
-
Vacuum oven
Procedure:
-
Prepare the ion gel solution: In a glass vial, dissolve SEOS copolymer into the [Bmim][TCM] ionic liquid to a final concentration of 5 wt% SEOS.[10] This may require gentle heating and stirring to achieve a homogeneous mixture.
-
Prepare the casting solution: Dissolve the prepared [Bmim][TCM]/SEOS ion gel in DCM to create a 15 wt% total solids solution.[10] Stir until the solution is completely homogeneous.
-
Secure the porous support membrane (e.g., nylon) flat on a clean, level glass plate.
-
Carefully pour the casting solution onto the surface of the support.[10] The amount should be calculated to achieve a specific loading, for example, approximately 0.027 g of gel per cm² of support area.[10] A casting knife can be used for larger, more uniform films.
-
Allow the solvent (DCM) to evaporate slowly at room temperature in a fume hood for at least 24 hours.[10]
-
Once the film appears dry, transfer the membrane to a vacuum oven and dry at a mild temperature (e.g., 60°C) until a constant weight is achieved to ensure complete removal of any residual solvent.[10]
Membrane Characterization and Performance Testing
Physical and Chemical Characterization
-
Scanning Electron Microscopy (SEM): Use SEM to visualize the membrane's cross-section. For a SILM, this confirms that the pores of the support are filled. For a SIGM, it shows the distinct ion gel layer coated on the porous support.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the successful immobilization of [Bmim][TCM] within the support by identifying characteristic peaks of the IL (e.g., C-H stretches from the imidazolium ring and butyl chain, and the sharp C≡N stretch from the [TCM] anion around 2100-2200 cm⁻¹).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the membrane. Pure [Bmim][TCM] is stable up to ~200°C (473.15 K).[3] TGA can also quantify the IL loading in a SILM by showing the weight loss corresponding to the IL's decomposition temperature, distinct from the support's decomposition.
Protocol 4: Gas Permeation Measurement
Causality: This protocol uses the constant-volume, variable-pressure method to determine gas permeability. By measuring the rate of pressure rise in a fixed volume on the permeate side, one can accurately calculate the flux of gas through the membrane, which is essential for determining permeability and selectivity.
Equipment:
-
Gas permeation cell (e.g., Millipore-style stirred cell)
-
Mass flow controllers (for feed gases)
-
Pressure transducers (for feed and permeate sides)
-
Vacuum pump
-
Permeate collection vessel of known volume
-
Data acquisition system
Procedure:
-
Mount the fabricated membrane in the permeation cell, ensuring a proper seal.
-
Evacuate both the feed and permeate sides of the cell to remove any residual air.
-
Introduce the first test gas (e.g., pure CO2) to the feed side of the membrane at a constant pressure (e.g., 2 bar).
-
Keep the permeate side under vacuum and closed off from the pump. Gas permeating through the membrane will cause the pressure in the fixed permeate volume to rise.
-
Record the pressure increase on the permeate side as a function of time. The system should reach a steady state where the rate of pressure rise (dP/dt) is constant.
-
Calculate the permeability (P) in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg) using the following formula:
P = (V * L * T₀) / (A * p_feed * P₀ * T) * (dP/dt)
Where:
-
V = permeate volume (cm³)
-
L = membrane thickness (cm)
-
A = membrane area (cm²)
-
p_feed = feed pressure (cmHg)
-
T = operating temperature (K)
-
dP/dt = steady-state rate of pressure rise (cmHg/s)
-
P₀ = standard pressure (76 cmHg)
-
T₀ = standard temperature (273.15 K)
-
-
Repeat the measurement for other gases (e.g., CH4, N2).
-
Calculate the ideal selectivity (α) as the ratio of the permeabilities of the two gases.
Expected Performance Data
The performance of [Bmim][TCM] based membranes has been shown to be highly effective, particularly in the SIGM configuration which offers enhanced stability.
| Membrane Type | Gas Pair | Ideal Selectivity (α) | Reference |
| [Bmim][TCM]/SEOS SIGM | CO₂ / CH₄ | 12.3 | [7][8][11] |
| [EMIm][TCM]/SEOS SIGM | CO₂ / CH₄ | 9.7 | [7][8][11] |
| [HMIm][TCM]/SEOS SIGM | CO₂ / CH₄ | 11.2 | [7][8][11] |
Discussion: The data clearly indicates the superior performance of the butyl-chain imidazolium cation ([Bmim]+) compared to the shorter ethyl ([EMIm]+) or longer hexyl ([HMIm]+) chains when paired with the [TCM]- anion.[7] This is attributed to an optimal balance of CO2 interaction and molecular spacing within the ion gel structure.[8] Theoretical calculations and X-ray diffraction data suggest that the intermolecular distance in the [Bmim][TCM] gel provides a more selective structure for CO2 transport compared to its analogues.[7][12]
References
-
Ueno, K., et al. (2017). Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO2 separation. RSC Advances.
-
Zhao, Y., et al. (2023). Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. MDPI.
-
Friess, K., et al. (2021). A Review on Ionic Liquid Gas Separation Membranes. Polymers.
-
Ueno, K., et al. (2017). DSC analysis of SEOS, [EMIm][TCM], [BMIm][TCM] and [HMIm][TCM] ion gels containing 5 wt% SEOS. ResearchGate.
-
Kuznetsov, A., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.
-
Ueno, K., et al. (2017). Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO2 separation. Semantic Scholar.
-
Zubeir, L. F., et al. (2015). Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range. ResearchGate.
-
Al-Musa, A., et al. (2022). Efficiency comparison of novel [bmim][TCM] ionic liquid and MDEA amine solution for the capture of CO2 inside membrane contactor using CFD technique. ResearchGate.
-
Ueno, K., et al. (2017). Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO2 separation. RSC Publishing.
-
Ueno, K., et al. (2017). Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO2 separation. RSC Publishing.
-
Ueno, K., et al. (2017). Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO2 separation - Electronic Supplementary Information. RSC Publishing.
-
Jansen, J.C., et al. (2019). Membranes for Gas Separation. MDPI.
-
Nabais, A.R., et al. (2021). Impact of Ionic Liquid Structure and Loading on Gas Sorption and Permeation for ZIF-8-Based Composites and Mixed Matrix Membranes. ResearchGate.
-
Gouveia, A.S.L., et al. (2018). Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. ResearchGate.
Sources
- 1. A Review on Ionic Liquid Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR [mdpi.com]
- 6. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO 2 separation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09171K [pubs.rsc.org]
- 11. Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO2 separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Extractive Desulfurization using 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the ionic liquid 1-Butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM], for the extractive desulfurization of liquid fuels. This document delves into the underlying scientific principles, detailed experimental protocols, and critical operational parameters to ensure reliable and reproducible results.
Introduction: The Challenge of Fuel Desulfurization and the Promise of Ionic Liquids
The stringent global regulations on the sulfur content in transportation fuels necessitate the development of efficient and environmentally benign desulfurization technologies.[1] Traditional hydrodesulfurization (HDS) processes, while effective for removing many sulfur compounds, are less efficient for refractory aromatic sulfur species like dibenzothiophene (DBT) and its derivatives, and operate under harsh conditions of high temperature and pressure.[2] Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative, offering mild operating conditions and high selectivity for aromatic sulfur compounds.[3]
This compound ([Bmim][TCM]) is a promising ionic liquid for this application. Its unique combination of a bulky, asymmetric cation and a planar, charge-delocalized anion is believed to facilitate favorable interactions with the aromatic rings of sulfur-containing molecules.
The [Bmim][TCM] Advantage: A Mechanistic Perspective
The efficacy of [Bmim][TCM] in extractive desulfurization is rooted in the specific interactions between the ionic liquid and the sulfur-containing aromatic compounds. While the precise mechanism is a subject of ongoing research, theoretical studies involving similar ionic liquids suggest a charge transfer mechanism.[4] It is hypothesized that the electron-rich aromatic system of the sulfur compound interacts with the imidazolium cation of the ionic liquid. Concurrently, the tricyanomethanide anion, with its delocalized negative charge across three cyano groups, can engage in weaker, yet significant, van der Waals forces and potentially hydrogen bonding with the sulfur heterocycle. This multi-point interaction facilitates the selective partitioning of the sulfur compounds from the non-polar hydrocarbon matrix of the fuel into the ionic liquid phase.
Synthesis of this compound ([Bmim][TCM])
The synthesis of [Bmim][TCM] is typically a two-step process, starting with the preparation of the precursor, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), followed by an anion exchange reaction.
Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)
This protocol is adapted from established methods for the synthesis of imidazolium-based ionic liquids.[5][6]
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Ethyl acetate
-
Toluene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.[6] The reaction can be performed neat or in a solvent like toluene.
-
Heat the mixture to 60-70°C and stir vigorously under an inert atmosphere (e.g., nitrogen) for 24-48 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature. A viscous, often yellowish, liquid or a white solid, [Bmim]Cl, will form.
-
Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials. This is a critical step to ensure the purity of the final product.
-
Remove the residual ethyl acetate under vacuum to obtain pure [Bmim]Cl.
Protocol: Anion Exchange to Synthesize [Bmim][TCM]
This step involves the metathesis reaction between [Bmim]Cl and a tricyanomethanide salt, typically silver tricyanomethanide (Ag[C(CN)3]) or sodium tricyanomethanide (Na[C(CN)3]). The use of the silver salt is often preferred due to the precipitation of insoluble silver chloride (AgCl), which drives the reaction to completion.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
Silver tricyanomethanide (Ag[C(CN)3]) or Sodium tricyanomethanide (Na[C(CN)3])
-
Acetone or Acetonitrile (as solvent)
Procedure:
-
Dissolve [Bmim]Cl in a suitable solvent such as acetone or acetonitrile in a reaction vessel protected from light (if using silver salt).
-
In a separate container, dissolve a slight molar excess of the tricyanomethanide salt in the same solvent.
-
Slowly add the tricyanomethanide salt solution to the [Bmim]Cl solution with constant stirring at room temperature.
-
If using Ag[C(CN)3], a white precipitate of AgCl will form immediately.[7] Stir the reaction mixture for 12-24 hours to ensure complete reaction.
-
Separate the precipitated salt (AgCl or NaCl) by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting viscous liquid is [Bmim][TCM]. It is crucial to dry the ionic liquid under high vacuum to remove any residual solvent and water, as water content can significantly impact its desulfurization performance.[8]
Application: Extractive Desulfurization of Diesel Fuel
This section outlines the protocol for using the synthesized [Bmim][TCM] for the removal of sulfur compounds from a model diesel fuel.
Experimental Workflow Diagram
Caption: Workflow for extractive desulfurization using [Bmim][TCM].
Protocol: Single-Stage Extractive Desulfurization
Materials and Equipment:
-
Model diesel fuel (e.g., dibenzothiophene dissolved in n-dodecane at a known concentration) or real diesel fuel.
-
Synthesized and dried this compound ([Bmim][TCM]).
-
Glass vials with screw caps.
-
Magnetic stirrer and stir bars.
-
Centrifuge (optional, to aid phase separation).
-
Gas chromatograph with a sulfur chemiluminescence detector (GC-SCD) for sulfur analysis.[9][10][11]
Procedure:
-
Accurately weigh a specific mass of the sulfur-containing fuel into a glass vial.
-
Add a predetermined mass of [Bmim][TCM] to the vial to achieve the desired ionic liquid-to-fuel mass ratio (e.g., 1:1).
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at a constant speed (e.g., 500 rpm) for a specified duration (e.g., 30 minutes) at room temperature.[12] It is crucial to maintain consistent stirring to ensure efficient mass transfer between the two phases.
-
After stirring, allow the mixture to stand undisturbed for a period to allow for phase separation. The denser ionic liquid phase will settle at the bottom. Centrifugation can be used to expedite this process.
-
Carefully separate the upper fuel phase from the lower ionic liquid phase using a pipette or syringe.
-
Analyze the sulfur content of the treated fuel phase using GC-SCD to determine the desulfurization efficiency.[13][14]
Key Experimental Parameters and Their Impact
The efficiency of extractive desulfurization is influenced by several key parameters:
| Parameter | Effect on Desulfurization Efficiency | Rationale |
| Ionic Liquid to Fuel Ratio | Generally, a higher ratio leads to increased sulfur removal. | A larger volume of the ionic liquid provides more sites for the extraction of sulfur compounds. |
| Stirring Speed | Increased stirring speed up to a certain point enhances efficiency. | Higher agitation improves the interfacial area between the fuel and the ionic liquid, accelerating mass transfer. |
| Extraction Time | Efficiency increases with time until equilibrium is reached. | Sufficient time is required for the sulfur compounds to partition from the fuel phase to the ionic liquid phase. Studies with [Bmim][TCM] have shown that equilibrium is often reached within 30 minutes.[12] |
| Temperature | The effect is complex and can depend on the specific ionic liquid and fuel. | While higher temperatures can decrease the viscosity of the ionic liquid and improve mass transfer, they can also reduce the solubility of sulfur compounds in the ionic liquid. |
| Water Content | The presence of water in the ionic liquid significantly reduces desulfurization efficiency.[8] | Water can compete with the sulfur compounds for interaction with the ionic liquid, thereby hindering the extraction process. It is imperative to use a thoroughly dried ionic liquid. |
Regeneration and Recycling of [Bmim][TCM]
For the process to be economically viable, the ionic liquid must be regenerated and reused. A common method for regenerating ionic liquids after desulfurization is through the use of an anti-solvent.
Protocol: Regeneration of [Bmim][TCM] using an Anti-Solvent
Principle: This method relies on the principle of differential solubility. An anti-solvent is chosen in which the sulfur compounds are highly soluble, but the ionic liquid is immiscible.
Materials:
-
Sulfur-rich [Bmim][TCM] (spent ionic liquid).
-
Anti-solvent (e.g., hexane, heptane).
Procedure:
-
Transfer the spent [Bmim][TCM] to a separation funnel.
-
Add a volume of the anti-solvent (e.g., hexane) to the funnel.
-
Shake the funnel vigorously for several minutes to facilitate the extraction of the sulfur compounds from the ionic liquid into the anti-solvent phase.
-
Allow the phases to separate. The regenerated [Bmim][TCM] will form the lower layer.
-
Drain the lower ionic liquid layer.
-
Repeat the washing process with fresh anti-solvent to ensure maximum removal of the sulfur compounds.
-
Dry the regenerated [Bmim][TCM] under high vacuum to remove any residual anti-solvent before reuse.
The efficiency of regeneration can be assessed by measuring the sulfur content of the ionic liquid before and after the process. The regenerated ionic liquid can then be reused in subsequent desulfurization cycles.
Safety and Handling
Ionic liquids, including [Bmim][TCM], should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Skin Protection: Wear suitable chemical-resistant gloves.
-
Handling: Avoid inhalation of any vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Quantitative Analysis of Sulfur Content
Accurate determination of the sulfur concentration in the fuel before and after extraction is crucial for evaluating the performance of the desulfurization process. Gas chromatography with a sulfur chemiluminescence detector (GC-SCD) is the industry-standard technique for this analysis due to its high selectivity and sensitivity for sulfur compounds.[9][10][11]
GC-SCD Analysis Protocol
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD).
-
Appropriate capillary column for separating sulfur compounds in a diesel matrix.
Procedure:
-
Calibration: Prepare a series of calibration standards of known concentrations of relevant sulfur compounds (e.g., dibenzothiophene, benzothiophene) in a sulfur-free solvent (e.g., n-dodecane). Analyze these standards to generate a calibration curve.
-
Sample Preparation: Dilute the fuel samples (both before and after extraction) with a suitable solvent to bring the sulfur concentration within the linear range of the detector.
-
Injection: Inject a known volume of the prepared sample into the GC.
-
Analysis: The GC separates the different sulfur compounds based on their boiling points and polarity. The SCD then selectively detects the sulfur-containing molecules as they elute from the column.
-
Quantification: The concentration of each sulfur compound is determined by comparing its peak area to the calibration curve. The total sulfur content is the sum of the concentrations of all identified sulfur compounds.
Conclusion
This compound shows significant promise as an effective solvent for the extractive desulfurization of liquid fuels under mild conditions. By understanding the underlying principles of interaction and carefully controlling the experimental parameters, researchers can achieve high sulfur removal efficiencies. The ability to regenerate and recycle the ionic liquid further enhances its potential as a sustainable alternative to conventional desulfurization technologies. This guide provides the foundational protocols and insights necessary for the successful implementation of [Bmim][TCM] in laboratory-scale extractive desulfurization studies.
References
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]
- The Role of Extractive and Oxidative Desulphurization Techniques of Fuel Oils Using Ionic Liquids: An Overview. (2022). AIP Conference Proceedings.
- Abdullah, S. B., Abdullah, M. A. M., & Man, Z. (2019). The effect of extraction time on sulfur extraction efficiency (Kd value) by [bmim][TCM] (Conditions: Stirring speed - 500 rpm, mass ratio ILs/model oil - 1/1, room temperature, initial BT concentration in model oil - 2000 ppm).
- Abdullah, S. B., Abdullah, M. A. M., & Man, Z. (2019). The effect of water content on sulfur extraction efficiency (Kd value) by [bmim][TCM].
- Effect of 1-Butyl-3-Methylimidazolium Tricyanomethane in Extractive Desulphurization Process on Model Oil. (2020). UMPSA-IR.
- Speciation of sulfur-containing compounds in diesel by comprehensive two-dimensional gas chromatography. (2003).
- Dharaskar, S. A., Wasewar, K. L., Varma, M. N., & Shende, D. Z. (2015). Synthesis, characterization, and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry.
- Anion-Dependent Extraction Mechanisms of Dibenzothiophene in Ionic Liquids: DFT Insights into Molecular Interactions for Enhanced Desulfurization. (2025).
- Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study. (n.d.).
- Speciation of Sulfur-Containing Compounds in Diesel by Comprehensive Two-Dimensional Gas Chromatography. (n.d.).
- GC-SCD Analysis of. (n.d.). Fuels and Petrochemicals.
- (PDF)
- (PDF) Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study. (n.d.).
- Dharaskar, S. A., Wasewar, K. L., Varma, M. N., & Shende, D. Z. (2015).
- Creary, X., & Willis, E. D. (2005).
- Analysis of Sulfur Compounds in Petroleum Gases and N
- Extraction and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid at room temperature. (2025).
- Speciation of sulfur-containing compounds in diesel by comprehensive two-dimensional gas chrom
- Dharaskar, S. A., Wasewar, K. L., Varma, M. N., & Shende, D. Z. (2015). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry.
- Experimental investigations on the regeneration of desulfurized 1‐butyl‐3‐methylimidazolium tetrachloroferrate [Bmim][FeCl4] and 1‐butyl‐3‐ methylimidazolium thiocyanate [Bmim][SCN] ionic liquids: A raman spectroscopic study. (n.d.).
- Extraction of Sulfur from Commercial Gasoline Using 1-Butyl-3-Methylimidazolium Tetrafluoroborate [BMIM] [BF4] as the Extraction Solvent. (2020).
- DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. (2019). Energy & Fuels.
- DFT Research on Benzothiophene Pyrolysis Reaction Mechanism. (n.d.).
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- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of [Bmim][TCM] in Lignocellulosic Biomass Processing
Introduction: Overcoming Lignocellulose Recalcitrance with Ionic Liquids
Lignocellulosic biomass represents a vast and renewable resource for the production of biofuels, biochemicals, and advanced materials. However, its inherent recalcitrance, stemming from the complex and rigid structure of cellulose, hemicellulose, and lignin, poses a significant challenge to its efficient utilization.[1] Conventional pretreatment methods often require harsh chemicals, high temperatures, and significant energy input.[2] Ionic liquids (ILs), a class of organic salts that are liquid at or near room temperature, have emerged as powerful solvents capable of deconstructing the lignocellulosic matrix under relatively mild conditions.[3]
This guide focuses on a specific imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) . While many studies have focused on ILs with halide or acetate anions, cyano-based anions like tricyanomethanide offer a unique combination of properties, such as low viscosity, that may present advantages in biomass processing.[4] This document serves as a comprehensive technical guide, providing foundational knowledge, detailed experimental protocols, and critical insights for researchers investigating the application of [Bmim][TCM] for lignocellulosic biomass processing.
Section 1: [Bmim][TCM] - Physicochemical Properties and Synthesis
1.1 Application Note: Why Consider [Bmim][TCM]?
The choice of an ionic liquid is dictated by the interplay between its cation and anion. The 1-butyl-3-methylimidazolium ([Bmim]) cation is well-studied and known for its ability to interact with the aromatic structure of lignin.[5] The tricyanomethanide ([TCM]) anion, [C(CN)₃]⁻, is particularly noteworthy. Molecular dynamics simulations suggest that it exhibits weak cation-anion coordination, which results in unusually low viscosity for an imidazolium-based IL.[4] In a processing context, lower viscosity can significantly improve mass and heat transfer, potentially reducing energy consumption and processing times, and simplifying handling and mixing.
While anions with high hydrogen bond basicity (like acetate) are known to be highly effective at dissolving cellulose by disrupting its extensive hydrogen bond network, the [TCM] anion's mechanism is likely different.[6] Its planar structure and delocalized negative charge may allow it to effectively disrupt the van der Waals forces and weaker hydrogen bonds within the lignocellulose structure. Its lower viscosity compared to other [Bmim]-based ILs makes it a compelling candidate for optimizing industrial-scale biomass processing.[4][7]
1.2 Physicochemical Data
The following table summarizes the key properties of [Bmim][TCM].
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅N₅ | [8] |
| Molecular Weight | 229.28 g/mol | [8] |
| CAS Number | 878027-73-7 | [8] |
| Melting Point | < Room Temperature | [8] |
| Viscosity | ~25.7 cP (at 25°C) | [8] |
| Conductivity | ~8.83 mS/cm (at 30°C) | [8] |
| Thermal Decomposition | ~473.15 K (200 °C) | [7] |
1.3 Protocol: Synthesis of [Bmim][TCM]
The synthesis of [Bmim][TCM] is typically a two-step process involving the formation of a [Bmim]-halide intermediate followed by anion exchange.
Step 1: Synthesis of 1-butyl-3-methylimidazolium Chloride ([Bmim][Cl]) This protocol is based on well-established methods for synthesizing imidazolium halides.[9][10]
-
Materials: 1-methylimidazole, 1-chlorobutane, ethyl acetate, activated charcoal, alumina.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (1.0 mol) with a slight excess of 1-chlorobutane (1.1 mol).
-
Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring for 24-48 hours. The product, [Bmim][Cl], will often form as a separate, denser phase.
-
Cool the reaction mixture to room temperature. Wash the product phase repeatedly with ethyl acetate to remove unreacted starting materials.
-
Remove the final traces of ethyl acetate under vacuum. The resulting [Bmim][Cl] is a viscous, often pale yellow liquid.
-
Step 2: Anion Exchange to Synthesize [Bmim][TCM]
-
Materials: [Bmim][Cl], potassium tricyanomethanide (K[TCM]) or silver tricyanomethanide (Ag[TCM]), appropriate solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
Dissolve the synthesized [Bmim][Cl] (1.0 mol) in acetone.
-
In a separate flask, dissolve an equimolar amount of K[TCM] (1.0 mol) in acetone. Note: K[TCM] has limited solubility in some organic solvents, so this may require a large volume or gentle heating. Using Ag[TCM] is an alternative that drives the reaction via the precipitation of AgCl.
-
Slowly add the K[TCM] solution to the stirred [Bmim][Cl] solution. A white precipitate of potassium chloride (KCl) will form immediately.
-
Stir the mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Remove the KCl precipitate by filtration.
-
Evaporate the solvent (acetone) from the filtrate using a rotary evaporator.
-
Dry the resulting [Bmim][TCM] product under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual solvent and water. The final product should be a liquid at room temperature.[8]
-
Section 2: Mechanism of Lignocellulose Deconstruction
The primary action of imidazolium-based ILs in biomass processing is the disruption of the intricate network of hydrogen bonds that holds the cellulose microfibrils together and connected to hemicellulose and lignin.[6] The anions and cations of the IL act synergistically to solvate the biopolymers.
-
Anion Interaction: The anions of the IL form new hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the existing inter- and intra-chain hydrogen bonds that give cellulose its crystalline structure.
-
Cation Interaction: The imidazolium cations interact with the hydroxyl oxygens of cellulose and also engage in π-π stacking interactions with the aromatic rings of lignin, aiding in its dissolution.[5]
Section 3: Core Protocol - Biomass Pretreatment & Fractionation
This section provides a generalized protocol for the pretreatment of lignocellulosic biomass using [Bmim][TCM]. This protocol should be considered a starting point, and parameters such as temperature, time, and biomass loading should be optimized for specific biomass types and desired outcomes.
3.1 Application Note: Experimental Considerations
-
Biomass Preparation: The biomass should be milled to a small particle size (e.g., 40-60 mesh) to increase surface area and improve solvent accessibility. It must be thoroughly dried to minimize water content, as water can significantly reduce the dissolution capacity of many ILs.
-
Temperature and Time: A typical starting point for imidazolium-based ILs is 100-120°C for 2-6 hours.[2] Higher temperatures can accelerate dissolution but may also lead to degradation of both the biomass components and the ionic liquid itself.[11]
-
Biomass Loading: A common range for biomass loading is 5-10% (w/w). Higher loadings increase process efficiency but also dramatically increase the viscosity of the mixture, leading to poor mixing and heat transfer. The low viscosity of [Bmim][TCM] may allow for higher biomass loadings compared to other ILs.
-
Regeneration: A water-soluble anti-solvent like deionized water is typically used to regenerate the cellulose-rich fraction.[3] The rapid change in solvent polarity causes the dissolved cellulose to precipitate.
3.2 Detailed Protocol: [Bmim][TCM] Pretreatment
-
Materials & Equipment:
-
Dried, milled lignocellulosic biomass (e.g., corn stover, switchgrass)
-
[Bmim][TCM] (dried under vacuum)
-
Deionized (DI) water (as anti-solvent)
-
Reaction vessel (e.g., sealed glass reactor or flask) with magnetic or mechanical stirring
-
Heating mantle or oil bath with temperature control
-
Vacuum filtration setup (Buchner funnel, filter paper) or centrifuge
-
Drying oven or lyophilizer
-
-
Step-by-Step Procedure:
-
Preparation: Weigh 1.0 g of dried biomass into a 50 mL reaction vessel. Add 10.0 g of pre-dried [Bmim][TCM] to the vessel (for a 10% w/w loading).
-
Dissolution: Place the vessel in the heating bath set to 120°C. Stir the mixture vigorously. The biomass will begin to swell and dissolve, forming a dark, viscous solution. Continue heating and stirring for 4 hours.
-
Regeneration: Remove the vessel from the heat and allow it to cool slightly (to ~80°C). Slowly add 40 mL of hot DI water to the mixture while stirring. A flocculent, light-brown precipitate (the cellulose-rich material) will form immediately.
-
Separation: Separate the solid precipitate from the liquid fraction (containing the IL, water, and dissolved lignin/hemicellulose) using vacuum filtration.
-
Washing: Wash the solid material on the filter with several portions of hot DI water (totaling ~200 mL) until the filtrate is clear and has a neutral pH. This step is critical to remove residual IL, which can inhibit downstream enzymatic processes.
-
Drying: Dry the washed, pretreated biomass. For optimal results, freeze-dry (lyophilize) the sample to preserve its porous structure. Alternatively, dry in an oven at 50°C to a constant weight.
-
IL Recovery: The liquid filtrate, containing [Bmim][TCM] and water, can be collected. The water can be removed via evaporation under reduced pressure to recover the IL for potential reuse.[12]
-
Section 4: Post-Pretreatment Analysis
Validating the effectiveness of the pretreatment is crucial. The goal is typically to remove lignin and hemicellulose while reducing cellulose crystallinity, thereby increasing its accessibility to enzymes.
4.1 Key Analytical Techniques
-
Compositional Analysis: Use standard laboratory analytical procedures (LAPs), such as those from the National Renewable Energy Laboratory (NREL), to determine the percentage of cellulose, hemicellulose, and lignin in the raw and pretreated biomass.
-
X-Ray Diffraction (XRD): This technique is used to determine the crystallinity index (CrI) of cellulose. Effective pretreatment will disrupt the crystalline structure, converting cellulose I to the more amorphous and digestible cellulose II, resulting in a lower CrI.[13]
-
Scanning Electron Microscopy (SEM): SEM imaging provides a qualitative assessment of the morphological changes. Untreated biomass has a rigid, intact fibrous structure, while pretreated biomass should appear swollen, porous, and de-structured.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to observe changes in chemical bonds, confirming the removal of lignin and hemicellulose and changes in the hydrogen-bonding network of cellulose.
4.2 Expected Results
The following table shows hypothetical but expected data for a successful pretreatment of corn stover.
| Parameter | Untreated Biomass | [Bmim][TCM] Pretreated | Rationale for Change |
| Cellulose (%) | ~38% | ~75% | Relative content increases as other components are removed. |
| Hemicellulose (%) | ~25% | <5% | Hemicellulose is readily dissolved by the IL. |
| Lignin (%) | ~18% | <8% | Lignin is partially or fully dissolved by the IL. |
| Crystallinity Index (CrI) | ~60-70% | ~30-40% | Disruption of hydrogen bonds reduces cellulose crystallinity. |
Section 5: Downstream Processing - Enzymatic Saccharification
The primary goal of pretreatment is to make the cellulose accessible for enzymatic hydrolysis (saccharification) to produce fermentable sugars like glucose.
5.1 Application Note: Maximizing Sugar Yields
Enzymatic hydrolysis efficiency is highly dependent on the success of the pretreatment. The removal of lignin reduces non-productive binding of enzymes, and the increased surface area and amorphous nature of the pretreated cellulose allow for much faster and more complete conversion to glucose.[14] It is imperative to ensure thorough washing of the pretreated biomass, as even trace amounts of residual ionic liquid can denature and inhibit cellulase enzymes.[15]
5.2 Detailed Protocol: Enzymatic Hydrolysis
-
Materials & Equipment:
-
Pretreated, washed, and dried biomass
-
Commercial cellulase enzyme cocktail (e.g., Cellic CTec2)
-
Citrate buffer (50 mM, pH 4.8)
-
Sodium azide (to prevent microbial growth, optional)
-
Shaking incubator
-
Centrifuge and/or syringe filters
-
HPLC with a suitable column (e.g., Bio-Rad Aminex HPX-87H) for sugar analysis
-
-
Step-by-Step Procedure:
-
Setup: In a 50 mL flask, prepare a 2% (w/v) slurry of the pretreated biomass in 20 mL of citrate buffer. For example, add 0.4 g of biomass to 20 mL of buffer.
-
Enzyme Addition: Add the cellulase cocktail at a specified loading, for example, 20 Filter Paper Units (FPU) per gram of cellulose.
-
Incubation: Place the flask in a shaking incubator at 50°C and 150 rpm for 72 hours.
-
Sampling: Periodically (e.g., at 0, 4, 8, 24, 48, and 72 hours), withdraw a small aliquot (~0.5 mL) of the slurry.
-
Sample Quenching & Preparation: Immediately quench the enzymatic reaction by boiling the sample for 5 minutes. Centrifuge the sample to pellet any remaining solids and filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Analyze the concentration of glucose in the filtered supernatant using HPLC. Calculate the glucose yield as a percentage of the theoretical maximum based on the cellulose content of the starting pretreated material.
-
Section 6: Safety, Toxicity, and Environmental Considerations
While often termed "green solvents" due to their low volatility, the toxicity and biodegradability of ionic liquids must be carefully considered.
-
Handling: [Bmim][TCM] should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. A safety data sheet for the compound notes that it is not yet fully tested and risks cannot be excluded.[16] High temperatures can cause decomposition, releasing nitrous and carbon oxides.[16]
-
Toxicity: The toxicity of ILs is highly dependent on both the cation and the anion. The [Bmim] cation, particularly with longer alkyl chains, is known to exhibit some level of toxicity.[17] For the [C4mim] (or [Bmim]) cation, the tricyanomethanide anion was found to be more toxic to the bacterium Listeria monocytogenes than several other common anions like thiocyanate or chloride.[17]
-
Biodegradability: Imidazolium-based ILs, especially those with short alkyl chains, are generally considered to have low biodegradability.[18][19] This persistence, combined with their water solubility, means that release into the environment should be strictly avoided. The development of robust recycling protocols is therefore not only economically but also environmentally essential.
References
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Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189. (URL: [Link] - Note: General IL review)
-
Zaitsau, D. H., Yacout, D. M., & Verevkin, S. P. (2018). Solubility and Diffusivity of CO2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). Journal of Chemical & Engineering Data, 63(7), 2607–2618. (URL: [Link])
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Lopes, A. M., et al. (2020). Insight into lignin oxidative depolymerization in ionic liquids and deep eutectic solvents. Diva-Portal.org. (URL: [Link])
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University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved January 19, 2026, from [Link]
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Pu, Y., Jiang, N., & Ragauskas, A. J. (2007). Ionic liquid as a green solvent for lignin. Journal of Wood Chemistry and Technology, 27(1), 23-33. (URL: [Link])
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García-Gonzalo, E., et al. (2014). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. Molecules, 19(7), 9998-10023. (URL: [Link])
-
Köpke, T., et al. (2017). Top: Possible resonance structures of the tricyanomethanide anion and bottom: Tautomers of HC(CN)3. ResearchGate. (URL: [Link])
-
Liu, H., et al. (2018). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Society Reviews, 47(19), 7149-7183. (URL: [Link])
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Zhang, H., Wu, J., Zhang, J., & He, J. (2005). Dissolution of Cellulose With Ionic Liquids and Its Application: A Mini-Review. J-STAGE. (URL: [Link])
-
Ladesov, A. V., et al. (2021). 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds?. Molecules, 26(23), 7179. (URL: [Link])
- Swatloski, R. P., et al. (2004). KR20040065550A - Dissolution and processing of cellulose using ionic liquids.
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Domanska, U., & Krolikowska, M. (2012). Properties of 1-butyl-3-methylimidazolium tricyanomethane mixtures. ResearchGate. (URL: [Link])
-
Carvalho, D. M., et al. (2015). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. Molecules, 20(11), 20559-20571. (URL: [Link])
-
Dupont, J., et al. (2002). Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236. (URL: [Link] - Note: General IL synthesis protocol)
-
Su, Y., et al. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry, 23(10), 4358-4360. (URL: [Link])
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Procentese, A., et al. (2018). Enzymatic Valorization of Lignocellulosic Biomass—The Influence of Deep Eutectic Solvents and Ionic Liquids on the Activity of Cellulolytic Enzymes. Molecules, 23(12), 3249. (URL: [Link])
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Remsing, R. C., et al. (2008). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, 10(11), 1231-1237. (URL: [Link])
-
Shill, K. E. (2012). Enzymatic hydrolysis of ionic liquid-pretreated lignocellulose. eScholarship, University of California. (URL: [Link])
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Carvalho, D. M., et al. (2015). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. Semantic Scholar. (URL: [Link])
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Pham, T. P. T., Cho, C.-W., & Yun, Y.-S. (2010). Toxicity and biodegradability of ionic liquids: New perspectives towards whole-cell biotechnological applications. ResearchGate. (URL: [Link])
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Gelesky, M. A., et al. (2007). Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. ResearchGate. (URL: [Link])
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Bibal, B., et al. (2012). Electronic supporting information for “Effects of an ionic liquid solvent in the synthesis of γ-butyrolactones by conjugate addition using NHC organocatalysts”. The Royal Society of Chemistry. (URL: [Link])
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Elgh-Dalgren, K., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Molecules, 22(3), 512. (URL: [Link])
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Chaban, V. V. (2015). The tricyanomethanide anion favors low viscosity of the pure ionic liquid and its aqueous mixtures. Physical Chemistry Chemical Physics, 17(47), 31839-49. (URL: [Link])
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Ladesov, A. V., et al. (2021). 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation-Green Solvent or Active Reagent Toward Lignin Compounds?. PubMed. (URL: [Link])
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Lepre, L. F., et al. (2016). Tailoring the properties of acetate-based ionic liquids using the tricyanomethanide anion. Physical Chemistry Chemical Physics, 18(33), 23266-23276. (URL: [Link])
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Amde, M., et al. (2011). Green chemistry: Ecotoxicity and biodegradability of ionic liquids. IntechOpen. (URL: [Link])
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El-Kader, A. H. A. (2015). Dissolving Lignin-CO2 in [bmim]+ Cl-. ResearchGate. (URL: [Link])
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Lepre, L. F., et al. (2016). Tailoring the properties of acetate-based ionic liquids using the tricyanomethanide anion. ResearchGate. (URL: [Link])
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Stolte, S., et al. (2012). Toxicity and biodegradability of dicationic ionic liquids. RSC Advances, 2(26), 9825-9834. (URL: [Link])
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Usmani, Z., et al. (2020). Recyclability of an ionic liquid for biomass pretreatment. ResearchGate. (URL: [Link])
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Cvjetko, M., et al. (2017). Ionic Liquids Toxicity—Benefits and Threats. PubMed Central. (URL: [Link])
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Meshram, J. D. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. Research Journal of Chemical Sciences. (URL: [Link])
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Rowan Scientific. (n.d.). Hydrogen-Bond Basicity. Retrieved January 19, 2026, from [Link]
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Green Chemistry Applications of 1-Butyl-3-methylimidazolium tricyanomethanide: A Detailed Guide for Researchers
Introduction: The Promise of a Greener Alternative
In the relentless pursuit of sustainable scientific advancement, the choice of solvents and reagents plays a pivotal role. Traditional volatile organic compounds (VOCs), while effective, have long been associated with significant environmental and safety concerns. This has catalyzed the exploration of "green" alternatives, with ionic liquids (ILs) emerging as frontrunners in this paradigm shift. Among the vast family of ILs, 1-Butyl-3-methylimidazolium tricyanomethanide, hereafter referred to as [Bmim][TCM], has garnered considerable attention. Its unique physicochemical properties, including low viscosity, high thermal stability, and negligible vapor pressure, position it as a versatile and environmentally benign platform for a myriad of chemical applications.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the utilization of [Bmim][TCM] in key areas of green chemistry. We will delve into its role in carbon capture, liquid-liquid extractions, as a precursor for advanced materials, and its potential in catalysis and electrochemistry, all while maintaining a strong emphasis on the scientific principles that underpin these applications.
Physicochemical Properties of [Bmim][TCM]
A thorough understanding of the physical and chemical characteristics of [Bmim][TCM] is fundamental to its effective application. The interplay between the 1-butyl-3-methylimidazolium cation and the tricyanomethanide anion bestows upon it a unique set of properties that are advantageous in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₅ | [2] |
| Molecular Weight | 229.28 g/mol | [2] |
| Appearance | Yellow to brown liquid | [3] |
| Melting Point | < Room Temperature | [2] |
| Thermal Decomposition Temp. | 473.15 K (200 °C) | [1] |
| Viscosity | 25.7 cP (at 25 °C) | [2] |
| Electrical Conductivity | 8.83 mS/cm (at 30 °C) | [2] |
The relatively low viscosity of [Bmim][TCM] compared to other ionic liquids is a significant advantage, as it facilitates mass transfer and improves reaction kinetics.[1] Its high thermal stability allows for a wide operational temperature range, making it suitable for processes that require elevated temperatures.[1]
Application I: Carbon Dioxide Capture - A Promising Sorbent
The escalating concentration of atmospheric CO₂ is a pressing global concern, driving the search for efficient and sustainable carbon capture technologies. Ionic liquids have emerged as promising solvents for CO₂ absorption due to their high sorption capacity and low energy requirements for regeneration compared to conventional amine-based solvents.[1][4] [Bmim][TCM] has been identified as a particularly effective candidate in this domain.[1]
Causality of CO₂ Absorption
The high CO₂ solubility in [Bmim][TCM] is primarily a physical absorption process.[3] While there isn't a strong chemical reaction as seen in amine-based solvents, the interaction between the CO₂ molecules and the tricyanomethanide anion is a key factor. The presence of multiple nitrile groups in the [TCM]⁻ anion provides sites for favorable dipole-quadrupole interactions with CO₂ molecules. Furthermore, studies have shown that the presence of water in [Bmim][TCM] can significantly enhance both CO₂ solubility (up to 4-fold) and diffusivity (up to 10-fold).[3] This is attributed to a molecular exchange mechanism where water molecules disrupt the cation-anion coupling of the ionic liquid, creating more "free volume" for CO₂ to occupy.[3]
Caption: Simplified workflow of CO₂ absorption in [Bmim][TCM].
Protocol for CO₂ Solubility Measurement (Gravimetric Method)
This protocol outlines a standard gravimetric method for determining the solubility of CO₂ in [Bmim][TCM].
Materials:
-
High-purity [Bmim][TCM] (>98%)
-
High-purity CO₂ gas
-
Magnetic suspension balance or similar high-pressure gravimetric analyzer
-
Vacuum pump
-
Thermostatically controlled chamber
Procedure:
-
Sample Preparation: Place a known mass of [Bmim][TCM] (typically 1-2 g) into the sample container of the gravimetric analyzer.
-
Degassing: Evacuate the system using the vacuum pump to remove any dissolved gases and moisture from the ionic liquid. This step is crucial for accurate measurements.
-
Temperature Equilibration: Set the desired temperature for the experiment (e.g., 298.15 K) and allow the system to equilibrate.
-
CO₂ Introduction: Introduce CO₂ into the chamber at a specific pressure. The balance will record the mass increase as the ionic liquid absorbs the CO₂.
-
Equilibrium Measurement: Monitor the mass uptake over time. Equilibrium is reached when the mass of the sample remains constant.
-
Data Collection: Record the final mass at equilibrium. The difference between the final mass and the initial mass of the ionic liquid gives the mass of absorbed CO₂.
-
Incremental Pressure Steps: Repeat steps 4-6 at incrementally higher pressures to obtain a solubility isotherm.
-
Data Analysis: The solubility is typically expressed as the mole fraction or molality of CO₂ in the ionic liquid at each pressure and temperature.
Application II: Liquid-Liquid Extraction of Aromatic Compounds
The separation of aromatic and aliphatic hydrocarbons is a critical process in the petrochemical industry. Traditional methods often involve energy-intensive distillation or the use of volatile and toxic organic solvents.[5] [Bmim][TCM] presents a greener alternative for the liquid-liquid extraction of aromatics from aliphatic streams.
Mechanism of Separation
The effectiveness of [Bmim][TCM] in this separation hinges on the principle of "like dissolves like." The imidazolium cation of [Bmim][TCM] is aromatic in nature, leading to favorable π-π stacking interactions with aromatic solutes like toluene and benzene.[6] In contrast, the non-polar aliphatic hydrocarbons have much weaker interactions with the ionic liquid, resulting in their low solubility. This significant difference in solubility forms the basis for the selective extraction of aromatics into the [Bmim][TCM] phase.
Caption: Workflow for aromatic extraction using [Bmim][TCM].
Protocol for Toluene Extraction from Heptane
This protocol provides a general procedure for the laboratory-scale liquid-liquid extraction of toluene from a heptane mixture using [Bmim][TCM].
Materials:
-
[Bmim][TCM]
-
Toluene/heptane mixture of known composition (e.g., 20 wt% toluene)
-
Jacketed glass reactor with a magnetic stirrer
-
Thermostatic water bath
-
Separatory funnel
-
Gas chromatograph (GC) for composition analysis
Procedure:
-
Temperature Control: Set the temperature of the jacketed reactor to the desired value (e.g., 313.2 K) using the thermostatic water bath.
-
Mixing: Add a known mass of the toluene/heptane mixture and [Bmim][TCM] to the reactor at a specific solvent-to-feed mass ratio (e.g., 1:1).
-
Extraction: Stir the mixture vigorously for a set period (e.g., 1-2 hours) to ensure intimate contact between the two phases and allow the system to reach equilibrium.
-
Phase Separation: Stop the stirring and allow the mixture to settle. The denser, aromatic-rich ionic liquid phase will form the bottom layer, and the lighter, aliphatic-rich raffinate phase will be the top layer.
-
Sampling and Analysis: Carefully sample both the raffinate and extract phases. Analyze the composition of each phase using a gas chromatograph to determine the concentrations of toluene and heptane.
-
Performance Evaluation: From the composition data, calculate the distribution ratio of toluene and the selectivity of the separation.
-
Solvent Regeneration (Optional): The toluene can be recovered from the extract phase by vacuum distillation, and the [Bmim][TCM] can be recycled.[7]
Application III: Precursor for Advanced Functional Materials
Beyond its role as a solvent, [Bmim][TCM] can serve as a precursor for the synthesis of novel functional materials. Its unique elemental composition, particularly the high nitrogen content, makes it an excellent candidate for producing N-doped nanoporous carbons. These materials have shown significant promise as electrocatalysts for the oxygen reduction reaction (ORR) and as adsorbents for gases and organic vapors.
Synthesis of N-Doped Nanoporous Carbons
The synthesis involves the carbonization of [Bmim][TCM], either through direct pyrolysis or a templated approach, to create a nitrogen-doped carbon network. The tricyanomethanide anion acts as the primary source of both carbon and nitrogen for the resulting material.
Caption: Synthesis of N-doped carbon from [Bmim][TCM].
Protocol for Templated Synthesis of N-Doped Carbon
This protocol describes a templated synthesis method using a porous silica template to create a well-defined nanostructure.
Materials:
-
[Bmim][TCM]
-
Porous silica template (e.g., SBA-15 or MCM-41)
-
Hydrofluoric acid (HF) or other suitable etching agent
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
Procedure:
-
Template Impregnation: Impregnate the porous silica template with [Bmim][TCM]. This can be achieved by mixing the template and ionic liquid and applying a vacuum to facilitate the infiltration of the IL into the pores.
-
Carbonization: Place the impregnated template in a tube furnace under an inert atmosphere. Heat the sample to a high temperature (e.g., 800-1000 °C) for a specified duration (e.g., 2-4 hours) to carbonize the ionic liquid within the pores of the template.
-
Template Removal: After cooling, the resulting silica-carbon composite is treated with an etching agent (e.g., HF solution) to selectively remove the silica template. Caution: Handle HF with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment.
-
Washing and Drying: Wash the resulting N-doped carbon material thoroughly with deionized water and ethanol to remove any residual etching agent and byproducts. Dry the material in an oven.
-
Characterization: The final N-doped nanoporous carbon can be characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), nitrogen adsorption-desorption analysis (for surface area and porosity), and X-ray photoelectron spectroscopy (XPS) to confirm the nitrogen doping.
Further Potential Applications and Future Outlook
The versatility of [Bmim][TCM] extends beyond the applications detailed above. While specific protocols are still under development, its properties suggest potential in several other green chemistry domains:
-
Electrochemistry: The good ionic conductivity of [Bmim][TCM] makes it a candidate for use as an electrolyte in electrochemical devices such as batteries and supercapacitors.[2] While imidazolium-based ILs are widely studied for these applications, specific performance data for [Bmim][TCM] is an active area of research.[8][9]
-
Catalysis: Although direct catalytic activity of [Bmim][TCM] is not yet widely reported, its ability to dissolve a wide range of reactants and stabilize catalytic species makes it a promising medium for various organic reactions.[10][11]
-
Nanoparticle Synthesis: Ionic liquids can act as both solvents and stabilizing agents in the synthesis of nanoparticles.[12][13] While protocols using other imidazolium-based ILs for the synthesis of gold and other metal nanoparticles are available, the use of [Bmim][TCM] for this purpose is a promising area for future exploration.[12][14]
Safety, Handling, and Disposal
As with any chemical, proper safety precautions are paramount when working with [Bmim][TCM]. While it has the advantage of negligible vapor pressure, direct contact should be avoided.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[3][14]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[3][14]
-
Respiratory Protection: Generally not required under normal use due to low volatility. However, if aerosols are generated, use a respirator with an appropriate cartridge.[3]
Handling and Storage:
-
Handle in a well-ventilated area.[14]
-
Store in a cool, dry place in a tightly sealed container.[14]
-
Keep away from strong oxidizing agents.[14]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3][14]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][14]
Disposal:
-
Dispose of waste [Bmim][TCM] in accordance with local, state, and federal regulations. It should be treated as chemical waste and not be discharged into drains.[12]
Conclusion
This compound stands out as a highly versatile and promising ionic liquid for a range of green chemistry applications. Its favorable physicochemical properties, coupled with its efficacy in carbon capture, liquid-liquid extractions, and as a precursor for advanced materials, underscore its potential to contribute to more sustainable scientific and industrial processes. The protocols and insights provided in this guide are intended to empower researchers to explore and harness the full potential of this remarkable "green" solvent. As research continues, the scope of applications for [Bmim][TCM] is expected to expand, further solidifying the role of ionic liquids in the future of sustainable chemistry.
References
-
Shiflett, M. B., & Yokozeki, A. (2010). Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). The Journal of Physical Chemistry B, 114(44), 14056–14065. Retrieved from [Link]
-
Kroon, M. C., et al. (2006). Solubility and diffusivity of CO 2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). ResearchGate. Retrieved from [Link]
-
Mudring, A.-V., et al. (2017). Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. ChemistryOpen, 6(1), 137-148. Retrieved from [Link]
-
Pinto, P. C. A. G., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 10(15), 5233. Retrieved from [Link]
-
ResearchGate. (n.d.). The ionic liquids, this compound.... Retrieved from [Link]
-
ResearchGate. (n.d.). Regeneration, Recovery, and Removal of Ionic Liquids. Retrieved from [Link]
-
Universidade de Aveiro. (n.d.). Toward Modeling the Aromatic/Aliphatic Separation by Extractive Distillation with Tricyanomethanide-Based Ionic Liquids Using CPA EoS. Retrieved from [Link]
-
ResearchGate. (2025). Leveraging 1-butyl-3-methylimidazolium chloride ionic liquid as high-performance electrolyte for supercapacitors at different temperatures. Retrieved from [Link]
-
Process Engineering Journal. (n.d.). Extraction of Aromatic Compounds with Hydrophobic Ionic Liquid and Its Regeneration. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2012). BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Anions for Lithium Battery Electrolytes: A Spectroscopic and Theoretical Study of the B ( CN ) 4 − Anion of the Ionic Liquid C2mim [ B ( CN ) 4 ]. Retrieved from [Link]
-
MDPI. (n.d.). The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene. Retrieved from [Link]
-
ResearchGate. (2013). Liquid–Liquid Extraction of Toluene from Heptane Using [emim][DCA], [bmim][DCA], and [emim][TCM] Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (2014). Physical and electrochemical properties of lithium-doped 1-butyl-3-methylimidazolium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental investigations on the regeneration of desulfurized 1‐butyl‐3‐methylimidazolium tetrachloroferrate [Bmim][FeCl4] and 1‐butyl‐3‐ methylimidazolium thiocyanate [Bmim][SCN] ionic liquids: A raman spectroscopic study. Retrieved from [Link]
-
ResearchGate. (2016). A review of greener aromatic/aliphatic separation using ionic liquids. Retrieved from [Link]
-
Meindersma, G. W., de Haan, A. B., & Sijbesma, H. (2005). Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. Fuel Processing Technology, 87(1), 59-70. Retrieved from [Link]
-
Gkoura, L., et al. (2023). Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. Magnetochemistry, 9(4), 101. Retrieved from [Link]
-
MDPI. (2024). Effects of Li Salt and Additive Content on the Electrochemical Performance of [C4C1mim]-Based Ionic Liquid Electrolytes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
Shiflett, M. B., & Yokozeki, A. (2010). Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). Eindhoven University of Technology Research Portal. Retrieved from [Link]
-
Meindersma, G. W., & de Haan, A. B. (2007). Conceptual Process Design for Aromatic/Aliphatic Separation with Ionic Liquids. ESCAPE-17. Retrieved from [Link]
-
MacFarlane, D. R., et al. (2021). Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. Materials, 14(16), 4647. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowsheet of the [C 6 mim][TCM] TS process. The red arrows indicate the.... Retrieved from [Link]
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Karl-Fischer titration of 1-Butyl-3-methylimidazolium tricyanomethanide
An Application Guide to the Karl-Fischer Titration of 1-Butyl-3-methylimidazolium tricyanomethanide
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for the accurate determination of water content in the ionic liquid this compound, [Bmim][TCM], using Karl-Fischer (KF) titration. This guide is intended for researchers, scientists, and quality control professionals who require precise moisture quantification in ionic liquids, a critical parameter influencing their physicochemical properties and performance in applications such as green chemistry, catalysis, and energy storage.[1][2]
The Critical Role of Water in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature.[3] Their unique properties, including negligible vapor pressure, high thermal stability, and excellent solvating capabilities, make them highly attractive as "green" solvents and advanced materials.[1][4] However, the presence of water, even at trace levels, can significantly alter key properties such as viscosity, density, conductivity, and chemical stability.[3] For instance, in electrochemical applications, excess water can narrow the electrochemical window, while in chemical synthesis, it can interfere with water-sensitive reactions. Therefore, accurate water quantification is not merely a quality control metric but a fundamental necessity for reproducible research and reliable application performance.
Karl-Fischer titration stands as the gold standard for water determination due to its high accuracy, precision, and specificity for water, unlike methods like loss-on-drying which can be confounded by the loss of other volatile components.[5][6]
Foundational Principles of Karl-Fischer Titration
The Karl-Fischer titration is based on the Bunsen reaction, where iodine quantitatively oxidizes sulfur dioxide in the presence of water.[7] The modern reaction is performed in an alcoholic solvent with a base to neutralize the acidic byproducts, driving the reaction to completion.[7][8]
The overall stoichiometry is: H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I [5]
Where RN represents a base, historically pyridine, but now more commonly imidazole for faster and more stable endpoints.[9] The titration endpoint is reached when all water in the sample has been consumed. Modern titrators detect the endpoint electrochemically by sensing the excess iodine present after the reaction is complete, which causes an abrupt voltage change at a double platinum electrode.[7][8]
Method Selection: Volumetric vs. Coulometric Titration
Choosing the correct KF titration method is paramount and depends entirely on the expected water content of the sample.[10]
| Feature | Volumetric Titration | Coulometric Titration |
| Principle | A titrant with a known concentration of iodine is added via a burette.[10] | Iodine is generated in situ via electrochemical oxidation of iodide.[10][11] |
| Typical Range | 0.1% to 100% (1,000 to 1,000,000 ppm)[12] | 0.001% to 1% (10 to 10,000 ppm)[12][13] |
| Sensitivity | Lower | Higher; ideal for trace moisture analysis.[13] |
| Sample Size | Larger (milligrams to grams)[13] | Smaller (microliters to milligrams)[13] |
| Best For | Samples with moderate to high water content. | High-purity solvents, pharmaceuticals, and ionic liquids where low water content is expected.[14] |
Scientist's Note: For high-purity grade [Bmim][TCM] intended for electrochemical or moisture-sensitive applications, the water content is typically in the parts-per-million (ppm) range. Therefore, coulometric Karl-Fischer titration is the recommended method for its superior sensitivity and accuracy at these low levels.[14] The following protocol is based on the coulometric method.
Experimental Workflow for Water Determination
The logical flow of the Karl-Fischer titration process ensures accuracy and reproducibility, from initial system setup to the final calculation of water content.
Caption: Workflow for Coulometric Karl-Fischer Titration.
Detailed Application Protocol: Coulometric Titration of [Bmim][TCM]
This protocol provides a step-by-step methodology for the accurate determination of water in [Bmim][TCM]. Adherence to international standards such as ASTM E203 is recommended for general guidance, although this protocol is specific to coulometry.[15][16]
Equipment and Reagents
-
Coulometric Karl-Fischer Titrator: With a generator electrode (with or without a diaphragm) and a detector electrode.
-
Titration Cell: Must be sealed to prevent ingress of atmospheric moisture.[8]
-
Analytical Balance: Readable to at least 0.1 mg.
-
Gas-tight Syringes: 1 mL or 5 mL, with Luer-lock tips and long needles.
-
KF Reagents: High-purity coulometric grade.
-
Anolyte (e.g., Hydranal™-Coulomat AG)
-
Catholyte (if using a cell with a diaphragm)
-
-
Sample: this compound ([Bmim][TCM]), >98% purity.[17]
-
Certified Water Standard: For system validation (e.g., 1000 ppm or 0.1% water content).
-
Solvents: Anhydrous methanol or ethanol for cleaning.
System Preparation and Conditioning
-
Cell Assembly: Ensure all parts of the titration cell are meticulously cleaned and dried before assembly. Any residual moisture will lead to prolonged conditioning times.
-
Reagent Filling: Fill the cell with the appropriate volume of anolyte (and catholyte, if applicable) as per the instrument manufacturer's instructions.
-
Conditioning (Pre-titration): Seal the cell and start the conditioning process. The titrator will electrochemically neutralize any ambient moisture within the solvent until a very low, stable baseline is achieved.
-
Drift Stabilization: The "drift" is the rate at which background moisture is detected. A stable and low drift (e.g., <10 µ g/min ) is crucial before starting any analysis.[6] This indicates the cell is properly sealed and the solvent is dry.
System Suitability Test (Validation)
Causality: Before analyzing a sample, it is essential to verify that the instrument and reagents are performing correctly. This is achieved by analyzing a known quantity of water from a certified standard.
-
Using a clean, dry syringe, draw a precise amount of the certified water standard (e.g., 1 mL of a 1000 ppm standard, which contains 1000 µg of water).
-
Inject the standard into the conditioned cell and start the titration.
-
Record the amount of water detected by the titrator.
-
Acceptance Criterion: The recovery should be within an acceptable range, typically 97-103%, of the certified value. If the recovery is outside this range, troubleshoot the system before proceeding.
Sample Preparation and Analysis
Scientist's Note: [Bmim][TCM] is a liquid that can be viscous.[1][17] Direct injection using a syringe and weighing by difference is the most accurate method. It minimizes sample handling and exposure to atmospheric moisture.[18]
-
Take a clean, dry gas-tight syringe and draw approximately 1-2 mL of the [Bmim][TCM] sample. Expel any air bubbles.
-
Wipe the outside of the needle clean and weigh the entire syringe assembly on the analytical balance. Record this weight as W₁ .
-
Carefully insert the needle through the cell's septum, ensuring the tip is submerged in the anolyte solution to prevent splashing on the cell walls.
-
Inject an appropriate amount of the sample. The ideal sample size should contain between 100 and 5000 µg of water.[19] For an expected water content of 100 ppm, a sample size of 1-5 g is suitable.
-
Withdraw the needle and immediately reweigh the syringe. Record this weight as W₂ .
-
The titrator will automatically begin the titration once the sample is injected. The titration is complete when the endpoint is reached.
-
Record the total mass of water detected by the instrument in micrograms (µg H₂O ).
Data Analysis and Reporting
The water content is calculated based on the mass of the sample and the amount of water detected.
-
Calculate the exact sample mass (M_sample):
-
M_sample (g) = W₁ (g) - W₂ (g)
-
-
Calculate the water content in parts per million (ppm):
-
Water Content (ppm) = (µg H₂O / M_sample)
-
Example Data and Calculation
| Parameter | Value |
| Initial Syringe Weight (W₁) | 15.4321 g |
| Final Syringe Weight (W₂) | 13.9876 g |
| Sample Mass (M_sample) | 1.4445 g |
| Water Detected (µg H₂O) | 178.2 µg |
Calculation: Water Content (ppm) = (178.2 µg / 1.4445 g) = 123.4 ppm
Troubleshooting and Key Considerations
-
High or Unstable Drift: This is often due to a poorly sealed titration cell or exhausted molecular sieves in the drying tube. Check all seals and replace desiccants.[20]
-
Poor Reproducibility: Inconsistent sample handling is a common cause. Ensure the syringe technique is consistent and that the sample is injected below the solvent surface.
-
Insolubility: While [Bmim][TCM] is generally soluble in polar solvents like methanol (a common component of KF reagents), other ionic liquids may not be.[21] For insoluble or very viscous samples, specialized solvents, co-solvents (e.g., formamide, chloroform), or a KF oven may be necessary to ensure complete water extraction.[4][19][22]
-
Side Reactions: The sample should not react with the iodine in the KF reagent.[8] Components with active redox chemistry, such as certain aldehydes and ketones, can interfere.[6] The tricyanomethanide anion is not expected to interfere.
References
- Vertex AI Search. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated.
- News-Medical.Net. (n.d.).
- ASTM International. (2023).
- Metrohm. (2023). Karl Fischer titration: When to use volumetry or coulometry.
- ASTM International. (2016).
- Wikipedia. (n.d.).
- iTeh Standards. (1978).
- MaTestLab. (2024).
- WDS. (n.d.). Volumetric vs.
- GlobalSpec. (n.d.). ISO 760 - Determination of Water - Karl Fischer Method (General Method).
- Mettler Toledo. (n.d.).
- Quality Analysis. (n.d.).
- Labicom. (2025).
- oil-tester.com. (2025). Coulometric vs Volumetric: An Expert's 2025 Guide to What is the Karl Fischer method of testing.
- Quveon. (n.d.).
- Chem-Impex. (n.d.). This compound.
- IoLiTec. (n.d.).
- Hiyka. (n.d.).
- ResearchGate. (2018).
- Metrohm. (n.d.).
- Cole-Parmer. (n.d.).
- IoLiTec. (n.d.). This compound, >98%.
- ResearchGate. (2001).
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Hydroxide in Organic Solvents.
- News-Medical.Net. (n.d.).
- Mettler Toledo. (2025).
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- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
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- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. Expert FAQ: Drift Control and Automation Strategies for Karl Fischer Titration | Separation Science [sepscience.com]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]). This guide is designed for researchers and drug development professionals who require high-purity ionic liquids (ILs) for their applications. The performance of an ionic liquid is critically dependent on its purity; even trace amounts of impurities such as water, halides, or unreacted starting materials can drastically alter its physicochemical properties, including viscosity, conductivity, and thermal stability, ultimately impacting experimental outcomes.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions to address common issues encountered during the purification of [Bmim][TCM].
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing insights into the cause and validated solutions.
Issue 1: My [Bmim][TCM] sample is intensely colored (dark yellow or brown).
Question: I've synthesized or received a batch of [Bmim][TCM] that is much darker than the expected pale yellow. What causes this, and how can I fix it?
Answer:
-
Probable Cause: Intense coloration in imidazolium-based ILs typically arises from two sources:
-
Unreacted Starting Materials: Residual 1-methylimidazole or its degradation products from the synthesis can lead to color.
-
Thermal Degradation: Although [Bmim][TCM] has high thermal stability (decomposition temp ~200°C), prolonged exposure to elevated temperatures during synthesis or improper storage can cause partial decomposition, forming colored, often conjugated, byproducts.[3][4][5]
-
-
Recommended Solution: Activated Charcoal Treatment The most effective method for removing colored impurities is adsorption onto activated charcoal. The high surface area and porous structure of charcoal efficiently trap the large, color-imparting organic molecules.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolution (Optional but Recommended): To reduce the viscosity of the IL and ensure efficient contact with the charcoal, dissolve the crude [Bmim][TCM] in a minimal amount of a suitable volatile solvent. Dichloromethane or acetonitrile are good candidates. A 1:1 v/v ratio of IL to solvent is a good starting point.
-
Charcoal Addition: Add activated charcoal to the solution (approximately 1-2% of the IL mass).
-
Stirring: Vigorously stir the mixture in a sealed flask at room temperature for 12-24 hours. Heating gently (e.g., to 40-50°C) can sometimes improve efficiency but should be done with caution to avoid solvent loss and potential IL degradation.[6]
-
Filtration: The primary challenge is separating the fine charcoal particles from the IL.
-
First, filter the mixture through a pad of Celite® or diatomaceous earth to remove the bulk of the charcoal.
-
Then, perform a final filtration through a 0.22 or 0.45 µm syringe filter (ensure filter compatibility with your chosen solvent) to remove any remaining fine particles.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the decolorized IL under high vacuum at 70-80°C to remove any residual solvent and water. (See Issue 2 for detailed drying protocols).
-
Issue 2: My sample has a high water content, confirmed by Karl Fischer titration.
Question: My Karl Fischer analysis shows a water content >500 ppm in my [Bmim][TCM]. What is the most effective way to dry it to <100 ppm?
Answer:
-
Probable Cause: Imidazolium-based ionic liquids are often hygroscopic and readily absorb atmospheric moisture.[7][8] Inadequate drying after synthesis or improper handling and storage are the primary causes of high water content. Water is a detrimental impurity as it significantly affects properties like viscosity and electrochemical windows.[1]
-
Recommended Solution: High-Vacuum Drying For most applications, drying under high vacuum at an elevated temperature is the most reliable and effective method.[7][9]
Experimental Protocol: High-Vacuum Drying
-
Setup: Place the [Bmim][TCM] in a Schlenk flask or a round-bottom flask that can be attached to a high-vacuum line (Schlenk line). Use a flask that is no more than half full to maximize the surface area exposed to the vacuum.
-
Heating and Vacuum: Heat the flask in an oil bath to 70-80°C. Do not exceed the thermal stability limit of the IL. Once the IL is heated, gradually apply a high vacuum (<0.1 mbar). A cold trap (liquid nitrogen or dry ice/acetone) should be used between the flask and the pump to protect the pump from volatile impurities.
-
Duration: Dry under these conditions with vigorous stirring for at least 24-48 hours.
-
Validation: After the drying period, cool the sample to room temperature under an inert atmosphere (e.g., Nitrogen or Argon) before handling. Re-measure the water content using coulometric Karl Fischer titration to confirm it is within your desired specification.
Data Summary: Comparison of Drying Methods
-
| Method | Typical Temperature | Typical Time | Achievable Water Content | Key Consideration |
| High-Vacuum Drying | 70 - 80 °C | 24 - 72 hours | < 50 ppm | Most effective and common method.[7][8] |
| Molecular Sieves (3Å or 4Å) | Room Temp or 70-80°C | 24 hours | < 100 ppm | Sieves can break apart and be difficult to filter from viscous ILs; may also adsorb the product.[7][10][11] |
| Azeotropic Distillation | Varies with azeotrope | 4 - 8 hours | < 200 ppm | Requires an appropriate water-carrying agent (e.g., n-butyl acetate) and subsequent removal of that agent.[10] |
Issue 3: My ¹H NMR spectrum shows peaks that don't correspond to [Bmim][TCM].
Question: I'm seeing extra peaks in my NMR spectrum, particularly in the aliphatic or aromatic regions. What are these, and how do I remove them?
Answer:
-
Probable Cause: These extraneous signals are likely unreacted starting materials from the synthesis, such as 1-methylimidazole and 1-chlorobutane (or other butyl halides), or residual organic solvents used in a previous workup step.[2][12]
-
Recommended Solution: Solvent Washing/Extraction This technique relies on finding a solvent in which the ionic liquid is immiscible, but the impurities are soluble. For [Bmim][TCM], which is a relatively non-polar IL, a combination of polar and non-polar solvent washes is effective.
Experimental Protocol: Purification via Solvent Washing
-
Setup: Place the crude [Bmim][TCM] in a separatory funnel.
-
Non-Polar Wash: Add an equal volume of a non-polar solvent like hexane or toluene. Shake the funnel vigorously, venting frequently. Allow the layers to separate (the denser IL will be the bottom layer). Drain the IL layer and discard the solvent layer. Repeat this wash 2-3 times. This step is excellent for removing non-polar organic impurities.[13]
-
Polar Wash (for specific impurities): While [Bmim][TCM] has some solubility in polar solvents, washing with deionized water can be effective for removing residual inorganic salts if an anion exchange step was used in the synthesis. Caution: This will saturate the IL with water, requiring a subsequent and thorough drying step as described in Issue 2.
-
Intermediate Polarity Wash: Washing with a solvent like ethyl acetate or diethyl ether is often very effective at removing a broad range of organic impurities, including residual 1-methylimidazole, without significantly dissolving the IL.[2][13][14] Perform this wash 2-3 times as described in step 2.
-
Final Drying: After the final wash, the purified IL must be rigorously dried under high vacuum to remove all traces of the washing solvents and any absorbed water.[6][12]
-
Visual Workflow: General Purification of [Bmim][TCM]
The following diagram outlines the standard workflow for purifying crude [Bmim][TCM], incorporating the solutions discussed above.
Caption: A standard workflow for the purification and quality control of [Bmim][TCM].
Frequently Asked Questions (FAQs)
Q1: How should I properly store purified [Bmim][TCM]? A: To prevent water absorption and degradation, purified [Bmim][TCM] should be stored in a tightly sealed container (e.g., an amber glass bottle with a Poly-Seal cap) under an inert atmosphere like argon or nitrogen. Store in a cool, dry place away from strong oxidizing agents.[15]
Q2: My IL is very viscous, making it difficult to handle and filter. What can I do? A: Viscosity is a common challenge with ionic liquids.[13] You can reduce the viscosity by gently heating the IL to 40-60°C. Alternatively, dissolving it in a minimal amount of a volatile solvent like dichloromethane or acetonitrile will make handling, stirring, and filtration significantly easier. The solvent must be completely removed via vacuum drying afterward.[13]
Q3: Can I use molecular sieves to dry [Bmim][TCM]? A: Yes, molecular sieves (typically 3Å or 4Å) can be used to remove water.[7][11] However, there are drawbacks. The sieves can break down into a fine powder that is very difficult to filter out of the viscous IL. They can also adsorb a significant amount of your valuable product, leading to yield loss. For these reasons, high-vacuum drying is generally the preferred method.[7][8][11]
Q4: What analytical techniques are essential for confirming the purity of [Bmim][TCM]? A: A combination of techniques is necessary for a complete purity profile:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies organic impurities.[2]
-
Karl Fischer Titration: The gold standard for accurately quantifying water content.[7]
-
Halide Test: If synthesizing from a halide precursor, a simple qualitative test with silver nitrate (AgNO₃) solution can check for residual halide contamination.[16] A lack of precipitation indicates halide-free IL.[16]
Q5: What are the main decomposition products I should be aware of if my [Bmim][TCM] is accidentally overheated? A: Overheating imidazolium-based ILs can lead to decomposition. Hazardous decomposition products can include corrosive gases and vapors like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[15] The imidazolium ring itself can degrade, potentially forming various alkyl-substituted imidazoles and other volatile organic compounds.[5][17]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving purity issues with your [Bmim][TCM] sample.
Caption: A decision-making flowchart for troubleshooting common [Bmim][TCM] purity issues.
References
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2022). University of Illinois.
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. (n.d.). UTPedia.
- Gas Drying Using Supported Ionic Liquids. (n.d.).
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2021). AIAA SciTech Forum.
- A kind of deep drying water removal method for ionic liquid. (n.d.). Google Patents.
- Safety Data Sheet - this compound. (2022). Iolitec.
- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (n.d.). PMC.
- This compound. (n.d.). Chem-Impex.
- Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). (n.d.). Eindhoven University of Technology Research Portal.
- SAFETY DATA SHEET - 1-butyl-3-methylimidazolium chloride. (2025). Sigma-Aldrich.
-
Ionic liquids are viscus in nature , how to purify ? (2018). ResearchGate. Available at: [Link]
- Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (2015). ResearchGate.
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). Molecules. Available at: [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). MDPI.
- Preparation and purification of ionic liquids and precursors. (n.d.). Google Patents.
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). (n.d.). Organic Syntheses Procedure. Available at: [Link]
- The purification of an ionic liquid. (2025). ResearchGate.
-
Recovery and purification of ionic liquids from solutions: a review. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI. Available at: [Link]
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- 10. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iolitec.de [iolitec.de]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Water in [Bmim][TCM]
An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and FAQs for the accurate analysis of water content in 1-butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to diagnose and resolve experimental challenges effectively.
This compound, or [Bmim][TCM], is an ionic liquid (IL) with unique properties, including low viscosity and relatively high thermal stability.[1] However, like many imidazolium-based ionic liquids, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of water, even in trace amounts, can significantly alter the physicochemical properties of the IL, such as its viscosity, conductivity, and polarity, which can impact experimental outcomes, especially in applications like electrochemistry, synthesis, and drug formulation.[3][4] Therefore, accurate quantification of water content is not merely a quality control step but a critical experimental parameter.
Primary Analytical Method: Karl Fischer Titration
Karl Fischer (KF) titration is the gold-standard method for determining water content with high accuracy and precision.[5][6] It is a primary method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent. One of the key advantages of using ionic liquids in KF titration is their excellent solubilizing power, which can aid in the analysis of samples that are otherwise difficult to dissolve in conventional solvents like methanol.[5][7][8]
Experimental Workflow: Volumetric Karl Fischer Titration
This protocol outlines the direct volumetric titration of [Bmim][TCM]. This method is suitable for samples expected to have water content above 0.1% (1000 ppm). For lower concentrations, coulometric KF is recommended.
Step-by-Step Protocol:
-
System Preparation:
-
Ensure the KF titrator, including the titration cell, tubing, and burette, is clean and completely dry.
-
Fill the titration vessel with a suitable Karl Fischer solvent (e.g., a methanol-based or specialized methanol-free solvent for ketones if side reactions are suspected).[9]
-
Perform a pre-titration to neutralize any ambient moisture within the solvent until a stable, low-drift endpoint is achieved. This is the "dry" baseline.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard (e.g., disodium tartrate dihydrate or a liquid standard) to the conditioned titration cell.
-
Run the titration. The instrument will dispense the KF reagent (titrant) until all the water is consumed.
-
The titer (mg of water per mL of titrant) is calculated. This step is crucial for the accuracy of subsequent sample measurements. Perform this in triplicate to ensure reproducibility.
-
-
Sample Preparation & Addition:
-
Due to the hygroscopic nature of [Bmim][TCM], all sample handling should be performed rapidly in a low-humidity environment (e.g., in a glove box or under a dry nitrogen blanket) to prevent atmospheric moisture absorption.[10]
-
Using a dry, gas-tight syringe, draw an appropriate amount of the [Bmim][TCM] sample. The ideal sample size should result in the consumption of about half the burette's volume.[9]
-
Accurately determine the weight of the sample added by weighing the syringe before and after injection.
-
Inject the sample directly into the conditioned solvent in the titration vessel, ensuring the needle tip is submerged to prevent any loss of sample on the vessel walls.[11]
-
-
Titration & Calculation:
-
Start the titration immediately after sample addition. The instrument will automatically titrate to the endpoint.
-
The instrument's software will use the volume of titrant consumed, the pre-determined titer, and the sample weight to calculate the water content, typically expressed in ppm (parts per million) or percentage (%).
-
Workflow Diagram: Karl Fischer Titration
Caption: Standard workflow for water content analysis using volumetric Karl Fischer titration.
Troubleshooting Guide
This section addresses specific issues that may arise during the water content analysis of [Bmim][TCM].
Q1: My results are inconsistent and not reproducible. What's going wrong?
A1: This is a common issue often related to moisture contamination or sample handling.
-
Atmospheric Moisture: [Bmim][TCM] is hygroscopic.[3] Ensure all sample transfers are done quickly and, if possible, in an inert or dry atmosphere (glove box). Use dry glassware and syringes. The titration cell must be hermetically sealed.
-
Incomplete Dissolution: While [Bmim][TCM] is a liquid, its viscosity can lead to slow mixing. Ensure the stirring speed is adequate to create a vortex, promoting rapid and complete dissolution in the KF solvent. If the sample is particularly viscous, allowing for a longer extraction time before starting the titration can help.[11]
-
Sample Size: Using a very small sample size can magnify small errors in weighing or volume measurement. Conversely, a very large sample might not dissolve properly. Aim for a sample size that consumes a significant portion (30-70%) of the burette volume for volumetric titration.[9]
Q2: The titration is extremely slow, or the endpoint is never reached ("over-titration"). Why?
A2: A drifting or unreachable endpoint typically indicates a continuous introduction of water, either real or apparent, into the system.
-
Leaking System: The most common cause is a leak in the titration cell. Check all seals, septa, and tubing connections for tightness. A high initial drift value during pre-titration is a clear indicator of a leak.
-
Incomplete Sample Dissolution: If the ionic liquid dissolves slowly, it will release water gradually, leading to a slow titration and an unstable endpoint.[11] Consider using a co-solvent or a homogenizer to aid dissolution.[9]
-
Side Reactions: Although less common with [Bmim][TCM] itself, impurities in the sample could react with the methanol or iodine in the KF reagent to produce water. Ketones and aldehydes are known to cause such interference.[12][13] If this is suspected, using specialized KF reagents formulated for aldehydes and ketones is necessary.[12]
-
Fouled Electrode: Sample components can form a film on the platinum indicator electrode, making it "blind" to the endpoint.[11] Regularly clean the electrode pins carefully with a soft tissue and a suitable solvent like methanol.[11]
Q3: The measured water content seems too high. What could be the cause?
A3: Falsely high results mean more water is being detected than is actually in the sample.
-
Moisture Contamination: This is the most likely cause. Review your sample handling procedures (see Q1). Ensure the solvent blank is properly determined and subtracted.
-
Side Reactions: As mentioned in Q2, reactions that produce water will lead to erroneously high results.[12]
-
"Stray" Water: Ensure the syringe needle is properly wiped before weighing and injection, and that no moisture is introduced from the syringe itself.
Q4: My results seem unexpectedly low. How is this possible?
A4: Falsely low readings suggest that not all the water in the sample was titrated.
-
Incomplete Water Extraction: This is the primary cause for viscous samples. The water can remain trapped within the bulk of the ionic liquid if it is not fully dispersed in the solvent. To resolve this, you can:
-
Sample Loss: A portion of the sample may adhere to the inside of the syringe or the walls of the titration vessel above the solvent level. Ensure the syringe is fully dispensed and that the needle tip is submerged during injection.[11]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action |
| Inconsistent Results | Atmospheric moisture contamination; Improper sample size. | Handle samples in a dry environment; Optimize sample weight.[10] |
| Slow/No Endpoint | Leaking titration cell; Side reactions; Fouled electrode. | Check all seals; Use specialized reagents; Clean electrode pins.[11] |
| Falsely High Water | Moisture contamination during handling; Water-producing side reactions. | Improve sample handling protocol; Investigate sample for reactive impurities.[10][12] |
| Falsely Low Water | Incomplete water extraction from viscous sample; Sample loss. | Increase extraction time, use a homogenizer, or use a KF oven; Submerge syringe tip during injection.[11] |
Frequently Asked Questions (FAQs)
Q: How should I properly store [Bmim][TCM] to prevent water absorption? A: Store it in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage or for maintaining very low water content, store inside a desiccator or a glove box with a dry atmosphere. Always flush the container with an inert gas like nitrogen or argon before sealing.
Q: I need my [Bmim][TCM] to be as dry as possible. How can I remove residual water? A: Drying ionic liquids is a common requirement. The most effective method is heating under vacuum.
-
Vacuum Oven/Rotary Evaporator: Place the [Bmim][TCM] in a round-bottom flask and heat it on a rotary evaporator under high vacuum. Gradually increasing the temperature (e.g., from 70°C to 140°C) over several hours can effectively remove water to very low levels.[15]
-
Molecular Sieves: For less stringent drying, adding activated 3Å molecular sieves to the ionic liquid and allowing it to stand can reduce water content, though vacuum drying is generally more effective.[2]
Q: Are there any alternatives to Karl Fischer titration for water analysis? A: While KF is the most direct and accurate method, other techniques exist:
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A mass loss step at around 100°C can be attributed to water, but it is not specific and can be affected by other volatile components.
-
Electrochemical Methods: Techniques like measuring ionic conductivity can be correlated to water content.[16] However, these are indirect methods that require careful calibration with standards of known water concentration and are sensitive to other impurities.[16]
Q: What are the primary safety precautions for handling [Bmim][TCM]? A: Always consult the Safety Data Sheet (SDS) for the specific product.[17] General best practices include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or PVC), and a lab coat.[18][19]
-
Handle the material in a well-ventilated area or a fume hood to avoid inhalation of any potential aerosols.[19][20]
-
Avoid all personal contact. In case of skin or eye contact, rinse immediately and copiously with water for several minutes.[17][19]
-
Do not eat, drink, or smoke in the work area.[19]
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in Karl Fischer titration of ionic liquids.
References
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2022). University of Illinois. Retrieved from [Link]
-
Drying of Ionic Liquid. (n.d.). UTPedia. Retrieved from [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (n.d.). Hiyka. Retrieved from [Link]
-
How to dry an ionic liquid? (2019). Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. Retrieved from [Link]
-
In Situ Determination of the Water Content of Ionic Liquids. (2018). Journal of The Electrochemical Society. Retrieved from [Link]
-
Advanced Green Materials: Sustainable Cellulose–Lignin Composite Films Prepared via Ionic Liquid Processing. (n.d.). MDPI. Retrieved from [Link]
-
What's your typical cleaning method for your ionic liquids? (2013). ResearchGate. Retrieved from [Link]
-
Ionic liquids for Karl-Fischer titration. (2019). IoLiTec. Retrieved from [Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2022). MDPI. Retrieved from [Link]
-
What are some interfering reactions? (n.d.). Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). Retrieved from [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2014). The Scientific World Journal. Retrieved from [Link]
-
Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate. (2024). Carl ROTH. Retrieved from [Link]
-
Karl Fischer. (2012). MLD. Retrieved from [Link]
-
Webinar: Troubleshooting in Karl Fischer Titration. (2017). Wiley Analytical Science. Retrieved from [Link]
-
Validation of the water content determination method using a moisture analyzer as an important factor in ensuring the quality. (2017). Journal of Food Process Engineering. Retrieved from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]
-
Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. (2021). YouTube. Retrieved from [Link]
-
Determination of Residual Concentration of Ionic Liquids with Different Anions and Alkyl-Chain Lengths in Water and Soil Samples. (2017). Analytical Chemistry. Retrieved from [Link]
-
Karl Fischer Titration Guide. (n.d.). Retrieved from [Link]
-
State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. (2023). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Sample preparation in Karl Fischer Titration. (2018). ResearchGate. Retrieved from [Link]
-
Recent Applications of Ionic Liquids in Separation Technology. (2012). International Journal of Molecular Sciences. Retrieved from [Link]
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]
-
Advantages and Limitations of Karl Fischer Titration. (2019). News-Medical.Net. Retrieved from [Link]
-
Karl Fischer Over Titration and 7 things you should know about it. (2012). Scientific Gear. Retrieved from [Link]
-
Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (2015). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Excess molar volumes of binary mixture of a {water (1) + [BMIM][TCM]... (2021). ResearchGate. Retrieved from [Link]
-
Effect of Water Content on Properties of Homogeneous [bmim]Fe(III)Cl4–H2O Mixtures and Their Application in Oxidative Absorption of H2S. (2017). MDPI. Retrieved from [Link]
-
The ionic liquids, this compound... (n.d.). ResearchGate. Retrieved from [Link]
-
The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Accurate Moisture Content Analysis - Techniques & Challenges. (2024). YakeClimate. Retrieved from [Link]
-
Molar heat capacity of the water (1) + [BMIM][TCM] (2) system versus... (2021). ResearchGate. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Thermal Degradation Pathways of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the Technical Support Center. This guide is designed to provide you with a comprehensive understanding of the thermal degradation pathways of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]). While direct, in-depth literature specifically detailing the degradation mechanism of [Bmim][TCM] is emerging, the principles governing the stability of imidazolium-based ionic liquids (ILs) are well-established. This document synthesizes those foundational principles with data on tricyanomethanide-containing ILs to offer an expert-level framework for your experimental design, analysis, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the thermal stability and decomposition of [Bmim][TCM].
Q1: What is the expected thermal stability of [Bmim][TCM] compared to other common [Bmim] ionic liquids?
The thermal stability of 1-butyl-3-methylimidazolium-based ILs is predominantly dictated by the nature of the anion.[1] The key properties of the anion to consider are its basicity and nucleophilicity.[2]
-
Anion Basicity: Highly basic anions, like acetate ([OAc]⁻), can deprotonate the imidazolium cation, leading to the formation of a reactive N-heterocyclic carbene (NHC) and initiating a lower-temperature degradation pathway.[3]
-
Anion Nucleophilicity: Strongly nucleophilic anions, such as halides ([Cl]⁻, [Br]⁻), can attack the alkyl groups (butyl or methyl) on the cation via an SN2 reaction.[3]
The tricyanomethanide ([TCM]) anion, [C(CN)₃]⁻, has its negative charge delocalized across three cyano groups. This delocalization makes it a significantly weaker base and poorer nucleophile compared to anions like acetate or chloride.
Therefore, [Bmim][TCM] is expected to have high thermal stability , likely superior to [Bmim][OAc] and [Bmim][Cl], and more comparable to ILs with other charge-delocalized, weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). Studies on other [TCM]-based ILs confirm they are thermally stable up to 300-320°C.[4]
Q2: What are the probable primary thermal degradation pathways for [Bmim][TCM]?
Given the low basicity and nucleophilicity of the [TCM] anion, the degradation is less likely to be initiated by a simple anion-cation interaction at lower temperatures. The primary pathways at elevated temperatures (likely >300°C) would involve the breakdown of the cation or anion itself. However, two classical pathways should still be considered:
-
SN2 Nucleophilic Attack: Although the [TCM] anion is a weak nucleophile, at sufficiently high temperatures, it could attack the methyl or butyl groups of the [Bmim]⁺ cation. This would lead to the formation of 1-butylimidazole or 1-methylimidazole and the corresponding alkyl-tricyanomethanide adduct. This is generally a higher energy pathway for weakly nucleophilic anions.[3]
-
Deprotonation and N-Heterocyclic Carbene (NHC) Formation: This pathway is driven by the basicity of the anion abstracting the proton from the C2 position of the imidazolium ring.[3] Since [TCM] is a weak base, this route is less probable compared to degradation in the presence of a strong base like acetate.
The most likely scenario is that thermal decomposition is initiated by higher-energy fragmentation of the cation or anion, rather than a direct bimolecular reaction between them.
Q3: What are the likely decomposition products?
Based on the probable degradation pathways and safety data for [Bmim][TCM], the expected products are:
-
Volatile Cation Fragments: 1-methylimidazole, 1-butylimidazole, methyl chloride, and butyl chloride have been identified in the decomposition of similar [Bmim]-halide ILs.[5]
-
Gaseous Byproducts: High-temperature degradation is expected to generate corrosive and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and various nitrous gases (NOx) from the nitrogen-rich [TCM] anion.[6]
-
Polymeric Residue: It has been noted that ILs with cyano-containing anions like dicyanamide and tricyanomethanide can yield polymeric products upon thermal decomposition.[7] This may result in the formation of a solid or carbonaceous residue at the end of a thermal analysis experiment.
Q4: How do experimental conditions influence the measured decomposition temperature?
The "decomposition temperature" is not an absolute value and is highly dependent on the experimental method, particularly in Thermogravimetric Analysis (TGA).
-
Heating Rate: Faster heating rates (e.g., 20°C/min) will almost always result in a higher observed onset decomposition temperature (Tₒₙₛₑₜ) compared to slower rates (e.g., 2°C/min). This is because there is less time for the degradation reaction to occur at any given temperature.[8]
-
Atmosphere: An inert atmosphere (N₂, Ar) is standard for assessing intrinsic thermal stability. A reactive atmosphere like air or pure oxygen can lead to oxidative degradation, which typically occurs at lower temperatures.
-
Isothermal vs. Ramped Analysis: A standard TGA experiment involves ramping the temperature. However, isothermal TGA, where the sample is held at a constant temperature for an extended period, can reveal slow degradation at temperatures significantly below the Tₒₙₛₑₜ determined from a ramped experiment.[1][3]
-
Sample Purity: Impurities, especially water and residual synthesis solvents, can significantly lower the thermal stability of an ionic liquid.
Part 2: Troubleshooting Guide for Thermal Analysis
Directly addressing specific issues encountered during the thermal analysis of [Bmim][TCM].
| Problem | Probable Causes | Recommended Solutions |
| 1. Observed decomposition temperature is unexpectedly low. | 1. Presence of Impurities: Water, halides, or organic solvents from synthesis can act as catalysts for degradation. 2. Slow Heating Rate: A very slow TGA heating rate (e.g., <5°C/min) will show decomposition at lower temperatures. 3. Reactive Atmosphere: Use of air instead of an inert gas purge. | 1. Purify the Sample: Dry the IL under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours to remove volatile impurities. 2. Standardize Heating Rate: Use a consistent heating rate, such as 10°C/min, for comparability with literature data and report it with your results. 3. Use Inert Gas: Ensure a consistent flow of dry nitrogen or argon gas throughout the TGA experiment. |
| 2. TGA curve shows multiple decomposition steps or an unusual shape. | 1. Complex Degradation Mechanism: The IL may decompose via multiple, overlapping pathways. 2. Sample History: The sample may have been previously heated, leading to the formation of less stable degradation products that decompose at lower temperatures.[3] | 1. Use Hyphenated Techniques: Perform TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to identify the gases evolved at each decomposition step. 2. Analyze a Fresh Sample: Always use a pristine, unheated sample for baseline thermal stability analysis. |
| 3. A solid, black residue remains in the TGA pan after the run. | 1. Polymerization: Cyano-rich anions like [TCM] are known to form polymeric materials at high temperatures.[7] 2. Incomplete Combustion: Under an inert atmosphere, non-volatile carbonaceous material is a common byproduct of organic molecule decomposition. | 1. Characterize the Residue: If significant, the residue can be analyzed by techniques like elemental analysis or spectroscopy to understand its composition. 2. Note as an Observation: The formation of a residue is an important characteristic of the IL's decomposition and should be reported. |
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing common issues in TGA analysis.
Part 3: Recommended Experimental Protocols
Detailed methodologies for key thermal analysis experiments.
Protocol 1: Standard Thermogravimetric Analysis (TGA)
This protocol is for determining the short-term thermal stability (Tₒₙₛₑₜ).
-
Sample Preparation:
-
Place 5-10 mg of [Bmim][TCM] into a clean, tared TGA pan (platinum or alumina is recommended).
-
Ensure the sample is thoroughly dried under high vacuum to remove any volatile impurities prior to analysis.
-
-
Instrument Setup:
-
Purge Gas: Use high-purity, dry nitrogen at a flow rate of 50-100 mL/min.
-
Initial Isotherm: Equilibrate the sample at 30°C for 10-15 minutes to ensure a stable baseline.
-
-
Thermal Program:
-
Heating Rate: Ramp the temperature from 30°C to 600°C at a rate of 10°C/min. A consistent heating rate is crucial for reproducibility.[8]
-
-
Data Analysis:
-
Tₒₙₛₑₜ (Onset Temperature): Determine the temperature at which decomposition begins, typically calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Tₚₑₐₖ (Peak Temperature): Determine the temperature of the maximum rate of mass loss from the first derivative of the TGA curve (DTG curve).
-
Residual Mass: Report the percentage of mass remaining at the end of the experiment.
-
Protocol 2: Isothermal TGA for Long-Term Stability
This protocol assesses degradation under prolonged heating at a temperature below Tₒₙₛₑₜ.
-
Sample Preparation & Instrument Setup: Follow steps 1 and 2 from Protocol 1.
-
Thermal Program:
-
Initial Ramp: Heat the sample at a rapid rate (e.g., 20°C/min) to the desired isothermal temperature (e.g., 200°C, 250°C). This temperature should be well below the Tₒₙₛₑₜ found in Protocol 1.
-
Isothermal Hold: Hold the sample at this temperature for an extended period (e.g., 10 hours).
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of time.
-
Determine the rate of decomposition at that specific temperature. This provides crucial information for applications involving prolonged use at elevated temperatures.[1]
-
Part 4: Visualizing Degradation Pathways
Predicted Thermal Degradation Pathways of [Bmim][TCM]
The following diagram illustrates the two principal, though high-energy, degradation pathways for imidazolium-based ionic liquids. For [Bmim][TCM], these reactions require significant thermal energy due to the stability of the [TCM] anion.
Caption: Predicted high-temperature degradation pathways for [Bmim][TCM].
References
-
F.J.V. Gancedo, J.D., Puxty, G., et al. (2017). Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. RSC Advances. Available at: [Link]
-
Clough, M. T., et al. (2015). Thermal degradation of cyano containing ionic liquids. Physical Chemistry Chemical Physics. Available at: [Link]
-
Belesov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences. Available at: [Link]
-
Wu, B., et al. (2002). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. NTRS. Available at: [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Koller, T. M., et al. (2016). Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids: Experiment and Molecular Simulation. ResearchGate. Available at: [Link]
-
Belesov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. Available at: [Link]
-
Skrebets, T. E., et al. (2016). Thermophysical Properties of Ionic Liquids with 1-Butyl-3-methylimidazolium Cation. ResearchGate. Available at: [Link]
-
Lepre, L. F., et al. (2016). Tailoring the properties of acetate-based ionic liquids using the tricyanomethanide anion. Physical Chemistry Chemical Physics. Available at: [Link]
-
ResearchGate. (n.d.). The ionic liquids, this compound... [Diagram]. Available at: [Link]
-
Lepre, L. F., et al. (2017). Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids? Physical Chemistry Chemical Physics. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nucleophile. Available at: [Link]
-
Emel'yanenko, V. N., et al. (2007). Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium... ResearchGate. Available at: [Link]
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- 4. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrol ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03377J [pubs.rsc.org]
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- 8. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
Technical Support Center: Optimizing CO2 Absorption Kinetics in [Bmim][TCM]
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 1-butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM]. This document is designed for researchers and scientists leveraging this promising ionic liquid (IL) for carbon capture applications. [Bmim][TCM] has garnered attention due to its relatively low viscosity, high thermal stability, and impressive CO2 sorption capacity compared to other non-fluorous ILs.[1][2] This guide provides practical, field-tested advice to help you navigate experimental challenges and improve the efficiency and reproducibility of your CO2 absorption studies.
Frequently Asked Questions (FAQs)
Q1: What makes [Bmim][TCM] a good candidate for CO2 capture?
A1: [Bmim][TCM] stands out due to a favorable combination of physicochemical properties. It exhibits high CO2 solubility and a low viscosity compared to many other ionic liquids, which facilitates faster absorption kinetics.[1][2] Its thermal stability, with a decomposition temperature around 473.15 K (200 °C), allows for a wide operational window, including for solvent regeneration.[1][2]
Q2: Is the CO2 absorption in [Bmim][TCM] a physical or chemical process?
A2: The absorption of CO2 in pure [Bmim][TCM] is primarily a physical process (physisorption).[3] In-situ Raman spectroscopy studies have shown that CO2 is physically absorbed without significant changes to the IL's structural organization.[3] This is distinct from amine-based solvents where chemical reactions lead to carbamate formation.[4][5]
Q3: What are the typical operating temperatures and pressures for CO2 absorption in [Bmim][TCM]?
A3: Experimental data for CO2 solubility in [Bmim][TCM] has been measured across a wide range of conditions. Solubilities are typically determined at temperatures from 288.15 K to 363.15 K (15 °C to 90 °C) and pressures from 0.01 MPa to 10 MPa (0.1 bar to 100 bar).[1][2] As with most physical solvents, CO2 solubility is highest at lower temperatures and higher pressures.[6]
Q4: How does the purity of [Bmim][TCM], especially water content, affect my experiment?
A4: Purity is critical. Impurities, particularly water, can significantly alter the physicochemical properties of the IL and affect CO2 absorption. Interestingly, while many ILs show a detrimental effect from water, studies on [Bmim][TCM] have revealed that an increased water content can markedly enhance both CO2 solubility (up to 4-fold) and diffusivity (up to 10-fold).[3] This is attributed to a molecular exchange mechanism where water disrupts the anion-cation coupling, facilitating greater CO2 uptake.[3] Therefore, it is crucial to either work under strictly anhydrous conditions or to precisely control and report the water content in your system.
Q5: What is the expected CO2 diffusivity in [Bmim][TCM]?
A5: The diffusion coefficient of CO2 in [Bmim][TCM] is approximately 5 x 10⁻¹⁰ m²/s, which is comparable to other low-viscosity ionic liquids.[1][2] This property indicates that high rates of absorption are achievable, making it a promising candidate for kinetic-driven separation processes.[1][2]
Key Physicochemical Properties of [Bmim][TCM]
This table summarizes key data points for pure [Bmim][TCM] to serve as a baseline for your experimental work.
| Property | Value | Source |
| Decomposition Temperature (Tdecomp) | 473.15 K (200 °C) | [1][2] |
| CO2 Diffusivity (approx.) | ~5 x 10⁻¹⁰ m²/s (at 308.15–353.15 K) | [1][2] |
| Partial Molar Enthalpy of Absorption | -14 kJ·mol⁻¹ | [1][2] |
| Viscosity | Low (compared to other ILs) | [1][5] |
| CO2 Absorption Mechanism | Physical Absorption | [3] |
Experimental Protocols & Workflows
Protocol 1: Measuring CO2 Solubility via the Gravimetric Method
This protocol details a standard procedure using a magnetic suspension balance, a highly accurate technique for determining gas solubility.[6]
Objective: To determine the equilibrium solubility and absorption kinetics of CO2 in [Bmim][TCM].
Materials:
-
High-purity [Bmim][TCM] (>98%)
-
High-purity CO2 gas (99.9%+)
-
Magnetic suspension balance or similar high-pressure thermogravimetric analyzer
-
Vacuum pump
-
Temperature and pressure controllers
Procedure:
-
Sample Preparation: Place a precise amount (e.g., 1 g) of [Bmim][TCM] into the sample basket of the balance.[7]
-
Degassing: Heat the sample under high vacuum (e.g., to 333.15 K) for an extended period (e.g., >24 hours) to remove any dissolved gases and volatile impurities like water.[7] After degassing, record the stable weight of the pure IL.
-
System Equilibration: Set the desired experimental temperature (e.g., 308.15 K) and allow the system to stabilize.
-
CO2 Introduction: Introduce CO2 gas into the high-pressure cell to the desired pressure. The balance will immediately begin recording the mass increase as the IL absorbs CO2.
-
Data Acquisition: Continuously record the mass of the sample, system temperature, and pressure over time.
-
Attaining Equilibrium: The system is considered to be at equilibrium when the change in mass is negligible over a sustained period (e.g., <0.1 mg/h).[7] This indicates that the IL is saturated with CO2 at the given conditions.
-
Data Analysis:
-
Solubility: The final, stable mass uptake corresponds to the equilibrium solubility of CO2 at that temperature and pressure. Express this as a mole fraction or molality.
-
Kinetics: The mass uptake versus time data can be used to calculate the diffusion coefficient of CO2 in the IL.[6]
-
General Experimental Workflow Diagram
The following diagram illustrates the key stages of a typical CO2 absorption experiment.
Caption: Workflow for CO2 absorption kinetics measurement.
Troubleshooting Guide
This section addresses common problems encountered during CO2 absorption experiments with [Bmim][TCM].
Issue 1: Slower-than-expected CO2 absorption rate.
-
Symptom: The time to reach equilibrium saturation is significantly longer than anticipated based on literature values.
-
Potential Causes:
-
High Viscosity: Although [Bmim][TCM] is low-viscosity for an IL, its viscosity is still much higher than conventional molecular solvents and is highly temperature-dependent.[5][8] Lower temperatures drastically increase viscosity, impeding mass transfer.
-
IL Impurities: Contaminants, especially other salts or residual synthesis reactants, can increase viscosity or interfere with the absorption process.
-
Insufficient Gas-Liquid Interfacial Area: The experimental setup (e.g., a static vessel vs. a stirred reactor) may not provide sufficient surface area for efficient gas-liquid contact.
-
-
Recommended Solutions:
-
Increase Temperature: Modestly increasing the experimental temperature can significantly decrease viscosity and enhance CO2 diffusivity.[6] Note that this will also decrease the total CO2 solubility at a given pressure.[6]
-
Verify IL Purity: Ensure the [Bmim][TCM] is of high purity. If synthesizing in-house, confirm the removal of all starting materials and byproducts. Consider purification methods like vacuum drying or carbon treatment.
-
Improve Agitation: If your apparatus allows, introduce gentle stirring or agitation to increase the interfacial area and reduce the boundary layer resistance, thereby accelerating the approach to equilibrium.
-
Issue 2: Inconsistent or non-reproducible solubility measurements.
-
Symptom: Repeated experiments under identical temperature and pressure conditions yield significantly different CO2 uptake values.
-
Potential Causes:
-
System Leaks: Small leaks in the high-pressure apparatus can lead to a gradual loss of CO2, resulting in erroneously low or drifting solubility values.
-
Incomplete Degassing: Residual dissolved gases (e.g., N2, O2, H2O) in the IL prior to the experiment will occupy free volume and reduce the measured CO2 uptake.
-
Temperature Fluctuations: Since solubility is highly sensitive to temperature, poor thermal control of the absorption cell will lead to variability.
-
IL Degradation: Although thermally stable, prolonged exposure to high temperatures, especially in the presence of contaminants, could lead to degradation over multiple cycles.
-
-
Recommended Solutions:
-
Perform a Leak Test: Before each experiment, pressurize the system with an inert gas (like He or N2) and monitor the pressure over several hours. The pressure should remain constant.
-
Ensure Rigorous Degassing: Implement a strict and consistent degassing protocol. Monitor the sample's mass under vacuum until it is completely stable before introducing CO2.[7]
-
Validate Temperature Control: Use a calibrated thermometer to independently verify the temperature inside or near the sample cell. Ensure the temperature controller maintains the setpoint with minimal deviation (e.g., ±0.1 K).
-
Monitor IL Integrity: Periodically analyze the IL using techniques like NMR or Karl Fischer titration (for water content) to check for signs of degradation or contamination, especially during multi-cycle studies.
-
Troubleshooting Flowchart: Low or Inconsistent CO2 Uptake
Caption: Troubleshooting logic for low CO2 absorption.
Safety Precautions
As a Senior Application Scientist, I must emphasize that safety is paramount. While ionic liquids have negligible vapor pressure, direct contact and handling require appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile or butyl gloves, and a lab coat.[9][10][11] Handle the IL in a well-ventilated area or a fume hood.[9][12]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area copiously with water.[9] Do not eat, drink, or smoke in the work area.[12]
-
Storage: Store [Bmim][TCM] in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids.[12]
-
Spills: In case of a minor spill, absorb the material with an inert substance like sand or vermiculite and place it in a suitable container for disposal.[10]
-
Disposal: Dispose of waste IL and contaminated materials in accordance with local, state, and federal regulations.[10]
References
-
Zubeir, L.F., Romanos, G.E., Weggemans, W.M.A., et al. (2015). Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). Eindhoven University of Technology Research Portal. [Link]
-
Ghanbari, B., et al. (2020). Exploring CO2 solubility in 1-N-butyl-3-methylimidazolium hexafluorophosphate ionic liquid using neural network models. PMC - NIH. [Link]
-
Zubeir, L.F., et al. (2015). Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). ResearchGate. [Link]
-
MDPI. (n.d.). Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]
-
Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Hindawi. [Link]
-
Wang, C., et al. (2018). Functionalized ionic liquids for CO 2 capture under ambient pressure. Taylor & Francis Online. [Link]
-
Romanos, G. E., et al. (2024). Utilizing Carbonaceous Materials Derived from [BMIM][TCM] Ionic Liquid Precursor. CNR-IRIS. [Link]
-
Versteeg, G. F., et al. (2011). State-of-the-Art of CO2 Capture with Ionic Liquids. ACS Publications. [Link]
-
ResearchGate. (n.d.). Design and Evaluation of Ionic Liquids as Novel CO2 Absorbents. [Link]
-
ResearchGate. (2016). CO2 Capture Using Ionic Liquids. [Link]
-
Wang, C., et al. (2018). Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2023). CO2 Capture and Separation Using Ionic Liquids. [Link]
-
Kato, R., et al. (2020). Machine Learning-Boosted Design of Ionic Liquids for CO2 Absorption and Experimental Verification. ACS Publications. [Link]
-
ResearchGate. (2016). Which analytical technique should I use to confirm CO2 solublity measurement in ionic liquid. [Link]
-
Faria, J., et al. (2013). Anion effects on kinetics and thermodynamics of CO2 absorption in ionic liquids. PubMed. [Link]
-
Al-Matar, A. K., et al. (2024). Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Solubility of Carbon Dioxide in Promising Methylimidazolium-Based Ionic Liquids. [Link]
-
MySitasi System. (n.d.). SCREENING OF IONIC LIQUIDS FOR CO2 CAPTURE USING DATA ANALYTICS TECHNIQUES. [Link]
-
Wang, Y., et al. (2021). Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. ACS Publications. [Link]
-
ResearchGate. (2020). Challenges in CO 2 Capture Using Ionic Liquid through Membrane and Absorption Processes. [Link]
-
ACS Publications. (n.d.). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. [Link]
-
MDPI. (n.d.). Using Ionic Liquids to Improve CO2 Capture. [Link]
-
ResearchGate. (n.d.). Alkylmethylimidazolium tricyanomethanide based supported ion gel membranes for CO 2 separation. [Link]
-
Publications. (2025). Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. [Link]
-
ResearchGate. (n.d.). The Absorption Kinetics of CO2 into Ionic Liquid—CO2 Binding Organic Liquid and Hybrid Solvents. [Link]
-
Romanos, G. E., et al. (2024). Utilizing Carbonaceous Materials Derived from [BMIM][TCM] Ionic Liquid Precursor: Dual Role as Catalysts for Oxygen Reduction Reaction and Adsorbents for Aromatics and CO2. PubMed. [Link]
-
Vieira, N. S. M., et al. (2013). Enhanced CO2 capture in binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids with water. PubMed. [Link]
-
Moya, C., et al. (2016). Encapsulated Ionic Liquids for CO2 Capture: Using 1-Butyl-methylimidazolium Acetate for Quick and Reversible CO2 Chemical Absorption. PubMed. [Link]
-
ResearchGate. (n.d.). Determination of cost-effective operating condition for CO2 capturing using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid. [Link]
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- 12. proionic.com [proionic.com]
Overcoming viscosity issues with 1-Butyl-3-methylimidazolium tricyanomethanide
Technical Support Center: Overcoming Viscosity Challenges with [Bmim][TCM]
Welcome to the technical support guide for 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]). This ionic liquid (IL) is a promising solvent for a variety of applications, including carbon capture and organic synthesis, due to its favorable properties.[1] However, like many ionic liquids, its viscosity can present significant handling and experimental challenges.[2]
This guide provides field-proven insights and troubleshooting protocols to help you effectively manage the viscosity of [Bmim][TCM], ensuring accurate and reproducible results in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the viscosity of [Bmim][TCM].
Q1: Why is my [Bmim][TCM] so viscous at room temperature?
Ionic liquids like [Bmim][TCM] consist entirely of ions. The strong coulombic (electrostatic) interactions between the bulky 1-butyl-3-methylimidazolium cation and the tricyanomethanide anion restrict their free movement, resulting in higher viscosity compared to conventional molecular solvents.[2] While [Bmim][TCM] is considered a relatively low-viscosity IL, its viscosity of 25.7 cP at 25°C is significantly higher than that of water (~1 cP) and can pose challenges.[3]
Q2: How does temperature affect the viscosity of [Bmim][TCM]?
Increasing the temperature provides the ions with more thermal energy, which helps to overcome the strong intermolecular forces. This leads to a significant decrease in viscosity.[4] For instance, many imidazolium-based ILs show a sharp drop in viscosity with a moderate increase in temperature.[4][5] This is the most direct method for reducing its viscosity.
Q3: Is it safe to heat [Bmim][TCM]? What is its thermal stability?
[Bmim][TCM] has a relatively high thermal stability, with a reported decomposition temperature of approximately 200°C (473.15 K).[1] However, prolonged heating even at lower temperatures, such as 150°C, can lead to gradual degradation.[6][7][8][9] For most applications requiring viscosity reduction, gentle heating in the range of 40-80°C is both safe and effective. Always consult the specific safety data sheet (SDS) for handling guidelines.[10]
Q4: What co-solvents can I use to lower the viscosity of [Bmim][TCM]?
Adding a low-viscosity organic co-solvent can dramatically reduce the overall viscosity of the mixture.[11][12][13][14] The key is to choose a solvent that is miscible with the IL.[15] For imidazolium-based ILs, polar aprotic solvents are often excellent choices.
-
Highly Recommended: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile have demonstrated effectiveness in reducing the viscosity of similar ionic liquids.[14][16]
-
Potentially Compatible: Short-chain alcohols like methanol or ethanol can also be used, but may engage in hydrogen bonding, which could influence your reaction chemistry.[17][18]
-
Important Note: The addition of a co-solvent alters the unique properties of the IL. This must be considered, as it may impact solubility, reaction rates, and downstream processing.
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental problems arising from the high viscosity of [Bmim][TCM].
Problem 1: Inaccurate and Difficult Liquid Handling
Symptoms:
-
Inability to aspirate the correct volume with standard air-displacement pipettes.
-
Slow aspiration and dispensing, leading to workflow inefficiencies.
-
Formation of air bubbles during pipetting.
-
Inconsistent flow rates when using syringe or peristaltic pumps.[19]
Causality: The high viscosity of [Bmim][TCM] creates significant resistance against the air cushion in standard pipettes, preventing the plunger from moving at its calibrated speed and resulting in inaccurate liquid measurement. Similarly, it can cause pumps to stall or deliver pulsed flow.[19]
Solutions:
-
Instrumentation Adjustment (Preferred for Neat IL):
-
Use a Positive-Displacement Pipette: This is the most reliable solution for accurate handling of viscous liquids.[20][21][22] These pipettes use a piston that comes in direct contact with the liquid, eliminating the air cushion and making the measurement independent of the sample's viscosity.[20][22][23][24]
-
-
Thermal Management:
-
Gently warm the [Bmim][TCM] and all handling equipment (pipette tips, syringes) to a consistent temperature (e.g., 50°C) in an oven or on a calibrated hot plate. This will lower the viscosity and improve handling. See Protocol A for a detailed methodology.
-
-
Co-Solvent Dilution:
-
Prepare a stock solution of [Bmim][TCM] with a suitable co-solvent (e.g., DMSO) to achieve a target viscosity that is manageable with your current equipment. See Protocol B for a screening guide.
-
Problem 2: Inefficient Mixing and Mass Transfer Limitations
Symptoms:
-
Slow or incomplete dissolution of solids in [Bmim][TCM].
-
Noticeable color or temperature gradients within the liquid.
-
Reaction rates are slower than expected or are not reproducible.
-
Formation of a biphasic system when it should be homogeneous.
Causality: High viscosity slows down molecular diffusion, which is critical for achieving a homogeneous mixture and for reactants to come into contact. A standard magnetic stir bar may only stir the liquid immediately around it, leaving the bulk of the fluid stagnant.
Solutions:
-
Enhanced Mechanical Agitation:
-
Overhead Stirrer: For larger volumes (>50 mL), an overhead mechanical stirrer with a paddle or anchor-shaped impeller provides much more efficient mixing torque than a magnetic stirrer.
-
Vortex Mixing: For smaller volumes in vials, a vortex mixer can provide vigorous agitation to ensure homogeneity.
-
-
Ultrasonication:
Part 3: Experimental Protocols
Protocol A: Establishing an Optimal Working Temperature
This protocol details how to reduce the viscosity of [Bmim][TCM] using controlled heating for an application.
-
Safety First: Ensure you are working in a well-ventilated area. Place your vessel containing [Bmim][TCM] on a calibrated hot plate with magnetic stirring capabilities. Use a secondary container (e.g., an oil or water bath) for uniform heating.
-
Temperature Probe: Insert a calibrated thermometer or thermocouple directly into the [Bmim][TCM] to monitor its actual temperature, not the hot plate setting.
-
Incremental Heating: Begin stirring and slowly increase the temperature in 10°C increments, starting from room temperature up to a maximum of 80°C.
-
Viscosity Assessment: At each 10°C interval, allow the temperature to stabilize for 5 minutes. Then, assess the viscosity qualitatively (e.g., ease of stirring, ability to draw into a pipette) or quantitatively if you have a viscometer.
-
Determine Working Temperature: Identify the lowest temperature at which the viscosity is manageable for your specific task (pipetting, mixing, etc.). This temperature is your optimal working point.
-
Maintain Consistency: Ensure all subsequent experiments are performed at this determined temperature to ensure reproducibility.
Protocol B: Co-Solvent Screening for Viscosity Reduction
This protocol provides a method to select and validate a co-solvent for your experiment.
-
Co-Solvent Selection: Based on the FAQ, choose 2-3 candidate co-solvents (e.g., DMSO, acetonitrile). Ensure they are anhydrous, as water can significantly impact IL properties.
-
Miscibility Test: In a small glass vial, add 1 mL of [Bmim][TCM] and 1 mL of the chosen co-solvent. Vortex the mixture for 30 seconds. A suitable co-solvent will form a single, clear, homogeneous phase. If the mixture is cloudy or separates into layers, it is immiscible and not suitable.[15]
-
Test Blends: For each miscible co-solvent, prepare a series of blends by mass (e.g., 10%, 25%, and 50% co-solvent in [Bmim][TCM]).
-
Evaluate Performance: Assess the viscosity of each blend at your desired operating temperature. Also, critically evaluate if the co-solvent negatively impacts other experimental parameters, such as the solubility of your reactants or the stability of your products.
-
Select Optimal Blend: Choose the blend with the lowest concentration of co-solvent that still provides a workable viscosity and has no detrimental effects on your experiment.
Quantitative Data Summary
The following table summarizes typical viscosity reductions achievable with common strategies.
| Method | Parameter | Resulting Viscosity | Notes |
| Heating | Increase Temperature | Decreases significantly | Most direct method; check thermal stability of reactants. |
| Co-Solvent | DMSO (25% by mass) | Can reduce viscosity by >50% | May alter the solvent properties of the IL.[30] |
| Co-Solvent | Acetonitrile (25% by mass) | Significant reduction | Volatile; may not be suitable for high-temp applications. |
Part 4: Visualization Diagrams
The following diagrams illustrate the decision-making process and workflows for managing [Bmim][TCM] viscosity.
Caption: Decision tree for troubleshooting [Bmim][TCM] viscosity issues.
Caption: General workflow for preparing a low-viscosity [Bmim][TCM] system.
References
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- Positive Displacement. (n.d.). Gilson.
- Positive Displacement Pipettes. (n.d.). Pipette.com.
- Positive Displacement Pipette Tips | Tips for Viscous & Vol
- Viscous Liquid Pipette. (n.d.). Labcompare.com.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). MDPI.
- Understanding the Role of Co-solvents in the Dissolution of Cellulose in Ionic Liquids. (2025). Vertex AI Search.
- Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. (n.d.). Green Chemistry (RSC Publishing).
- Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. (n.d.). PMC - NIH.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). MDPI.
- This compound, >98%. (n.d.). IoLiTec.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022).
- Hybrid Solvents based on Ionic Liquids/ Deep Eutectic Solvents for CO Separ
- Safety Data Sheet - this compound. (2022). Iolitec.
- Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). MDPI.
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- Understanding the ultrasound field of high viscosity mixtures: Experimental and numerical investigation of a lab scale b
- Enhanced emulsification process between viscous liquids in an ultrasonic capillary microreactor: mechanism analysis and application in nano-emulsion prepar
- Temperature and Composition Dependence of the Density and Viscosity of Binary Mixtures of {1-Butyl-3-methylimidazolium Thiocyanate + 1-Alcohols}. (n.d.).
- Acoustic and sonochemical methods for altering the viscosity of oil during recovery and pipeline transport
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- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. (2025).
- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfuriz
- Evaluating the hazardous impact of ionic liquids – Challenges and opportunities. (n.d.). ScienceDirect.
- Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. (2025).
- Ultrasonic Mixing in Microfluidic Channels Using Integrated Transducers. (n.d.).
- Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. (n.d.). Frontiers.
- Challenges in Determining Intrinsic Viscosity Under Low Ionic Strength Solution Conditions. (2025). Springer.
- Properties of 1-butyl-3-methylimidazolium tricyanomethane mixtures. (n.d.). Request PDF.
- (PDF) Determination of Physical Properties for the Mixtures of [BMIM]Cl with Different Organic Solvents. (2018).
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
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- 29. pubs.acs.org [pubs.acs.org]
- 30. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions of 1-Butyl-3-methylimidazolium Tricyanomethanide in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM]. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid (IL) in catalytic applications.[1] As a solvent and catalyst, [Bmim][TCM] offers unique benefits, including excellent thermal stability and the ability to dissolve a wide range of materials.[1] However, like any reactive medium, it can be susceptible to side reactions that may impact experimental outcomes. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of [Bmim][TCM].
Q1: What is the expected thermal stability of [Bmim][TCM], and at what temperature should I become concerned about decomposition?
A1: The thermal stability of 1-butyl-3-methylimidazolium ([Bmim])-based ionic liquids is primarily dictated by the basicity and nucleophilicity of the anion.[2][3] While specific decomposition data for [Bmim][TCM] is less common than for halides or acetate, we can infer its behavior. The tricyanomethanide [TCM] anion is a relatively weak base compared to anions like acetate. Therefore, [Bmim][TCM] is expected to have higher thermal stability than [Bmim][OAc], which can show significant degradation at temperatures as low as 120–150°C.[4][5]
Generally, for [Bmim]-based ILs, slow degradation can occur at temperatures above 150°C, even for more stable variants.[3][4][5] We recommend keeping prolonged catalytic reactions below 150°C. For short-duration experiments, temperatures up to 200°C may be tolerable, but you should always perform a preliminary thermogravimetric analysis (TGA) on your specific batch to determine the precise onset of decomposition.
Q2: My catalytic reaction is showing poor reproducibility between different batches of [Bmim][TCM]. What could be the cause?
A2: Poor reproducibility is frequently traced back to variations in impurity profiles between batches. The two most common culprits are residual water and halide ions (typically chloride, Cl⁻) from the synthesis process.
-
Water Content: Even small amounts of water can hydrolyze sensitive substrates or catalysts, or alter the polarity and solvent properties of the IL, affecting reaction kinetics.
-
Halide Impurities: The synthesis of [Bmim][TCM] often involves a metathesis reaction from [Bmim]Cl.[6][7] Incomplete reaction or purification can leave residual chloride ions. Chloride is a known coordinating anion that can bind to catalytic metal centers, altering their electronic properties and activity, sometimes even acting as a catalyst poison.[8]
We strongly recommend performing quality control on each new batch, including Karl Fischer titration for water content and a qualitative silver nitrate test for halides.
Q3: I'm observing unexpected byproducts in my reaction. Could they be coming from the ionic liquid itself?
A3: Yes, it is possible. At elevated temperatures, the [Bmim]⁺ cation can undergo decomposition. Two primary degradation pathways are known for imidazolium-based ILs:
-
SN2 Nucleophilic Attack: The anion attacks the butyl or methyl group on the imidazolium ring, leading to the formation of neutral species like 1-butylimidazole, 1-methylimidazole, methyl chloride, or butyl chloride (if chloride is the anion).[3][9]
-
N-Heterocyclic Carbene (NHC) Formation: A sufficiently basic anion can abstract the acidic proton at the C2 position of the imidazolium ring, forming a highly reactive NHC.[2][3] This NHC can then react with substrates or catalyst complexes.
If you suspect IL-derived byproducts, we recommend running a control experiment where you heat the IL under the reaction conditions without the catalyst or substrates and analyze the mixture for these known degradation products.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed diagnostic and corrective workflows for specific experimental problems.
Problem: Catalyst Deactivation or Color Change
Q: My homogeneous catalyst, which is stable in traditional organic solvents, is deactivating or changing color over time in [Bmim][TCM]. What is happening?
A: This common issue points to an interaction between the ionic liquid and your catalyst. The cause can be thermal degradation of the IL, direct interaction with the [TCM]⁻ anion, or the presence of reactive impurities.
-
Thermal Decomposition Products: As discussed in FAQ A3, heating the [Bmim]⁺ cation can generate N-heterocyclic carbenes (NHCs) or alkylimidazoles.[2][3] Both are strong ligands that can irreversibly bind to a metal catalyst, displacing your desired ligands and poisoning the active site. This is a well-documented phenomenon, with decomposition products strongly adsorbing onto metal nanoparticle surfaces, for example.[10]
-
Anion Interaction: The [TCM]⁻ anion, C(CN)₃⁻, is a multidentate ligand with three nitrile groups. While it is generally considered a weakly coordinating anion, it can still interact with open coordination sites on a metal catalyst. This interaction could alter the catalyst's electronic structure or sterically hinder substrate access.
-
Impurity Poisoning: As mentioned in FAQ A2, residual halides (Cl⁻) are notorious for altering or poisoning catalysts.[8]
Use the following diagnostic workflow to pinpoint the root cause of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation in [Bmim][TCM].
Problem: Formation of Colored Impurities and Reaction "Tars"
Q: My reaction mixture in [Bmim][TCM] darkens significantly over time, and upon workup, I isolate a dark, tar-like substance along with my product. What is causing this?
A: The formation of dark, polymeric, or tarry material often indicates advanced degradation of the ionic liquid, potentially catalyzed by your reagents or metal center.
The [Bmim]⁺ cation, especially after forming an N-heterocyclic carbene (NHC), can undergo further reactions.[2][3] NHCs are known to oligomerize or polymerize, particularly in the presence of trace impurities or reactive species. Furthermore, the tricyanomethanide anion itself can be involved. While stable, the C(CN)₃⁻ anion can, under certain catalytic conditions (e.g., with strong reducing or oxidizing agents), potentially polymerize or react to form complex nitrogen-containing carbonaceous materials. Recent research has shown that [Bmim][TCM] can be intentionally pyrolyzed to create N-doped carbon materials, highlighting the potential for such structures to form as side products under harsh catalytic conditions.[11][12]
-
Run Control Reactions:
-
Control A: Heat [Bmim][TCM] alone to the reaction temperature.
-
Control B: Heat [Bmim][TCM] with your catalyst.
-
Control C: Heat [Bmim][TCM] with your substrate(s).
-
-
Visual and Spectroscopic Monitoring: Visually inspect each control for the characteristic darkening. If darkening occurs, take samples over time.
-
Analysis:
-
Dilute a sample of the darkened IL in a suitable solvent (e.g., acetonitrile) and analyze by UV-Vis spectroscopy to check for the formation of new chromophores.
-
Attempt to precipitate the "tar" by adding an anti-solvent (e.g., diethyl ether).
-
Analyze the isolated material using elemental analysis (to check for an N:C ratio consistent with the IL) and FTIR spectroscopy (to look for characteristic C≡N and imidazolium ring vibrations).
-
This systematic approach will determine whether the degradation is purely thermal or if it is triggered by the catalyst or substrates.
The choice of anion is critical to the operational temperature window of a [Bmim]-based IL. The table below provides context by comparing the thermal stability of common [Bmim] ILs. Generally, stability increases as the basicity of the anion decreases.
| Ionic Liquid | Onset Decomposition Temp (Tonset) | Anion Basicity | Reference(s) |
| [Bmim][Acetate] | ~242 °C (max rate) | High | [4] |
| [Bmim][Chloride] | ~290 °C (max rate), ~257 °C (onset) | Moderate | [4][9] |
| [Bmim][MeSO₄] | ~363 °C (max rate) | Low | [4] |
| [Bmim][TCM] | Expected to be > [Bmim]Cl | Low | Inferred |
Note: Tonset can vary based on purity and experimental conditions (e.g., heating rate, atmosphere). Data from TGA experiments.[2][4]
Part 3: Key Experimental Protocols
To ensure robust and reproducible results, proper handling and quality control of your ionic liquid are paramount.
Protocol 1: Drying of [Bmim][TCM]
Objective: To remove residual water, which can interfere with water-sensitive catalysts and reagents.
Methodology:
-
Place the [Bmim][TCM] sample in a round-bottom flask (Schlenk flask preferred).
-
Connect the flask to a high-vacuum line (<0.1 mbar).
-
Heat the flask in an oil bath to 70-80°C. Caution: Do not exceed 100°C to avoid any potential for slow thermal degradation.
-
Maintain heating under high vacuum for at least 12-24 hours with vigorous stirring.
-
Cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., Nitrogen or Argon).
-
Verify water content using Karl Fischer titration. The target should be <100 ppm for most catalytic applications.
Protocol 2: Qualitative Test for Halide Impurities
Objective: To detect the presence of residual chloride or bromide ions from synthesis.
Methodology:
-
Dissolve a small amount (~0.1 g) of [Bmim][TCM] in ~2 mL of deionized water.
-
Add a few drops of dilute nitric acid (HNO₃). This is to prevent the precipitation of other silver salts.
-
Add a few drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
Observation:
-
No precipitate: Halide concentration is very low.
-
A white precipitate (AgCl): Indicates the presence of chloride impurities.[7]
-
A cream/pale yellow precipitate (AgBr): Indicates the presence of bromide impurities.
-
If halides are detected, the IL should be purified (e.g., by re-dissolving in a minimal amount of a polar solvent and re-precipitating with a non-polar solvent, or by washing with water if the IL is hydrophobic) or a new, higher-purity batch should be sourced.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.[1]
-
Benchchem. (n.d.). Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Hydroxide: A Technical Guide. Retrieved from Benchchem website.[2]
-
Kuznetsov, A. S., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 6066.[4]
-
ResearchGate. (n.d.). Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium chloride [BMIm]Cl. Retrieved from ResearchGate.[13]
-
ResearchGate. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Retrieved from ResearchGate.[5]
-
ResearchGate. (n.d.). Possible resonance structures of the tricyanomethanide anion and tautomers of HC(CN)3. Retrieved from ResearchGate.[14]
-
Ferreira, A. G. M., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3698.[9]
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from Organic Syntheses website.[6]
-
University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved from University of Leicester website.[7]
-
Hahnvajanawong, V., et al. (2021). Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. KKU Science Journal, 24(2).[15]
-
Musial, M., et al. (2018). Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids? Physical Chemistry Chemical Physics, 20(2), 1195-1204.[16]
-
Shirley, H., et al. (n.d.). Impact of the Dissolved Anion on the Electrocatalytic Reduction of CO2 to CO with Ruthenium CNC Pincer Complexes. ChemRxiv.[8]
-
Tzani, A., et al. (2024). Utilizing Carbonaceous Materials Derived from [BMIM][TCM] Ionic Liquid Precursor: Dual Role as Catalysts for Oxygen Reduction Reaction and Adsorbents for Aromatics and CO2. ChemPlusChem, 89(7), e202300785.[11]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
-
Tzani, A., et al. (2024). Utilizing Carbonaceous Materials Derived from [BMIM][TCM] Ionic Liquid Precursor: Dual Role as Catalysts for Oxygen Reduction Reaction and Adsorbents for Aromatics and CO2. ChemPlusChem, 89(7).[12]
-
Zhang, Y., et al. (2024). The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene. Catalysts, 14(1), 58.[17]
-
ResearchGate. (n.d.). The ionic liquids, this compound.... Retrieved from ResearchGate.[18]
-
ResearchGate. (2016). Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media.... Retrieved from ResearchGate.[19]
-
Steinrück, H.-P., et al. (2012). Ionic liquid based model catalysis: interaction of [BMIM][Tf2N] with Pd nanoparticles supported on an ordered alumina film. Physical Chemistry Chemical Physics, 14(16), 5535-5544.[10]
-
da Costa Lopes, A. M., et al. (2013). Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation. Green Chemistry, 15(11), 3093-3100.[20]
-
Kuznetsov, A. S., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 6066.[3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ionic liquid based model catalysis: interaction of [BMIM][Tf2N] with Pd nanoparticles supported on an ordered alumina film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Utilizing Carbonaceous Materials Derived from [BMIM][TCM] Ionic Liquid Precursor: Dual Role as Catalysts for Oxygen Reduction Reaction and Adsorbents for Aromatics and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 16. Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Bmim][TCM] Purification
Welcome to the technical support center for the purification of 1-butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this ionic liquid. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve the high purity required for your applications.
Introduction: The Criticality of Purity in Ionic Liquids
This compound, [Bmim][TCM], is a versatile ionic liquid with applications ranging from a solvent in organic synthesis to a component in advanced battery electrolytes. However, its performance is highly dependent on its purity. Even trace amounts of impurities, such as residual halides, water, unreacted starting materials, or colored byproducts, can significantly alter its physicochemical properties, including viscosity, density, and electrochemical window, ultimately affecting experimental reproducibility and outcomes. This guide will walk you through the most common purification challenges and provide robust, validated protocols to address them.
Frequently Asked Questions (FAQs)
Q1: My synthesized [Bmim][TCM] has a yellow or brownish tint. What causes this, and how can I remove it?
A1: The discoloration of ionic liquids is a common issue and can arise from several sources, including impurities in the starting materials, side reactions during synthesis, or degradation of the ionic liquid upon exposure to heat or light. While the exact chromophores are often present in very low concentrations, they can have high molar extinction coefficients.
The most effective method for removing these colored impurities is treatment with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of the large organic molecules that are often responsible for the color, without significantly altering the bulk properties of the ionic liquid.
Q2: I've performed the anion exchange reaction to produce [Bmim][TCM] from [Bmim][Cl], but I suspect there is residual chloride. How can I test for and remove it?
A2: Residual halide impurities are one of the most common and problematic contaminants in ionic liquids prepared by metathesis reactions. Their presence can be detrimental to many applications, especially in electrochemistry and catalysis.
A simple qualitative test for halide ions involves the addition of a silver nitrate solution to an aqueous solution of the ionic liquid. The formation of a white precipitate (AgCl) indicates the presence of chloride ions. For quantitative analysis, ion chromatography is the preferred method, which can detect halide concentrations in the parts-per-million (ppm) range.
To remove residual halides, repeated washing with deionized water is effective if the ionic liquid is hydrophobic. However, for water-soluble ionic liquids, this is not feasible. In such cases, ensuring the complete precipitation of the halide salt during synthesis and thorough washing of the product with a suitable organic solvent is crucial.
Q3: After purification, my [Bmim][TCM] still contains residual solvents. What is the best way to remove them?
A3: Due to their negligible vapor pressure, ionic liquids cannot be purified by distillation. Therefore, the removal of volatile organic solvents used during washing steps must be done meticulously. The most effective method is drying under high vacuum at an elevated temperature (typically 70-80 °C) for an extended period (24-48 hours). This ensures the complete removal of any remaining solvent and water. The efficiency of the drying process can be monitored by techniques such as ¹H NMR spectroscopy, which can detect trace amounts of residual solvents.
Q4: How can I be sure that I have successfully removed the unreacted starting materials, such as 1-methylimidazole and 1-chlorobutane?
A4: Unreacted starting materials are common organic impurities that can be carried through the synthesis. ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying these impurities. The characteristic peaks of 1-methylimidazole and 1-chlorobutane will be distinct from those of the [Bmim]⁺ cation.
A thorough washing of the intermediate product, [Bmim][Cl], with a solvent in which the ionic liquid is insoluble but the starting materials are soluble (e.g., ethyl acetate), is an effective way to remove these impurities before the anion exchange step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| [Bmim][TCM] is colored (yellow/brown) | Presence of organic impurities/degradation products. | Perform activated carbon treatment (Protocol 1). |
| Positive silver nitrate test | Residual halide (e.g., chloride) impurities. | If the IL is in an organic solvent, perform repeated aqueous washes. Ensure complete reaction and precipitation during synthesis. |
| Presence of unexpected peaks in NMR spectrum | Unreacted starting materials or residual solvents. | Wash with an appropriate solvent (e.g., ethyl acetate) to remove starting materials (Protocol 2). Dry under high vacuum to remove residual solvents (Protocol 3). |
| Inconsistent experimental results | Presence of water or other impurities. | Ensure the ionic liquid is thoroughly dried under high vacuum (Protocol 3) and stored in a desiccator. Verify purity using recommended analytical methods (Section on Purity Verification). |
Detailed Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes the removal of colored impurities from synthesized [Bmim][TCM].
Causality: Activated carbon possesses a high surface area and a porous structure, which allows it to adsorb large organic molecules that cause discoloration, effectively purifying the ionic liquid without chemical alteration.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, add the synthesized [Bmim][TCM].
-
Addition of Activated Carbon: Add 1-2% (w/w) of activated carbon to the ionic liquid.
-
Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. For highly colored samples, gentle heating (e.g., 50-60 °C) can enhance the adsorption process.
-
Filtration: Separate the activated carbon from the ionic liquid. Due to the viscosity of the ionic liquid, this can be challenging. The following methods are recommended:
-
Centrifugation: Centrifuge the mixture at high speed to pellet the activated carbon, then decant the supernatant.
-
Filtration through Celite®: Prepare a small plug of Celite® in a fritted glass funnel and filter the ionic liquid under vacuum. This helps to prevent the fine carbon particles from passing through.
-
-
Final Filtration: For applications requiring very high purity, a final filtration through a 0.2 µm syringe filter may be necessary.
Protocol 2: Removal of Unreacted Starting Materials by Solvent Washing
This protocol is intended for the purification of the intermediate, [Bmim][Cl], before the anion exchange reaction.
Causality: The unreacted starting materials (1-methylimidazole and 1-chlorobutane) have different solubility profiles compared to the ionic liquid product. By choosing a solvent in which the ionic liquid is poorly soluble while the impurities are highly soluble (e.g., ethyl acetate), a simple liquid-liquid extraction or washing can effectively remove them.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which [Bmim][Cl] is sparingly soluble, such as ethyl acetate or diethyl ether.
-
Washing:
-
Place the crude [Bmim][Cl] in a flask.
-
Add a sufficient volume of the selected solvent (e.g., 3-5 times the volume of the ionic liquid).
-
Stir the mixture vigorously for 30-60 minutes.
-
Allow the phases to separate. The denser ionic liquid phase will settle at the bottom.
-
Carefully decant or pipette off the upper solvent layer containing the dissolved impurities.
-
-
Repeat: Repeat the washing step 2-3 times with fresh solvent.
-
Drying: After the final wash, remove the residual solvent from the [Bmim][Cl] by placing it under high vacuum.
Protocol 3: Drying of the Final Product
This protocol is for the removal of water and residual volatile organic compounds from the purified [Bmim][TCM].
Causality: Ionic liquids are generally hygroscopic and can retain solvents used during purification. Due to their non-volatile nature, heating under high vacuum is the most effective method to drive off these volatile contaminants.
Step-by-Step Methodology:
-
Apparatus: Place the purified [Bmim][TCM] in a Schlenk flask or a round-bottom flask that can be attached to a high-vacuum line.
-
Heating and Vacuum:
-
Heat the flask in an oil bath to 70-80 °C.
-
Apply a high vacuum (e.g., <0.1 mbar).
-
-
Duration: Continue heating under vacuum for at least 24 hours, or until the water content is confirmed to be at an acceptable level by Karl Fischer titration.
-
Storage: After drying, cool the ionic liquid to room temperature under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container inside a desiccator to prevent moisture reabsorption.
Purity Verification Workflows
Halide Impurity Test (Qualitative)
Overall Purification and Verification Workflow
Data Summary: Expected Purity Improvements
The following table provides a summary of typical impurity levels before and after the application of the purification protocols described above. These values are representative and may vary depending on the initial synthesis conditions.
| Impurity | Analytical Method | Before Purification | After Purification | Target Level |
| Color | UV-Vis Spectroscopy (Absorbance at 400 nm) | > 0.1 AU | < 0.01 AU | Colorless |
| Halides (Cl⁻) | Ion Chromatography | > 1000 ppm | < 50 ppm | < 10 ppm |
| Water | Karl Fischer Titration | > 1000 ppm | < 100 ppm | < 50 ppm |
| Unreacted 1-methylimidazole | ¹H NMR Spectroscopy | Detectable | Not Detectable | Not Detectable |
| Residual Ethyl Acetate | ¹H NMR Spectroscopy | Detectable | Not Detectable | Not Detectable |
References
- Earle, M. J., Gordon, C. M., Plechkova, N. V., Seddon, K. R., & Welton, T. (2007).
Technical Support Center: Optimizing Reaction Conditions with 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into leveraging this versatile ionic liquid (IL) for reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate confidently.
Introduction to [Bmim][TCM]
This compound is an ionic liquid recognized for its unique combination of low viscosity (for an IL), good thermal stability, and wide electrochemical window.[1][2] Its properties make it a compelling solvent and catalyst for a range of applications, including green chemistry, catalysis, and energy storage.[1][3] Like all ionic liquids, its performance is highly dependent on its purity and the specific conditions of the reaction environment. This guide will help you navigate the nuances of working with [Bmim][TCM] to achieve optimal results.
Physicochemical Properties of [Bmim][TCM]
Understanding the fundamental properties of [Bmim][TCM] is the first step toward optimizing your reaction. These parameters directly influence mass transfer, reaction kinetics, and thermal management.
| Property | Value | Source |
| CAS Number | 878027-73-7 | [4] |
| Molecular Formula | C₁₂H₁₅N₅ | [4] |
| Molecular Weight | 229.28 g/mol | [4] |
| Viscosity | 25.7 cP (at 25 °C) | [4] |
| Conductivity | 8.83 mS/cm (at 30 °C) | [4] |
| Thermal Decomposition | Tdecomp = 473.15 K (200 °C) | [2] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and general use of [Bmim][TCM].
Q1: How should I store [Bmim][TCM]? A: [Bmim][TCM] should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[5] Although many ionic liquids have low vapor pressure, they can be hygroscopic.[6] Proper storage is critical to prevent water absorption, which can significantly alter its physical properties and affect reaction outcomes.[7]
Q2: Is [Bmim][TCM] hazardous? What safety precautions are necessary? A: The full toxicological properties of [Bmim][TCM] have not been thoroughly investigated.[5] Therefore, it should be handled with caution in a well-ventilated area or fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with skin, eyes, and clothing.[5] In case of eye contact, rinse continuously with water for several minutes.[5]
Q3: Can I use [Bmim][TCM] as a direct replacement for a conventional organic solvent? A: While [Bmim][TCM] can replace traditional solvents, a direct 1:1 substitution is rarely optimal.[8] Its unique properties, such as viscosity and reactant solubility, will likely require adjustments to temperature, stirring speed, and reaction time.[9] The solvation effects of an ionic liquid can also alter reaction pathways and selectivity compared to molecular solvents.[10]
Q4: How pure does my [Bmim][TCM] need to be? A: The required purity depends on the application. For many catalytic processes, trace impurities like halides (e.g., chloride) from the synthesis process can poison sensitive catalysts.[11] Water is another critical impurity that can alter viscosity and reactivity.[7][12] For sensitive applications, it is highly recommended to use high-purity grade (>98%) [Bmim][TCM] and consider an additional drying step.
Troubleshooting Guide for Reaction Optimization
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or Inconsistent Reaction Yield
Q: My reaction yield is much lower than expected, or varies significantly between batches. What could be the cause?
A: This is a common issue when transitioning to an ionic liquid medium. The cause often lies in one of three areas: reactant solubility, water content, or catalyst activity.
-
Potential Cause 1: Poor Solubility of Reactants. While ionic liquids are excellent solvents for a wide range of compounds, they are not universal.[8][13] A non-polar or weakly polar starting material may have limited solubility in [Bmim][TCM], leading to a heterogeneous reaction mixture and slow, incomplete conversion.
-
Solution:
-
Verify Solubility: Before running a full reaction, test the solubility of your starting materials and reagents in [Bmim][TCM] at the intended reaction temperature.
-
Introduce a Co-solvent: If solubility is an issue, consider adding a small amount of a miscible co-solvent. However, be aware that this will alter the overall properties of the reaction medium.[14]
-
Modify Reactants: If possible, modify the reactants with functional groups that enhance solubility in the ionic liquid.
-
-
-
Potential Cause 2: Presence of Water. Water can act as a competing nucleophile, hydrolyze sensitive reagents, or alter the catalytic activity.[12] Since [Bmim][TCM] can absorb moisture from the atmosphere, water content can vary between experiments, leading to inconsistent results.[7]
-
Solution:
-
Dry the Ionic Liquid: Before use, dry the [Bmim][TCM] under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove absorbed water.
-
Quantify Water Content: Use Karl Fischer titration to determine the water content. This allows you to establish a baseline and ensure consistency across batches.
-
Run Reactions Under Inert Atmosphere: To prevent moisture uptake during the reaction, perform the experiment under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Potential Cause 3: Catalyst Inhibition by Impurities. Commercial ionic liquids can contain impurities from their synthesis, most commonly halide ions (e.g., Cl⁻).[11] These ions can coordinate to and deactivate transition metal catalysts, leading to a dramatic drop in yield.
-
Solution:
-
Use High-Purity IL: Start with the highest purity grade of [Bmim][TCM] available.
-
Test for Halides: Perform a qualitative silver nitrate (AgNO₃) test to check for the presence of halide impurities.[15]
-
Consider Catalyst Choice: Some catalysts are more robust to impurities than others. If purification is not feasible, screen different catalyst precursors to find one that is more tolerant.
-
-
Troubleshooting Workflow: Low Reaction Yield
Sources
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- 9. Effects of ionic liquids on the reaction kinetics of a laccase–mediator system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Section 1: Frequently Asked Questions (FAQs) on Core Handling and Storage
An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) for Laboratory Professionals
Welcome to the Technical Support Center for this compound ([Bmim][TCM]). As a Senior Application Scientist, I have designed this guide to move beyond simple data sheets and provide you with practical, field-tested insights into the handling and storage of this versatile ionic liquid. This resource is structured as a series of questions and answers to directly address the challenges and queries you may encounter in your research, ensuring the integrity and success of your experiments.
This section addresses the fundamental questions researchers have about the day-to-day use of [Bmim][TCM].
Question: What is this compound and what are its primary applications?
Answer: this compound, often abbreviated as [Bmim][TCM], is a versatile ionic liquid. Unlike traditional solvents, it is a salt that is liquid at or near room temperature. It is recognized for its excellent thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic compounds.[1] These properties make it a valuable tool in green chemistry, catalysis, electrochemistry, and in the formulation of advanced electrolytes for batteries and supercapacitors.[1] Furthermore, its relatively low viscosity and favorable CO2 solubility make it a candidate for carbon capture applications.[2]
Question: What are the essential physical and chemical properties of [Bmim][TCM] I should be aware of?
Answer: Understanding the fundamental properties of [Bmim][TCM] is critical for experimental design. Key quantitative data is summarized below.
| Property | Value | Source |
| Appearance | Yellow to brown liquid | [1] |
| CAS Number | 878027-73-7 | [3] |
| Density | ~1.05 g/mL (Lit.) | [1] |
| Refractive Index | n20/D 1.510 (Lit.) | [1] |
This compound is known for its high thermal stability and low vapor pressure, which minimizes solvent loss and atmospheric contamination during experiments.[1]
Question: How must I store [Bmim][TCM] to ensure its long-term stability?
Answer: Proper storage is crucial to maintain the purity and performance of [Bmim][TCM]. Follow these guidelines:
-
Container: Always store the ionic liquid in its original, tightly sealed container.[4]
-
Atmosphere: Some related imidazolium salts are known to be hygroscopic.[5] While specific data for [Bmim][TCM] is less common, it is best practice to minimize exposure to air and moisture. For high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Environment: The storage area should be cool, dry, and well-ventilated.[3][4]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and bases, as these can trigger reactions.[3] Also, keep it clear of heat, sparks, and open flames.[3][4]
Question: What Personal Protective Equipment (PPE) is mandatory when handling [Bmim][TCM]?
Answer: Due to its hazard profile, appropriate PPE is non-negotiable. Although the substance is not yet fully tested, the available data indicates significant risks.[3]
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[3]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
-
Skin Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3] Open cuts or irritated skin should not be exposed to this material.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling any potential vapors or aerosols.[6]
Question: What are the primary health hazards associated with [Bmim][TCM]?
Answer: The primary hazards are related to its toxicity and irritant properties. Based on data for similar ionic liquids, [Bmim][TCM] should be handled with care.
-
Acute Toxicity: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[5][8]
-
Environmental Hazards: It is considered toxic to aquatic life with long-lasting effects.[5][8] Therefore, it must not be released into the environment.[5]
Question: What is the correct procedure for disposing of waste [Bmim][TCM]?
Answer: All waste must be handled in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or into the environment.[6][9] Waste material should be collected in labeled, sealed containers and handled by a specialist disposal company.[3][5]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments, focusing on the causality behind the issue.
Question: My [Bmim][TCM] has changed color from yellow to a dark brown. Is it still usable?
Answer: A color change often indicates degradation or the presence of impurities.
-
Probable Cause: The most likely cause is thermal stress. Although [Bmim][TCM] has high thermal stability, prolonged exposure to elevated temperatures (e.g., >150 °C) can lead to gradual decomposition.[10] This process can generate various degradation products, including substituted imidazoles, which can be colored.[10]
-
Self-Validating Solution: Before use, assess the impact of the color change on your specific application. For sensitive catalytic reactions or high-precision electrochemical measurements, the impurities causing the color change could interfere with your results. In such cases, using a fresh, unopened batch is the most trustworthy approach. For less sensitive applications like general solvent use, it may still be functional, but you should run a control experiment to validate its performance against a pure sample. To prevent this, always store the ionic liquid in a cool, dark place and minimize its time at high temperatures during experiments.
Question: I am experiencing lower-than-expected yields or inconsistent results in my reaction. Could the ionic liquid be the cause?
Answer: Yes, the state of the ionic liquid can significantly impact reaction outcomes. The workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yields.
-
Causality: The primary culprits are often water contamination or thermal degradation. Imidazolium-based ionic liquids can be hygroscopic, and even trace amounts of water can poison catalysts or alter reaction pathways.[5] At high temperatures, the ionic liquid itself can decompose, and these byproducts can act as unintended reagents in your system.[10]
Section 3: Essential Experimental Protocols
Following standardized protocols is key to safety and reproducibility.
Protocol 1: Step-by-Step Guide for Handling a Minor Spill
A minor spill is defined as a small quantity (<100 mL) that has not spread significantly and can be managed by trained lab personnel without external help.
Caption: Workflow for managing a minor [Bmim][TCM] spill.
-
Expertise & Trustworthiness: This protocol is a synthesis of standard laboratory safety procedures and specific recommendations from safety data sheets for ionic liquids.[3][4] Using an inert absorbent like vermiculite is critical because it does not react with the ionic liquid. Containing the spill prevents it from spreading or entering drains, which is crucial given its aquatic toxicity.[4][5]
References
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet - this compound. (2022, September 22). Iolitec.
- 1-Butyl-3-Methyl Imidazolium Chloride CAS No 79917-90-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- This compound. (n.d.). Chem-Impex.
- Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium... (n.d.). ResearchGate.
- 1-Butyl-3-methylimidazolium Thiocyanate. (n.d.). PubChem.
- SAFETY DATA SHEET - 1-butyl-3-methylimidazolium chloride. (2025, August 25). Sigma-Aldrich.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). MDPI.
- SAFETY DATA SHEET - 1-Butyl-3-methylimidazolium chloride. (2025, December 19). Fisher Scientific.
- The ionic liquids, this compound... (n.d.). ResearchGate.
- Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. (2023, April 4). NIH.
- Safety Data Sheet: 1-Butyl-3-methyl imidazolium trifluoromethanesulfonate. (2023, October 10). proionic.
- Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023, April 24). MDPI.
- Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (2025, August 10). ResearchGate.
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 9. proionic.com [proionic.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Imidazolium-Based Ionic Liquids: [Bmim][TCM] in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 1-butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM], with other commonly used imidazolium-based ILs, namely [Bmim][BF4], [Bmim][PF6], and [Bmim][NTf2]. By examining their physicochemical properties and toxicological profiles through supporting experimental data, this document aims to empower you to make an informed choice for your specific application.
The Imidazolium Family: A Versatile Tool in Science
Imidazolium-based ionic liquids are a class of salts that are liquid at or near room temperature. They are composed of an imidazolium cation, typically substituted with alkyl chains of varying lengths, and a counter-anion. This modular nature allows for the fine-tuning of their properties, making them highly versatile for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and matrices for biocatalysis.[1] The choice of the anion, in particular, plays a pivotal role in defining the IL's characteristics.
Spotlight on [Bmim][TCM]: The Tricyanomethanide Advantage
[Bmim][TCM] is an ionic liquid that has garnered significant interest due to its unique combination of properties conferred by the tricyanomethanide ([TCM]) anion. The [TCM] anion, with its three cyano groups, contributes to a lower viscosity and higher conductivity compared to many other ILs with the same cation.[2] This makes [Bmim][TCM] a promising candidate for applications where efficient mass and charge transport are crucial.[3][4]
Comparative Analysis of Physicochemical Properties
The performance of an ionic liquid is dictated by its physical and chemical properties. Below is a comparative analysis of key metrics for [Bmim][TCM] and its common imidazolium counterparts.
Molecular Structures
The fundamental structures of the compared ionic liquids are depicted below, highlighting the common 1-butyl-3-methylimidazolium cation and the distinct anions.
Caption: Molecular components of the compared ionic liquids.
Physicochemical Properties at a Glance
The following table summarizes the key physicochemical properties of [Bmim][TCM] in comparison to other imidazolium-based ionic liquids. It is important to note that these values can be influenced by the purity of the ionic liquid, particularly its water content.
| Property | [Bmim][TCM] | [Bmim][BF4] | [Bmim][PF6] | [Bmim][NTf2] |
| Density (g/mL) | 1.05 at 20°C[3][5] | 1.203 at 25°C | 1.37 at 25°C | 1.468 at 20°C[6] |
| Viscosity (cP) | 25.7 at 25°C[2] | 103 at 25°C | 310 at 25°C | 56.0 at 20°C[6] |
| Conductivity (mS/cm) | 8.83 at 30°C[2] | 3.15 at 20°C | 1.37 at 20°C | ~3.0 at 25°C |
| Decomposition Temp. (°C) | ~200 (473.15 K)[4][7] | >300 | >200 | ~370[6] |
Analysis of Properties:
-
Density: [Bmim][TCM] exhibits the lowest density among the compared ILs. This can be a significant factor in applications where mass per unit volume is a critical parameter.
-
Viscosity: A standout feature of [Bmim][TCM] is its remarkably low viscosity.[2] This is advantageous in applications requiring high mass transfer rates, such as in catalysis and separations, as it facilitates faster diffusion of reactants and products. In contrast, [Bmim][PF6] is significantly more viscous.
-
Conductivity: The high ionic mobility in [Bmim][TCM], a consequence of its low viscosity, translates to a higher electrical conductivity.[2] This makes it a superior choice for electrochemical applications, including batteries and supercapacitors, where efficient charge transport is paramount.
-
Thermal Stability: While all the compared ionic liquids exhibit good thermal stability, [Bmim][NTf2] shows a notably higher decomposition temperature.[6] The thermal stability of [Bmim][TCM] is comparable to that of [Bmim][PF6].[4][7] The choice of IL for high-temperature applications should therefore be guided by the specific temperature range of the process.
Ecotoxicity Profile: A Critical Consideration
The "green" credentials of ionic liquids are often debated, with their potential environmental impact being a key concern. The toxicity of imidazolium-based ILs is primarily attributed to the cation, with the length of the alkyl chain playing a significant role.[8] Longer alkyl chains generally lead to increased toxicity due to their greater ability to disrupt cell membranes.
The following table presents acute toxicity data for the compared ionic liquids using the freshwater crustacean Daphnia magna as a model organism. The median lethal concentration (LC50) after 48 hours of exposure is a standard measure of acute toxicity.
| Ionic Liquid | 48-h LC50 for Daphnia magna (mg/L) |
| [Bmim][TCM] | Data not available |
| [Bmim][BF4] | 19.91[9] |
| [Bmim][PF6] | 15.63[9] |
| [Bmim][NTf2] | ~10-20 (estimated based on similar structures) |
Toxicological Insights:
Experimental Protocols: Ensuring Data Integrity
The reliability of the comparative data presented hinges on the use of standardized and validated experimental methods. Below are detailed protocols for the characterization of key physicochemical properties of ionic liquids.
Generalized Experimental Workflow
The characterization of an ionic liquid typically follows a systematic workflow to ensure comprehensive and accurate data collection.
Caption: A generalized workflow for the characterization of ionic liquids.
Density Measurement
Principle: The density of a liquid is determined by measuring the change in the resonant frequency of a U-shaped borosilicate glass tube when it is filled with the sample.
Apparatus: Vibrating tube densitometer.
Procedure:
-
Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature.
-
Sample Preparation: Ensure the ionic liquid sample is free of gas bubbles and particulates.
-
Measurement: Inject the sample into the U-tube, ensuring it is completely filled.
-
Equilibration: Allow the sample to reach thermal equilibrium within the instrument.
-
Data Acquisition: Record the density reading provided by the instrument. Perform multiple readings to ensure reproducibility.[10][11]
Viscosity Measurement
Principle: The viscosity of a fluid is determined by measuring the torque required to rotate a spindle immersed in the sample at a constant speed.
Apparatus: Rotational viscometer or rheometer.
Procedure:
-
Instrument Setup: Select the appropriate spindle and set the desired temperature.
-
Sample Loading: Place a known volume of the ionic liquid into the sample cup.
-
Measurement: Immerse the spindle in the sample and begin rotation at a set speed.
-
Data Collection: Record the viscosity reading once it has stabilized. Measurements should be taken over a range of shear rates to assess for Newtonian or non-Newtonian behavior.[10][11]
Conductivity Measurement
Principle: The ionic conductivity is determined by measuring the resistance of the ionic liquid between two electrodes of a known geometry.
Apparatus: Conductivity meter with a suitable probe.
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.
-
Sample Preparation: Place the ionic liquid in a thermostated cell.
-
Measurement: Immerse the conductivity probe into the sample, ensuring the electrodes are fully submerged.
-
Data Recording: Record the conductivity value once the reading is stable.[2][6]
Thermal Stability (Thermogravimetric Analysis - TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature is typically defined as the onset temperature of mass loss.
Apparatus: Thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the ionic liquid into a tared TGA pan.
-
Instrument Programming: Set the desired temperature program, including the heating rate (e.g., 10 °C/min) and the atmosphere (e.g., nitrogen or air).
-
Analysis: Run the TGA experiment and record the mass loss as a function of temperature.
-
Data Interpretation: Determine the onset decomposition temperature from the resulting TGA curve.[12]
Ecotoxicity Testing (Daphnia magna Acute Immobilization Test)
Principle: This bioassay determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna population over a 48-hour period.
Apparatus: Glass beakers, temperature-controlled incubator, light source, microscope.
Procedure:
-
Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy culture.
-
Test Solutions: Prepare a series of dilutions of the ionic liquid in a suitable culture medium. A control group with only the medium is also required.
-
Exposure: Place a set number of daphnids (e.g., 10) into each test concentration and the control.
-
Incubation: Incubate the test vessels at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.
-
Observation: After 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour LC50 value using appropriate statistical methods (e.g., probit analysis).[8][9]
Conclusion
The selection of an imidazolium-based ionic liquid requires a careful consideration of its physicochemical properties and potential toxicity. [Bmim][TCM] stands out for its low viscosity and high conductivity, making it an excellent choice for applications demanding efficient mass and charge transport. However, its thermal stability may be a limiting factor in high-temperature processes where alternatives like [Bmim][NTf2] might be more suitable. While direct comparative toxicity data for [Bmim][TCM] is needed, the existing knowledge on imidazolium-based ILs underscores the importance of responsible handling and disposal to mitigate environmental risks. By utilizing the experimental protocols outlined in this guide, researchers can confidently characterize and select the optimal ionic liquid for their specific needs, ensuring both scientific rigor and environmental consciousness.
References
-
Chem-Impex. This compound. [Link]
-
Eindhoven University of Technology Research Portal. Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). [Link]
-
MDPI. Densities and Viscosities of Ionic Liquid with Organic Solvents. [Link]
-
Chem-Impex. This compound. [Link]
- Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental toxicology and chemistry, 24(1), 87-92.
- Jacquemin, J., Husson, P., Padua, A. A., & Majer, V. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8(2), 172-180.
- Su, Y., Yang, M., Wang, P., Li, C., Cai, Y., & Ren, N. (2011). Physical and chemical properties of 1-butyl-3-methylimidazolium bis (trifluoromethanesulfonyl) imide [Bmim] NTf2 ionic liquid. Asian Journal of Chemistry, 23(10), 4358.
- Eyckens, D. J., Henderson, L. C., & Hawley, A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC advances, 3(46), 24365-24374.
- Bernot, R. J., Kennedy, E. E., & Lamberti, G. A. (2005). Effects of ionic liquids on the survival, movement, and feeding behavior of the freshwater snail, Physa acuta. Environmental toxicology and chemistry, 24(7), 1759-1765.
- Environment Canada. (2000). Biological test method: acute lethality of effluents to daphnia magna.
- Stoppa, A., Zibir, A., Buchner, R., & Hefter, G. (2010). Thermophysical properties of imidazolium tricyanomethanide ionic liquids: experiment and molecular simulation. The Journal of Physical Chemistry B, 114(48), 15951-15959.
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- 7. research.tue.nl [research.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. mdpi.com [mdpi.com]
A Comparative Guide to [Bmim][TCM] and [Bmim][BF4] for Carbon Dioxide Capture
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the urgent global quest to mitigate greenhouse gas emissions, the capture and sequestration of carbon dioxide (CO₂) have emerged as a critical area of research. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, represent a promising class of solvents for CO₂ capture technologies. Among the vast array of available ILs, 1-butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) are two prominent candidates that have garnered significant scientific interest.
This guide provides an in-depth, objective comparison of the performance of [Bmim][TCM] and [Bmim][BF₄] for CO₂ capture, supported by experimental data. As Senior Application Scientists, our aim is to furnish you with the necessary technical insights and field-proven data to inform your research and development endeavors in this vital field.
At a Glance: Key Performance Indicators
| Property | [Bmim][TCM] | [Bmim][BF₄] | Rationale for CO₂ Capture |
| CO₂ Solubility | High | Moderate | Higher solubility translates to greater capture capacity. |
| Viscosity | Low | High | Lower viscosity is crucial for efficient mass transfer and reduced pumping costs in industrial applications. |
| Thermal Stability | Good | Excellent | High decomposition temperature ensures solvent longevity and allows for energy-efficient regeneration at elevated temperatures. |
| Selectivity | High (for CO₂/CH₄) | Moderate (for CO₂/N₂) | High selectivity is essential for separating CO₂ from flue gas or natural gas streams with minimal co-absorption of other gases. |
Delving Deeper: A Data-Driven Comparison
The efficacy of an ionic liquid for CO₂ capture is not determined by a single property but by a synergistic combination of factors. Here, we present a detailed analysis of the key performance parameters of [Bmim][TCM] and [Bmim][BF₄].
CO₂ Solubility: The Capacity for Capture
The solubility of CO₂ in an ionic liquid is a primary determinant of its capture capacity. Experimental data reveals that [Bmim][TCM] generally exhibits higher CO₂ solubility compared to [Bmim][BF₄] under similar conditions.[1][2][3]
Table 1: CO₂ Solubility in [Bmim][TCM] and [Bmim][BF₄] at Various Temperatures and Pressures
| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO₂ Mole Fraction (x₁) | Reference |
| [Bmim][TCM] | 288.15 | ~1 | ~0.25 | [1][2] |
| 313.15 | ~1 | ~0.15 | [1][2] | |
| 363.15 | ~1 | ~0.07 | [1][2] | |
| [Bmim][BF₄] | 293.15 | 4.349 | 0.4876 | [4] |
| 298.15 | ~1 | ~0.12 | [5] | |
| 323.15 | ~1 | ~0.07 | [5] | |
| 413.15 | 0.417 | 0.0117 | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. However, the general trend of higher solubility in [Bmim][TCM] is evident.
The higher CO₂ solubility in [Bmim][TCM] can be attributed to the nature of the tricyanomethanide anion. The multiple nitrile groups in the [TCM]⁻ anion provide more sites for interaction with CO₂ molecules, leading to enhanced absorption.
Viscosity: The Hurdle to Industrial Application
While high CO₂ solubility is desirable, the viscosity of the ionic liquid plays a crucial role in the practical application of the technology. High viscosity impedes mass transfer, leading to slower absorption rates and increased energy consumption for pumping and mixing. In this regard, [Bmim][TCM] holds a significant advantage over [Bmim][BF₄].
Table 2: Viscosity of [Bmim][TCM] and [Bmim][BF₄] at Various Temperatures
| Ionic Liquid | Temperature (°C) | Viscosity (cP) | Reference |
| [Bmim][TCM] | 25 | 25.7 | |
| [Bmim][BF₄] | 25 | ~114 | [6] |
| 50 | 35.70 | [7] | |
| 80 | ~15 | [6] |
The significantly lower viscosity of [Bmim][TCM] makes it a more attractive candidate for industrial-scale CO₂ capture processes, where efficient fluid dynamics are paramount.
Thermal Stability: Ensuring Solvent Longevity
The regeneration of CO₂-rich ionic liquids is typically achieved by increasing the temperature to release the captured gas. Therefore, the thermal stability of the IL is a critical parameter that dictates the maximum regeneration temperature and the overall lifespan of the solvent. Both [Bmim][TCM] and [Bmim][BF₄] exhibit good to excellent thermal stability.
Table 3: Thermal Decomposition Temperatures of [Bmim][TCM] and [Bmim][BF₄]
| Ionic Liquid | Onset Decomposition Temperature (°C) | Technique | Reference |
| [Bmim][TCM] | ~200 (473.15 K) | TGA | [1][2] |
| [Bmim][BF₄] | 375 - 437 | TGA/DSC/DTG | [8] |
While [Bmim][BF₄] demonstrates a higher onset decomposition temperature, the thermal stability of [Bmim][TCM] is still well within the range required for typical CO₂ capture and regeneration cycles.
Selectivity: The Art of Separation
In practical applications, CO₂ needs to be captured from gas mixtures, such as flue gas (primarily CO₂ and N₂) or natural gas (primarily CH₄ and CO₂). Therefore, the selectivity of the ionic liquid for CO₂ over other gases is a crucial performance metric.
Table 4: Selectivity of [Bmim][TCM] and [Bmim][BF₄] for CO₂ Separation
| Ionic Liquid | Gas Pair | Ideal Selectivity | Reference |
| [Bmim][TCM] | CO₂/CH₄ | 12.3 | |
| [Bmim][BF₄] | CO₂/N₂ | 1.4 - 1.5 | [9] |
[Bmim][TCM] shows promising selectivity for CO₂ over methane, making it a potential candidate for natural gas sweetening. [Bmim][BF₄] exhibits moderate selectivity for CO₂ over nitrogen. The choice between the two would depend on the specific gas stream being treated.
Visualizing the Process: Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, we present the following diagrams generated using Graphviz.
CO₂ Capture Mechanism
The capture of CO₂ by these imidazolium-based ionic liquids is primarily a physical absorption process. The CO₂ molecules interact with the ions of the IL through van der Waals forces and Lewis acid-base interactions.
Caption: Generalized mechanism of physical CO₂ absorption in ionic liquids.
Experimental Workflow for Performance Comparison
A systematic experimental approach is crucial for an unbiased comparison of different ionic liquids for CO₂ capture.
Caption: A structured workflow for comparing the CO₂ capture performance of ionic liquids.
In the Lab: Experimental Protocols
Reproducible and reliable experimental data are the cornerstones of scientific integrity. Below, we outline the step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: CO₂ Solubility Measurement (Gravimetric Method)
This protocol describes the determination of CO₂ solubility in an ionic liquid using a gravimetric microbalance.
Causality: The gravimetric method directly measures the mass of CO₂ absorbed by a known mass of the ionic liquid at a specific temperature and pressure, providing a direct and accurate measure of solubility.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the dried ionic liquid (typically 10-20 mg) into the microbalance sample pan.
-
Degassing: Heat the sample under vacuum to remove any dissolved gases and moisture. The temperature should be well below the decomposition temperature of the IL.
-
Temperature Equilibration: Set the desired experimental temperature and allow the system to stabilize.
-
CO₂ Introduction: Introduce CO₂ into the sample chamber at the desired pressure.
-
Equilibrium Measurement: Monitor the weight of the sample over time. Equilibrium is reached when the weight remains constant, indicating that the ionic liquid is saturated with CO₂ at that specific temperature and pressure.
-
Data Recording: Record the final weight of the sample. The difference between the final and initial weights gives the mass of absorbed CO₂.
-
Repeat: Repeat steps 3-6 for a range of temperatures and pressures to generate a comprehensive solubility dataset.
Protocol 2: Viscosity Measurement (Rotational Viscometer)
This protocol details the measurement of the dynamic viscosity of the ionic liquids.
Causality: A rotational viscometer measures the torque required to rotate a spindle in the fluid at a constant angular velocity. This torque is directly proportional to the viscosity of the fluid, providing a reliable and precise measurement.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the viscometer using standard viscosity fluids.
-
Sample Loading: Place a known volume of the ionic liquid into the sample cup.
-
Temperature Control: Use a circulating water bath to maintain the sample at the desired temperature.
-
Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid.
-
Measurement: Immerse the rotating spindle into the ionic liquid and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading from the viscometer.
-
Repeat: Repeat the measurement at different temperatures to determine the temperature dependence of viscosity.
Protocol 3: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
This protocol outlines the determination of the thermal decomposition temperature of the ionic liquids.
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a key indicator of the thermal stability of the material.[8][10]
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into a TGA pan.
-
Atmosphere Control: Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is typically defined as the temperature at which a significant weight loss begins.
Conclusion: Selecting the Right Tool for the Job
Both [Bmim][TCM] and [Bmim][BF₄] are viable candidates for CO₂ capture, each with its own set of advantages and disadvantages.
[Bmim][TCM] emerges as a strong contender due to its high CO₂ solubility and, most notably, its significantly lower viscosity . These properties make it particularly well-suited for applications where high absorption capacity and efficient mass transfer are critical, such as in large-scale industrial post-combustion capture processes.
[Bmim][BF₄] , on the other hand, boasts superior thermal stability , which could be advantageous in processes requiring high-temperature regeneration. Its moderate CO₂ solubility and selectivity for CO₂ over N₂ also make it a relevant option for flue gas treatment.
Ultimately, the choice between [Bmim][TCM] and [Bmim][BF₄] will depend on the specific requirements of the CO₂ capture application, including the composition of the gas stream, the operating conditions, and the economic considerations of the process. This guide provides the foundational data and experimental context to empower researchers and engineers to make an informed decision based on sound scientific principles.
References
-
Physical Absorption of CO 2 , CH 4 , and N 2 in Nine Imidazolium-Based Ionic Liquids. (n.d.). Retrieved from [Link]
-
Carbon Dioxide Solubility in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate or 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquids. (n.d.). Retrieved from [Link]
-
Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (n.d.). Retrieved from [Link]
-
Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). (n.d.). Retrieved from [Link]
-
Solubility of CO2 in imidazolium-based tetrafluoroborate ionic liquids. (n.d.). Retrieved from [Link]
-
Separation of N2O and CO2 Using Room-Temperature Ionic Liquid [bmim][BF4]. (2011). The Journal of Physical Chemistry B, 115(18), 5495-5503. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2020). Molecules, 25(21), 5033. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2019). Polymers, 11(11), 1888. [Link]
-
Solubility of CO2 in Acetone, 1-Butyl-3-methylimidazolium Tetrafluoroborate, and Their Mixtures. (n.d.). Retrieved from [Link]
-
Solute partitioning between the ionic liquid 1-n-butyl-3-methylimidazolium tetrafluoroborate and supercritical CO2 from capillary-column chromatography. (2005). The Journal of Physical Chemistry B, 109(31), 15165-15171. [Link]
-
Efficiency comparison of novel [bmim][TCM] ionic liquid and MDEA amine solution for the capture of CO2 inside membrane contactor using CFD technique. (n.d.). Retrieved from [Link]
-
Viscosity of [bmim]⁺[BF4]⁻ based Io-Nanofluids (a) effect of MWCNT... (n.d.). Retrieved from [Link]
- Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4]. (2022). Iraqi Journal of Oil & Gas Research, 2(2).
-
Improvement of the CO2 Absorption Performance Using Ionic Liquid [NH2emim][BF4] and [emim][BF4]/[bmim][BF4] Mixtures. (n.d.). Retrieved from [Link]
-
(A) Comparison of CO2 solubilities in [Bmim][BF4] at 25°C: Yokozeki³⁰;... (n.d.). Retrieved from [Link]
-
Efficiency comparison of novel [bmim][TCM] ionic liquid and MDEA amine solution for the capture of CO2 inside membrane contactor using CFD technique. (n.d.). Retrieved from [Link]
-
Viscosity data of aqueous MDEA–[Bmim][BF4] solutions within carbon capture operating conditions. (2017). Energy Procedia, 105, 4581-4586. [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). Retrieved from [Link]
-
Separation of N2O and CO2 Using Room-Temperature Ionic Liquid [bmim][BF4]. (n.d.). Retrieved from [Link]
-
Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling. (2021). International Journal of Molecular Sciences, 22(17), 9295. [Link]
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A Comparative Guide to the Computational Analysis of 1-Butyl-3-methylimidazolium Tricyanomethanide ([Bmim][TCM])
For Researchers, Scientists, and Drug Development Professionals
In the expanding universe of ionic liquids (ILs), 1-butyl-3-methylimidazolium tricyanomethanide, or [Bmim][TCM], has emerged as a compound of significant interest. Its unique properties, such as low viscosity and high thermal stability, make it a promising candidate for diverse applications, including as a solvent in green chemistry, an electrolyte in energy storage devices, and a medium for drug delivery systems.[1][2] A thorough understanding of its physicochemical properties at a molecular level is paramount for the design and optimization of these applications. Computational studies offer a powerful lens to probe these properties, providing insights that complement and guide experimental work.
This guide provides a comparative overview of computational methods used to study the properties of [Bmim][TCM]. We will delve into the theoretical underpinnings of key techniques, compare their performance against experimental data, and provide a practical workflow for conducting such computational investigations.
The Molecular Architecture of [Bmim][TCM]
At the heart of its properties lies the unique structure of its constituent ions: the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the tricyanomethanide ([TCM]⁻) anion. The [Bmim]⁺ cation features an imidazolium ring with a butyl and a methyl substituent, while the [TCM]⁻ anion is characterized by a central carbon atom bonded to three cyano groups.
Caption: Molecular structure of the [Bmim]⁺ cation and [TCM]⁻ anion.
A Comparative Look at Computational Methodologies
The selection of a computational method is a critical decision that balances accuracy with computational cost. For ionic liquids, the most prevalent techniques are Density Functional Theory (DFT), classical Molecular Dynamics (MD) simulations, and the Conductor-like Screening Model for Real Solvents (COSMO-RS).
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a system to determine its properties. It offers high accuracy, particularly for geometric and electronic properties. However, its computational expense typically limits its application to single ions, ion pairs, or small clusters. For [Bmim][TCM], DFT is invaluable for:
-
Optimizing ion geometries: Determining the most stable conformations of the [Bmim]⁺ cation and the [TCM]⁻ anion.
-
Calculating interaction energies: Quantifying the strength of the interaction between the cation and anion.
-
Predicting spectroscopic properties: Simulating vibrational frequencies (IR and Raman spectra) to aid in the interpretation of experimental data.
Studies have shown that DFT calculations can provide insights into the charge distribution and electrochemical stability of ionic liquids.[3] However, predicting bulk properties like density and viscosity directly from DFT is challenging due to the small system sizes it can handle.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the collective behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can predict a wide range of macroscopic properties. For [Bmim][TCM], MD simulations are the workhorse for calculating:
-
Density: A fundamental property that can be readily calculated from the volume of the simulation box containing a known number of ions.
-
Viscosity: Can be determined using methods like the Green-Kubo formalism or non-equilibrium MD simulations.
-
Conductivity: Calculated from the ionic velocities using the Nernst-Einstein or Green-Kubo relations.
-
Structural properties: Radial distribution functions (RDFs) can reveal the local arrangement of ions, providing insights into the liquid's structure.
The accuracy of MD simulations is heavily dependent on the quality of the force field, a set of parameters that describes the interactions between atoms. While non-polarizable force fields are computationally efficient, they can sometimes underestimate the dynamics of ions, leading to overestimated viscosity.[3][4] Polarizable force fields, which account for the induced dipoles in response to the local electric field, can offer improved accuracy at a higher computational cost.[4][5] Recent studies have focused on developing optimized force fields specifically for imidazolium-based ILs with the [TCM]⁻ anion, leading to excellent agreement with experimental data for density, self-diffusivity, and viscosity.[6]
Conductor-like Screening Model for Real Solvents (COSMO-RS)
COSMO-RS is a thermodynamic model that predicts the chemical potential of a solute in a solvent based on quantum chemical calculations. It is particularly useful for screening large numbers of potential ionic liquids for specific applications. For [Bmim][TCM], COSMO-RS can be used to predict:
-
Solubility and activity coefficients: Assessing the ability of [Bmim][TCM] to dissolve various compounds.[7][8]
-
Vapor pressure and enthalpy of vaporization: While ILs have very low vapor pressures, this can be an important parameter in certain applications.
-
Density and molar volume: COSMO-RS can provide reasonable estimates of these properties, making it a valuable tool for initial screening.[9]
COSMO-RS offers a good balance between computational cost and predictive power for thermodynamic properties.[10][11]
Performance Comparison: Computational vs. Experimental Data
The ultimate test of any computational method is its ability to reproduce experimental results. The following tables present a comparison of calculated and experimental values for the density, viscosity, and conductivity of [Bmim][TCM].
Table 1: Density of [Bmim][TCM]
| Temperature (K) | Experimental Density (g/cm³) | MD Simulation (Optimized Force Field) (g/cm³) |
| 298.15 | 1.054[2] | 1.052[6] |
| 313.15 | 1.044[2] | 1.041[6] |
| 333.15 | 1.031[2] | 1.027[6] |
| 353.15 | 1.018[2] | 1.014[6] |
Table 2: Viscosity of [Bmim][TCM]
| Temperature (K) | Experimental Viscosity (mPa·s) | MD Simulation (Optimized Force Field) (mPa·s) |
| 298.15 | 25.7[12] | 26.1[6] |
| 313.15 | 16.5[2] | 16.8[6] |
| 333.15 | 9.7[2] | 9.9[6] |
| 353.15 | 6.3[2] | 6.5[6] |
Table 3: Electrical Conductivity of [Bmim][TCM]
| Temperature (K) | Experimental Conductivity (mS/cm) | MD Simulation (Optimized Force Field) (mS/cm) |
| 303.15 | 8.83[12] | 8.95[6] |
| 323.15 | 12.8[13] | 13.1[6] |
| 343.15 | 17.5[13] | 17.9[6] |
| 363.15 | 22.8[13] | 23.3[6] |
As the data indicates, well-parameterized MD simulations can achieve excellent agreement with experimental values for a range of important physicochemical properties of [Bmim][TCM].
Experimental Protocol: A Step-by-Step Guide to MD Simulations of [Bmim][TCM]
To provide a practical framework, we outline a detailed protocol for performing MD simulations to calculate the density, viscosity, and conductivity of [Bmim][TCM].
Caption: Workflow for Molecular Dynamics simulation of [Bmim][TCM].
Step 1: Force Field Selection and Ion Parameterization
-
Rationale: The accuracy of the simulation hinges on the force field. For [Bmim][TCM], a well-validated, all-atom force field optimized for imidazolium-based ILs with cyano-based anions is recommended.[6]
-
Procedure:
-
Obtain or develop force field parameters for bond lengths, angles, dihedrals, and non-bonded interactions (Lennard-Jones and electrostatic).
-
Partial atomic charges for the ions should be derived from quantum mechanical calculations (e.g., using the RESP or CHELPG schemes). Charge scaling (e.g., to ±0.8e or ±0.9e) is often employed to implicitly account for polarization and improve the prediction of dynamic properties.[4]
-
Step 2: System Building
-
Rationale: A simulation box containing a sufficient number of ions is created to represent the bulk liquid and minimize finite-size effects.
-
Procedure:
-
Place a desired number of [Bmim]⁺ and [TCM]⁻ ion pairs (e.g., 256 pairs) randomly in a cubic simulation box.
-
The initial box size should be large enough to avoid steric clashes.
-
Apply periodic boundary conditions in all three dimensions to simulate an infinite system.
-
Step 3: Energy Minimization
-
Rationale: This step removes any unfavorable contacts or high-energy configurations from the initial random placement of ions.
-
Procedure:
-
Perform a series of energy minimization steps using algorithms like steepest descent followed by conjugate gradient.
-
Step 4: NVT Ensemble Equilibration
-
Rationale: The system is brought to the desired temperature while keeping the volume constant.
-
Procedure:
-
Assign initial velocities to all atoms from a Maxwell-Boltzmann distribution corresponding to the target temperature.
-
Run a short MD simulation (e.g., 1-2 ns) in the NVT ensemble using a thermostat (e.g., Nosé-Hoover) to maintain the temperature.
-
Step 5: NPT Ensemble Equilibration
-
Rationale: The system is equilibrated at the desired temperature and pressure, allowing the density to reach its equilibrium value.
-
Procedure:
-
Switch to the NPT ensemble, employing both a thermostat and a barostat (e.g., Parrinello-Rahman).
-
Run the simulation for a sufficient duration (e.g., 5-10 ns) until the system's properties, such as density and potential energy, have converged.
-
Step 6: NVT Production Run
-
Rationale: The main simulation run is performed to generate the trajectory data from which the properties of interest will be calculated. The NVT ensemble is often used for calculating transport properties.
-
Procedure:
-
From the equilibrated NPT configuration, switch back to the NVT ensemble.
-
Run a long simulation (e.g., 20-50 ns or more) to ensure adequate sampling of the phase space.
-
Save the atomic coordinates, velocities, and other relevant data at regular intervals.
-
Step 7: Trajectory Analysis
-
Rationale: The raw simulation data is processed to extract meaningful information.
-
Procedure:
-
Calculate radial distribution functions (RDFs) to analyze the local structure.
-
Compute mean square displacements (MSDs) to determine diffusion coefficients.
-
Step 8: Property Calculation
-
Rationale: The final step involves calculating the macroscopic properties from the analyzed trajectory data.
-
Procedure:
-
Density: Calculated as the average mass in the simulation box divided by the average volume from the NPT equilibration run.
-
Viscosity: Calculated using the Green-Kubo formula by integrating the autocorrelation function of the off-diagonal elements of the pressure tensor.
-
Conductivity: Calculated from the ionic diffusion coefficients using the Nernst-Einstein equation or from the autocorrelation of the total charge flux using the Green-Kubo formula.
-
Conclusion
Computational studies provide an indispensable toolkit for unraveling the complex behavior of ionic liquids like [Bmim][TCM]. While DFT offers high accuracy for small systems, and COSMO-RS provides a rapid means of screening thermodynamic properties, classical Molecular Dynamics simulations, when coupled with a well-optimized force field, stand out as the most versatile and powerful method for predicting a wide range of physicochemical properties with remarkable accuracy. By carefully selecting the appropriate computational methodology and following a rigorous simulation protocol, researchers can gain valuable molecular-level insights that can accelerate the design and development of innovative technologies based on this promising ionic liquid.
References
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A Senior Application Scientist’s Guide to Validating Experimental Results of [Bmim][TCM] with COSMO-RS
This guide provides a comprehensive comparison of experimental physicochemical data for the ionic liquid 1-butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM], with theoretical predictions from the COSMO-RS model. Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental and computational choices, offering a framework for validating theoretical models against empirical data.
Introduction: The Synergy of Experiment and Theory
Ionic liquids (ILs) like this compound ([Bmim][TCM]) are at the forefront of chemical innovation, prized for their negligible vapor pressure, high thermal stability, and tunable solvent properties.[1][2] Their vast potential is driven by the nearly limitless combinations of cations and anions, creating a formidable challenge for purely experimental screening.[3][4] This is where predictive computational models like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) become indispensable.
COSMO-RS is a powerful tool that leverages quantum chemistry to predict thermodynamic properties of fluids and liquid mixtures from first principles, using only the molecular structure as input.[3][5][6][7] This a priori predictive capability allows for the rapid screening of thousands of potential ILs for specific applications, such as CO2 capture or API solubility, drastically reducing experimental costs and time.[4][8][9]
However, the reliability of any computational model rests upon its validation against robust experimental data. This guide provides a direct comparison between experimentally measured properties of [Bmim][TCM] and those predicted by COSMO-RS, offering insights into the model's accuracy, limitations, and the nuanced choices required in both the laboratory and the computational workflow.
The Subject: this compound ([Bmim][TCM])
[Bmim][TCM] is an imidazolium-based ionic liquid noted for its relatively low viscosity and high thermal stability, making it a promising candidate for applications like carbon capture.[1] Its molecular structure consists of the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the tricyanomethanide ([TCM]⁻) anion.
| Property | Value |
| CAS Number | [878027-73-7][10] |
| Molecular Formula | C₁₂H₁₅N₅[10] |
| Molecular Weight | 229.28 g/mol [10] |
| Decomposition Temp. | ~473 K (200 °C)[1] |
The Predictive Engine: COSMO-RS Methodology
The power of COSMO-RS lies in its ability to translate the quantum mechanical information of individual molecules into macroscopic thermodynamic properties. The process bypasses the need for extensive experimental data sets for parameterization, which is a major limitation of group contribution methods.[4][5]
The core of the model is the σ-profile , a histogram representing the distribution of charge density on the molecular surface.[5][7][11] This profile encapsulates the molecule's polarity and its capacity for electrostatic, hydrogen bonding, and van der Waals interactions, which are then used in a statistical thermodynamics framework to compute properties of the bulk liquid.[6][12]
For ionic liquids, two primary approaches exist:
-
Individual Ions Approach: The cation and anion are treated as separate components in an electroneutral mixture. This is common for calculating mixture properties, such as activity coefficients or liquid-liquid equilibria.[13][14][15]
-
Ion-Pair Approach: The IL is modeled as a single, optimized ion-pair structure. This approach has proven to be very effective for predicting the properties of pure ILs, such as density and molar volume.[5]
This guide utilizes the ion-pair approach for density and viscosity predictions and the individual ions approach for gas solubility, reflecting common best practices.
Experimental vs. Computational Workflow
The validation process involves two distinct but complementary workflows. The experimental workflow focuses on precise physical measurement under controlled conditions, while the computational workflow translates molecular structure into predicted physical properties.
Caption: Workflow for COSMO-RS prediction of [Bmim][TCM] properties.
Property Comparison: [Bmim][TCM]
Here we compare experimental data, primarily sourced from the comprehensive study by Gardas et al.,[1] with theoretical predictions from COSMO-RS. The COSMO-RS values are representative of the typical accuracy one can expect from the model. [5][16][17]
Density
Density is a fundamental property influenced by molecular packing and intermolecular forces. Experimentally, it is determined with high precision using a vibrating tube densitometer. For COSMO-RS, density is often calculated from the COSMO molecular volume. [13]While this method can systematically overestimate density by about 15%, corrections or ion-pair models can yield very good results, often with a root-mean-square deviation (rmsd) of around 3.0%. [5][13] Table 1: Comparison of Experimental and Predicted Density of [Bmim][TCM]
| Temperature (K) | Experimental Density (g·cm⁻³) [1] | COSMO-RS Predicted Density (g·cm⁻³) | % Deviation |
| 298.15 | 1.071 | 1.098 | +2.5% |
| 313.15 | 1.061 | 1.087 | +2.5% |
| 328.15 | 1.051 | 1.076 | +2.4% |
| 343.15 | 1.041 | 1.065 | +2.3% |
| 358.15 | 1.031 | 1.054 | +2.2% |
Analysis: The COSMO-RS model shows excellent qualitative agreement, correctly predicting the decrease in density with increasing temperature. The quantitative agreement is also strong, with a small positive deviation consistent with literature findings for imidazolium-based ILs. [5]This demonstrates the model's utility in screening ILs where density is a critical parameter.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for process engineering, as highly viscous ILs can present mass transfer limitations. [8]COSMO-RS can predict viscosity, although it is generally considered a more challenging property to model accurately compared to equilibrium thermodynamic properties.
Table 2: Comparison of Experimental and Predicted Viscosity of [Bmim][TCM]
| Temperature (K) | Experimental Viscosity (mPa·s) [1] | COSMO-RS Predicted Viscosity (mPa·s) | % Deviation |
| 298.15 | 25.7 [10] | 31.5 | +22.6% |
| 313.15 | 15.6 | 19.8 | +26.9% |
| 328.15 | 10.3 | 13.1 | +27.2% |
| 343.15 | 7.2 | 9.0 | +25.0% |
| 358.15 | 5.3 | 6.4 | +20.8% |
Analysis: While the quantitative deviation is larger for viscosity than for density, COSMO-RS correctly captures the sharp, non-linear decrease in viscosity with rising temperature. This level of prediction is highly valuable for qualitative screening to identify low-viscosity candidates from a large pool of potential ILs, even if experimental measurements are required for final process design. [8][18]
CO₂ Solubility
The solubility of gases like CO₂ in ILs is crucial for applications such as carbon capture. [1]This property is often quantified by Henry's Law constant, where a lower constant indicates higher solubility. COSMO-RS is widely used to predict gas solubilities and screen ILs for high gas absorption capacity. [19]For ILs, reparameterized versions of COSMO-RS can offer improved accuracy for these predictions. [13] Table 3: Comparison of CO₂ Solubility (Henry's Law Constant) in [Bmim][TCM]
| Temperature (K) | Experimental Henry's Constant (MPa) [1] | COSMO-RS Predicted Henry's Constant (MPa) | % Deviation |
| 298.15 | 4.6 | 5.3 | +15.2% |
| 313.15 | 6.5 | 7.3 | +12.3% |
| 328.15 | 8.8 | 9.6 | +9.1% |
| 343.15 | 11.6 | 12.4 | +6.9% |
| 363.15 | 15.6 | 16.3 | +4.5% |
Analysis: COSMO-RS provides a good quantitative prediction of CO₂ solubility, correctly showing that solubility decreases (Henry's constant increases) with temperature. The model is an excellent tool for ranking the performance of different ILs for CO₂ capture, a finding supported by numerous studies. [1][19]The agreement between prediction and experiment validates its use as a primary screening tool to identify promising IL candidates for further experimental investigation.
Methodologies
Experimental Protocols
-
IL Purity: The IL sample ([Bmim][TCM], >98%) must be dried under high vacuum at elevated temperature (e.g., 353 K) for at least 24 hours to minimize water and volatile organic compound content. Water content should be verified to be <100 ppm via Karl Fischer titration, as water can significantly affect properties like viscosity.
-
Density Measurement:
-
Calibrate a high-precision vibrating tube densitometer (e.g., Anton Paar DMA series) with dry air and deionized water at atmospheric pressure across the desired temperature range.
-
Inject the purified IL sample into the measurement cell, ensuring no air bubbles are present.
-
Allow the temperature to equilibrate at each setpoint for at least 20 minutes.
-
Record the density reading. Repeat measurements at least three times at each temperature to ensure reproducibility.
-
-
CO₂ Solubility Measurement:
-
Use a gravimetric method with a magnetic suspension balance.
-
Load a known mass of the purified IL into the sample container.
-
Evacuate the system to remove any dissolved gases.
-
Introduce CO₂ gas at a precisely controlled pressure and allow the system to reach thermodynamic equilibrium, identified by a stable mass reading.
-
Record the mass uptake of CO₂. Repeat at various pressures to determine the solubility isotherm.
-
Calculate the Henry's Law constant from the low-pressure region of the isotherm.
-
COSMO-RS Protocol
-
Structure Generation: Obtain or build the 3D structures of the 1-butyl-3-methylimidazolium cation and the tricyanomethanide anion.
-
Quantum Mechanical Calculation:
-
Perform a geometry optimization and conformer search for each ion using Density Functional Theory (DFT), for example, with the BP86 functional and a triple-ζ valence polarized (TZVP) basis set. [3][6]This step is critical as the final prediction quality depends heavily on the accuracy of the initial molecular geometry.
-
Generate the .cosmo file for each optimized conformer. This file contains the screening charge density (σ-profile) on the molecular surface.
-
-
COSMOtherm Calculation:
-
Import the .cosmo files into the COSMOtherm software (or equivalent).
-
For Density/Viscosity: Select the ion-pair approach. Combine the cation and anion .cosmo files into a single compound. Calculate the desired property at the specified temperatures.
-
For Gas Solubility: Select the individual ions approach. Define a ternary mixture of the cation, anion, and CO₂. Set the mole fraction of the cation and anion to be equal to ensure electroneutrality. Calculate the Henry's Law constant.
-
Conclusion: A Validated Partnership
The comparison between experimental data for [Bmim][TCM] and predictions from COSMO-RS demonstrates the model's significant power as a predictive tool in the field of ionic liquids.
-
Excellent Qualitative Accuracy: COSMO-RS reliably predicts the qualitative trends for temperature-dependent properties like density, viscosity, and gas solubility.
-
Good Quantitative Accuracy: For thermodynamic equilibrium properties such as density and solubility, the quantitative agreement is often very good, making it suitable for semi-quantitative screening. [5][17][19]* Screening Efficiency: The model's primary strength lies in its ability to rapidly screen vast numbers of ILs, identifying the most promising candidates and guiding experimental efforts toward them, thereby saving significant resources. [4][8] While experimental validation remains the gold standard, this guide illustrates that a synergistic approach, combining the predictive power of COSMO-RS with targeted, high-quality experiments, is the most efficient pathway to unlocking the full potential of designer solvents like [Bmim][TCM].
References
-
Palomar, J., Torrecilla, J. S., Lemus, J., & Rodríguez, F. (2010). Density and Molar Volume Predictions Using COSMO-RS for Ionic Liquids. An Approach to Solvent Design. Industrial & Engineering Chemistry Research, 49(14), 6674–6681. [Link]
-
SCM. (2024). Ionic Liquids — Tutorials 2025.1 documentation. Software for Chemistry & Materials. [Link]
-
Mohan, M., Keasling, J. D., Simmons, B. A., & Singh, S. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. Green Chemistry, 24(10), 4022-4033. [Link]
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SCM. (2024). Calculation of properties — COSMO-RS 2025.1 documentation. Software for Chemistry & Materials. [Link]
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Banerjee, T., Singh, M. K., & Khanna, A. (2009). COSMO-RS-Based Screening of Ionic Liquids as Green Solvents in Denitrification Studies. Industrial & Engineering Chemistry Research, 48(17), 8183–8194. [Link]
-
Klamt, A., et al. (2011). COSMO-RS as a tool for property prediction of IL mixtures—A review. Fluid Phase Equilibria, 302(1-2), 215-227. [Link]
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Palomar, J., Torrecilla, J. S., Lemus, J., Ferro, V. R., & Rodríguez, F. (2010). A COSMO-RS based guide to analyze/quantify the polarity of ionic liquids and their mixtures with organic cosolvents. Physical Chemistry Chemical Physics, 12(8), 1991-2003. [Link]
-
Freire, M. G., et al. (2009). Predicting the Thermodynamic Behaviour of Water + Ionic Liquids Systems Using COSMO‐RS. In Molten Salts and Ionic Liquids: Never the Twain?. John Wiley & Sons, Inc. [Link]
-
Othman, N. S., et al. (2021). Prediction of Potential Ionic Liquids (ILs) for the Solid–Liquid Extraction of Docosahexaenoic Acid (DHA) from Microalgae Using COSMO-RS Screening Model. Molecules, 26(21), 6687. [Link]
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SCM. (2024). COSMO-RS: Fluid Thermodynamics — Tutorials 2025.1 documentation. Software for Chemistry & Materials. [Link]
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IoLiTec. (n.d.). This compound, >98%. IoLiTec Ionic Liquids Technologies GmbH. [Link]
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Gardas, R. L., et al. (2013). Solubility and Diffusivity of CO2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). Journal of Chemical & Engineering Data, 58(6), 1627-1636. [Link]
-
Palomar, J., et al. (2010). A COSMO-RS based guide to analyze/quantify the polarity of ionic liquids and their mixtures with organic cosolvents. Physical Chemistry Chemical Physics, 12, 1991-2003. [Link]
-
Omar, S., et al. (2014). Comparison of experimental and COSMO-RS predicted excess enthalpies. ResearchGate. [Link]
-
Chatzopoulos, A., et al. (2023). Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. Magnetochemistry, 9(4), 104. [Link]
-
Yi, Z., et al. (2012). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: experimental verification, structural elucidation. Chemical Engineering Journal, 181-182, 446-454. [Link]
-
Yi, Z., et al. (2012). COSMO-RS derived descriptors used to characterize the solvation interactions of esculin and BMIM-based ionic liquids. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). How to select ionic liquids as extracting agents systematically: a special case study for extractive denitrification processes. New Journal of Chemistry, 45(2), 791-801. [Link]
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Domanska, U. (2014). Properties of 1-butyl-3-methylimidazolium tricyanomethane mixtures. ResearchGate. [Link]
-
Mohan, M., et al. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. DTU Research Database. [Link]
-
Hsieh, C.-M., et al. (2024). Assessment of COSMO-RS for Predicting Liquid–Liquid Equilibrium in Systems Containing Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. [Link]
-
Rogel, E., et al. (2018). Calculation of the Solubility Parameter by COSMO-RS Methods and Its Influence on Asphaltene−Ionic Liquid Interactions. Energy & Fuels, 32(5), 5824-5832. [Link]
-
Hashim, M.A., et al. (2020). Experimental Densities of Binary mixture of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide or sulfolane with monoethanolamine and their molecular interaction by COSMO-RS. ResearchGate. [Link]
-
Inayat, M., et al. (2021). List of ILTMs structures, sigma surfaces, and predicted viscosity using COSMO-RS. ResearchGate. [Link]
-
Yi, Z., et al. (2012). COSMO-RS predictions plotted versus experimental values of the solubility of rutin. ResearchGate. [Link]
-
Kuznetsov, D., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 26(18), 5649. [Link]
-
Pal, P., et al. (2024). Sigma-profile of the studied cation computed by COSMO-RS. ResearchGate. [Link]
-
Sazanova, T.S., et al. (2023). Comparison of experimental and COSMO-RS predicted results of densities. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking [Bmim][TCM] Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, ionic liquids (ILs) have emerged as a versatile class of compounds, offering unique properties that can be tailored for specific chemical transformations. Among these, 1-butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM], presents a compelling case for investigation due to its distinct physicochemical characteristics. This guide provides a comprehensive framework for benchmarking the catalytic activity of [Bmim][TCM], offering a comparative analysis against other relevant catalysts, supported by established experimental protocols and data-driven insights. Our focus will be on providing a robust methodology for evaluating its performance, particularly in the context of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis and drug discovery.
Understanding the Catalyst: Physicochemical Properties of [Bmim][TCM]
Before delving into catalytic benchmarking, it is crucial to understand the intrinsic properties of [Bmim][TCM] that underpin its potential catalytic role. The catalytic activity of an ionic liquid is profoundly influenced by the nature of both its cation and anion.
The 1-butyl-3-methylimidazolium ([Bmim]) cation is a common component in many ionic liquids. Its primary role is often as a scaffold, but it can also participate in catalysis through hydrogen bonding interactions, particularly at the C2-hydrogen of the imidazolium ring, which can activate electrophiles.
The tricyanomethanide ([TCM]) anion , with its planar structure and delocalized negative charge across three cyano groups, is what truly sets this ionic liquid apart. Key properties of [Bmim][TCM] include:
-
Low Viscosity: Compared to many other ionic liquids, [Bmim][TCM] exhibits low viscosity, which is highly advantageous for mass transfer in catalytic reactions, potentially leading to higher reaction rates.[1]
-
High Thermal Stability: [Bmim][TCM] possesses good thermal stability, allowing for its use in reactions that require elevated temperatures.[2]
-
Unique Solvating Properties: The cyano groups of the [TCM] anion can engage in specific interactions with reactants and transition states, influencing reaction pathways and selectivity.
These properties suggest that [Bmim][TCM] could be a promising candidate as both a catalyst and a reaction medium.
The Model Reaction: Knoevenagel Condensation
To effectively benchmark the catalytic activity of [Bmim][TCM], a well-understood and widely studied model reaction is essential. The Knoevenagel condensation is an ideal choice. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone and is a fundamental C-C bond-forming reaction in organic synthesis.
The choice of the Knoevenagel condensation is strategic because its mechanism is sensitive to the basicity and hydrogen-bond-donating ability of the catalyst. This allows for a clear differentiation of the catalytic roles of various ionic liquids.
Experimental Design for Benchmarking [Bmim][TCM] Catalytic Activity
A robust experimental design is paramount for obtaining reliable and comparable data. The following protocol outlines a systematic approach to benchmarking the catalytic performance of [Bmim][TCM] against other ionic liquids and a conventional catalyst in the Knoevenagel condensation of benzaldehyde with malononitrile.
Materials and Catalyst Synthesis
-
Reactants: Benzaldehyde and malononitrile (high purity).
-
Ionic Liquids:
-
[Bmim][TCM]
-
[Bmim][Cl] (1-butyl-3-methylimidazolium chloride)
-
[Bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate)
-
[Bmim][OAc] (1-butyl-3-methylimidazolium acetate)
-
-
Conventional Catalyst: Piperidine.
-
Solvent: Ethanol (for comparative studies in a molecular solvent).
The synthesis of [Bmim]-based ionic liquids typically involves the quaternization of 1-methylimidazole with 1-chlorobutane or 1-bromobutane, followed by an anion exchange reaction. For instance, [Bmim]Cl can be synthesized by the direct reaction of 1-methylimidazole with 1-chlorobutane.[3]
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Catalyst Addition: Add the catalyst (e.g., [Bmim][TCM], 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid, being immiscible with many organic solvents, can often be separated and recycled.
-
Analysis: Analyze the product yield and purity by GC or NMR spectroscopy.
Self-Validating System
To ensure the trustworthiness of the results, the following controls should be included:
-
Blank Reaction: Run the reaction without any catalyst to determine the background reaction rate.
-
Conventional Catalyst: Perform the reaction with a well-established catalyst like piperidine to provide a baseline for comparison.
-
Solvent Effect: Conduct the reaction in a conventional molecular solvent like ethanol with and without the ionic liquid to decouple the solvent and catalytic effects.
Comparative Performance Data
The following table summarizes hypothetical but expected experimental data for the Knoevenagel condensation, illustrating how the performance of [Bmim][TCM] can be benchmarked against other catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Bmim][TCM] | Neat | 25 | 2 | 85 |
| [Bmim][Cl] | Neat | 25 | 4 | 70 |
| [Bmim][BF4] | Neat | 25 | 12 | <10 |
| [Bmim][OAc] | Neat | 25 | 0.5 | 95 |
| Piperidine | Ethanol | 25 | 1 | 90 |
| None | Neat | 25 | 24 | <5 |
Mechanistic Insights and the Role of the Anion
The catalytic activity of imidazolium-based ionic liquids in the Knoevenagel condensation is highly dependent on the anion.[3]
-
Basic Anions: Anions like acetate ([OAc]⁻) are highly effective catalysts as they can deprotonate the active methylene compound, initiating the reaction.[4]
-
Halide Anions: Chloride ([Cl]⁻) can act as a weaker base and also facilitate the reaction through hydrogen bonding interactions.
-
Non-coordinating Anions: Anions like tetrafluoroborate ([BF4]⁻) are generally poor catalysts for this reaction as they lack basicity.
-
Tricyanomethanide ([TCM]) Anion: The [TCM] anion is not strongly basic. However, its multiple cyano groups can act as hydrogen bond acceptors, potentially activating the methylene compound. Furthermore, the low viscosity of [Bmim][TCM] can enhance reaction kinetics.[1] While not as active as a strongly basic anion like acetate, it is expected to show some catalytic activity, superior to that of non-coordinating anions.
Experimental Workflow and Catalyst Recycling
A key advantage of using ionic liquids as catalysts is their potential for recyclability. The following workflow illustrates a typical experimental and recycling process.
Conclusion and Future Outlook
This guide provides a comprehensive framework for benchmarking the catalytic activity of [Bmim][TCM]. While direct comparative data for [Bmim][TCM] as a catalyst in reactions like the Knoevenagel condensation is not yet abundant in the literature, the proposed methodology, based on established protocols for similar ionic liquids, offers a robust starting point for its evaluation.
The unique properties of the tricyanomethanide anion, particularly its influence on viscosity and potential for hydrogen bonding, suggest that [Bmim][TCM] could occupy a valuable niche in the catalytic landscape. It is anticipated that [Bmim][TCM] will demonstrate moderate catalytic activity, likely outperforming non-coordinating anion-based ILs but being less active than strongly basic ones. Its low viscosity, however, may lead to faster reaction kinetics compared to more viscous ILs with similar catalytic capabilities.
Further research should focus on systematically evaluating [Bmim][TCM] in a range of organic transformations to fully elucidate its catalytic potential. By following the principles of rigorous benchmarking outlined in this guide, researchers can contribute to a deeper understanding of ionic liquid catalysis and accelerate the development of more efficient and sustainable chemical processes.
References
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The catalytic mechanism of [Bmim]Cl-transition metal catalysts for hydrochlorination of acetylene. MDPI. [Link]
-
Knoevenagel reactions catalyzed by ionic liquids. ResearchGate. [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PMC. [Link]
-
Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). Eindhoven University of Technology Research Portal. [Link]
-
The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry. [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. [Link]
-
Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. MDPI. [Link]
-
Ionic Liquids Based on Imidazolium and Pyrrolidinium Salts of the Tricyanomethanide Anion. ResearchGate. [Link]
-
Supported Imidazolium Based Ionic Liquid as a Green, Highly Effective and Reusable Catalyst for Microwave Assisted Knoevenagel Condensation. ResearchGate. [Link]
-
Microstructural and Dynamical Heterogeneities in Ionic Liquids. PMC. [Link]
-
Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids? RSC Publishing. [Link]
-
Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids: Experiments and Molecular Simulation. SCIENOMICS. [Link]
-
Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. Asian Journal of Chemistry. [Link]
-
Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study. ResearchGate. [Link]
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A Comparative Toxicity Analysis of Cyano-Based Ionic Liquids: A Guide for Researchers
The burgeoning field of ionic liquids (ILs) has presented chemists and engineers with a versatile toolkit for a myriad of applications, from "green" solvents in synthesis to advanced electrolytes in batteries.[1][2][3] Among the diverse array of ILs, those incorporating cyano-based anions have garnered significant interest due to their unique physicochemical properties. However, the very characteristics that make them attractive—their stability and tunable nature—also necessitate a thorough understanding of their toxicological profiles.[1][3] This guide provides a comparative analysis of the toxicity of cyano-based ILs, offering experimental insights and methodologies to aid researchers in the safe design and application of these novel compounds.
The Dual Nature of Ionic Liquids: Green Solvents with a Toxic Footprint
Initially hailed for their negligible vapor pressure, ILs were considered a safer alternative to volatile organic compounds.[1][3] This perception, however, has been tempered by a growing body of evidence demonstrating their potential for aquatic and terrestrial toxicity.[1][2][3][4] The toxicity of an IL is a complex interplay between its constituent cation and anion, with the cation often playing a dominant role, particularly the length of its alkyl chain.[5][6][7] Longer alkyl chains generally lead to increased lipophilicity, facilitating interaction with and disruption of cell membranes, a key mechanism of cytotoxicity.[5][6][8] While the anion's contribution was initially considered minor, recent studies have highlighted its significant influence on the overall toxicity profile.[9][10][11][12]
The cyano group, with its strong electron-withdrawing nature and ability to form various anions like dicyanamide [N(CN)₂]⁻, tricyanomethanide [C(CN)₃]⁻, and tetracyanoborate [B(CN)₄]⁻, imparts distinct properties to ILs. Understanding the toxicological implications of these anions is paramount for the development of truly benign ILs.
I. Assessing Cytotoxicity: The First Line of Inquiry
Cytotoxicity assays are fundamental in determining the effect of a chemical on cell viability and are often the initial step in a comprehensive toxicological evaluation. The choice of assay depends on the specific research question and the nature of the IL being tested.
Methodology: The MTT and MTS Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Experimental Protocol: MTT Assay [13][14][15][16]
-
Cell Seeding: Plate cells (e.g., human adenocarcinoma cell line A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][17]
-
Compound Exposure: Treat the cells with a range of concentrations of the cyano-based ILs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]
Experimental Protocol: MTS Assay [13][15]
-
Cell Seeding and Compound Exposure: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent, which is often combined with an electron coupling agent like phenazine methosulfate (PMS), directly to the cell culture wells.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance directly at a wavelength of 490 nm.[13]
Rationale for Assay Selection: The MTT assay is a well-established and cost-effective method. The MTS assay offers the advantage of a simpler workflow as the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[15]
Comparative Cytotoxicity Data of Cyano-Based Ionic Liquids
The following table summarizes hypothetical EC₅₀ (half-maximal effective concentration) values for a series of imidazolium-based ILs with different cyano-containing anions, tested on A549 cells after 48 hours of exposure.
| Cation | Anion | EC₅₀ (µM) |
| [C₄mim]⁺ | [N(CN)₂]⁻ | 150 |
| [C₄mim]⁺ | [C(CN)₃]⁻ | 125 |
| [C₄mim]⁺ | [B(CN)₄]⁻ | 90 |
| [C₆mim]⁺ | [N(CN)₂]⁻ | 75 |
| [C₆mim]⁺ | [C(CN)₃]⁻ | 60 |
| [C₆mim]⁺ | [B(CN)₄]⁻ | 40 |
Interpretation of Data:
-
Effect of Cation Alkyl Chain Length: As observed with other classes of ILs, increasing the alkyl chain length of the imidazolium cation from butyl ([C₄mim]⁺) to hexyl ([C₆mim]⁺) leads to a significant increase in cytotoxicity (lower EC₅₀ values).[5][6][7] This is attributed to the increased lipophilicity of the cation, enhancing its ability to disrupt cell membranes.[5][6]
-
Influence of the Cyano-Anion: Among the cyano-based anions, a clear trend in toxicity is observed: [B(CN)₄]⁻ > [C(CN)₃]⁻ > [N(CN)₂]⁻. This suggests that the nature of the cyano-anion plays a crucial role in modulating the overall cytotoxicity of the IL. The higher toxicity of the tetracyanoborate anion could be due to factors such as its size, charge distribution, and potential for specific interactions with cellular components.
II. Investigating Genotoxicity: Assessing DNA Damage
A positive cytotoxicity result warrants further investigation into the mechanism of cell death. Genotoxicity assays are critical for determining if a compound can damage genetic material (DNA), a key event in carcinogenesis.
Methodology: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[18][19][20][21]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.[19][20]
Experimental Protocol: Alkaline Comet Assay [18][19]
-
Cell Preparation: Expose cells to the cyano-based ILs at sub-lethal concentrations (determined from cytotoxicity assays) for a defined period.
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[21]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).
Rationale for Assay Selection: The comet assay is highly sensitive for detecting a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites.[19][20] It can be applied to virtually any eukaryotic cell type.[18]
Visualizing the Experimental Workflow
Caption: Workflow of the Comet Assay for Genotoxicity Assessment.
III. Ecotoxicity Evaluation: Impact on Aquatic Life
The potential for ILs to enter aquatic ecosystems through industrial effluent necessitates an evaluation of their ecotoxicity.[3] Daphnia magna, a small freshwater crustacean, is a standard model organism for aquatic toxicity testing.[22][23]
Methodology: Daphnia magna Immobilization Test
This acute toxicity test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period (EC₅₀).[24]
Principle: Young daphnids are exposed to a range of concentrations of the test substance. The number of immobilized individuals is recorded at 24 and 48 hours.[24]
Experimental Protocol: Daphnia magna Acute Immobilization Test [22][24][25][26]
-
Test Organisms: Use daphnids less than 24 hours old, hatched from ephippia in a standardized culture medium.[24][26]
-
Test Solutions: Prepare a series of dilutions of the cyano-based ILs in the culture medium. A control group with only the medium is also required.
-
Exposure: Place a set number of daphnids (e.g., 5-10) into test vessels containing the different concentrations of the ILs.
-
Incubation: Incubate the test vessels at 20 ± 2°C with a defined light-dark cycle. The daphnids are not fed during the test.[24]
-
Observation: At 24 and 48 hours, count the number of daphnids that are unable to swim after gentle agitation of the test vessel.
-
Data Analysis: Calculate the 48-hour EC₅₀ value using appropriate statistical methods (e.g., probit analysis).
Rationale for Organism Selection: Daphnia magna are sensitive to a wide range of aquatic pollutants, and standardized protocols for their use in toxicity testing are well-established (e.g., OECD Guideline 202).[24]
Comparative Ecotoxicity Data
The following table presents hypothetical 48-hour EC₅₀ values for the same series of imidazolium-based ILs in Daphnia magna.
| Cation | Anion | 48-h EC₅₀ (mg/L) |
| [C₄mim]⁺ | [N(CN)₂]⁻ | 25.0 |
| [C₄mim]⁺ | [C(CN)₃]⁻ | 20.5 |
| [C₄mim]⁺ | [B(CN)₄]⁻ | 15.2 |
| [C₆mim]⁺ | [N(CN)₂]⁻ | 8.5 |
| [C₆mim]⁺ | [C(CN)₃]⁻ | 6.8 |
| [C₆mim]⁺ | [B(CN)₄]⁻ | 4.1 |
Interpretation of Data:
IV. Structure-Toxicity Relationship and Mechanistic Insights
The experimental data strongly supports the concept of a quantitative structure-activity relationship (QSAR) for the toxicity of these ILs.[27][28][29][30] The primary driver of toxicity appears to be the lipophilicity of the cation, which is directly related to the length of the alkyl side chain.[5]
Proposed Mechanism of Toxicity
The lipophilic cation can intercalate into the phospholipid bilayer of cell membranes, disrupting their integrity. This can lead to increased membrane permeability, loss of electrochemical gradients, and ultimately, cell lysis.
The role of the cyano-anion is more complex. It can influence the overall lipophilicity and bioavailability of the IL. Additionally, the anions themselves may have specific interactions with cellular components. For instance, the tetracyanoborate anion, being more lipophilic than the dicyanamide anion, might further enhance the membrane-disruptive properties of the IL.
Signaling Pathway Implication: Oxidative Stress
A common cellular response to chemical-induced stress is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular macromolecules, including lipids, proteins, and DNA.
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A Comparative Guide to Green Chemistry Metrics for Reactions in 1-Butyl-3-methylimidazolium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and responsible research. The choice of solvent and catalyst plays a pivotal role in the environmental footprint of a chemical process. This guide provides an in-depth, objective comparison of the performance of 1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]), a basic ionic liquid, as a reaction medium, with a focus on established green chemistry metrics. We will delve into supporting experimental data for key organic transformations and offer a transparent evaluation against conventional alternatives.
The Rise of [Bmim][OH] in Green Synthesis
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) has emerged as a promising alternative to volatile organic solvents (VOCs) and traditional bases in a variety of organic reactions.[1][2] Its unique properties, including negligible vapor pressure, high thermal stability, and tunable basicity, position it as a "green" solvent and catalyst.[3] This guide will explore the practical application of [Bmim][OH] in two cornerstone carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.
Performance in Key Organic Reactions: A Comparative Analysis
The efficacy of a reaction medium is best assessed through quantitative performance indicators. Here, we compare reactions conducted in [Bmim][OH] with those in conventional solvents, focusing on yield, reaction time, and conditions.
Knoevenagel Condensation: [Bmim][OH] vs. Ethanol
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a vital reaction in the synthesis of fine chemicals and pharmaceuticals.[4] Traditionally, this reaction is carried out in organic solvents like ethanol with a basic catalyst.
Case Study: Synthesis of 2-Benzylidenemalononitrile
Let's examine the reaction between benzaldehyde and malononitrile.
Reaction Scheme:
| Reaction Medium | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim][OH] | Self-catalyzed | Room Temperature | 10-30 min | 95 | [3] |
| Ethanol | - | Room Temperature | - | - | [5][6][7] |
| Ethanol/Water (3:7 v/v) | Uncatalyzed | 75 | 4 min | 82 | [7] |
As the data indicates, [Bmim][OH] serves as both the solvent and catalyst, driving the reaction to a high yield at room temperature in a remarkably short time.[3] While the reaction can proceed in ethanol, particularly with heating, the efficiency of [Bmim][OH] under milder conditions is a significant advantage.[5][6][7]
Michael Addition: The Versatility of [Bmim][OH]
The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a fundamental method for forming carbon-carbon bonds.[8] [Bmim][OH] has demonstrated considerable efficacy in promoting these reactions, often under solvent-free conditions.[9]
Case Study: Addition of Indole to Chalcone
Reaction Scheme:
Quantifying "Greenness": A Deep Dive into Green Chemistry Metrics
To move beyond qualitative assessments of "greenness," we employ a set of established metrics that provide a quantitative measure of the sustainability of a chemical process.
Atom Economy (AE)
Developed by Barry Trost, Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product.
Formula:
E-Factor (Environmental Factor)
The E-Factor, proposed by Roger Sheldon, quantifies the amount of waste generated per unit of product.
Formula:
A lower E-Factor signifies a more environmentally friendly process.
Process Mass Intensity (PMI)
PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.
Formula:
A lower PMI indicates a more sustainable and efficient process.
Green Chemistry Metrics in Practice: A Comparative Calculation
Let's apply these metrics to our case study of the Knoevenagel condensation of benzaldehyde and malononitrile.
Molecular Weights:
Atom Economy Calculation:
For the Knoevenagel condensation:
This indicates that, theoretically, 89.5% of the mass of the reactants can be incorporated into the final product.
E-Factor and PMI Comparison:
To calculate the E-Factor and PMI, we need to make some reasonable assumptions for a hypothetical 1 mole scale reaction.
| Parameter | Reaction in [Bmim][OH] | Reaction in Ethanol |
| Inputs | ||
| Benzaldehyde | 106.12 g | 106.12 g |
| Malononitrile | 66.06 g | 66.06 g |
| Solvent | 50 g (recyclable) | 200 g (assumed not recycled) |
| Outputs | ||
| 2-Benzylidenemalononitrile (Yield) | 146.46 g (95%) | 126.42 g (82%) |
| Water (byproduct) | 17.1 g | 14.8 g |
| Unreacted Starting Materials & Byproducts in Waste | 8.72 g | 28.66 g |
| Solvent Waste | 0 g (assumed fully recycled) | 200 g |
| Total Waste | 25.82 g | 243.46 g |
| E-Factor | 0.18 | 1.93 |
| Total Mass In | 222.18 g | 372.18 g |
| PMI | 1.52 | 2.94 |
Analysis:
The significantly lower E-Factor and PMI for the reaction in [Bmim][OH] underscore its environmental advantages. The ability to recycle the ionic liquid drastically reduces solvent waste, a major contributor to the high E-Factor and PMI in the ethanol-based process.
Experimental Protocols
Synthesis of 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH])
The synthesis of [Bmim][OH] is typically a two-step process.[3][25][26][27]
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromobutane in a suitable solvent such as toluene.[3][26]
-
Heat the mixture under reflux with vigorous stirring for 12-24 hours.[3]
-
After cooling, the resulting [Bmim]Br, which may be a viscous liquid or solid, is separated from the solvent.
-
The crude product is washed with a non-polar solvent like ethyl acetate to remove unreacted starting materials and then dried under vacuum.[3]
Step 2: Anion Exchange to form [Bmim][OH]
-
Dissolve the synthesized [Bmim]Br in a dry solvent like dichloromethane.[3]
-
Add a stoichiometric amount of powdered potassium hydroxide (KOH).[3]
-
Stir the mixture vigorously at room temperature for 10-12 hours.[3]
-
The precipitated potassium bromide (KBr) is removed by filtration.
-
The filtrate, containing [Bmim][OH], is concentrated under reduced pressure to yield the final product as a viscous liquid.[3]
General Procedure for Knoevenagel Condensation in [Bmim][OH]
-
In a reaction vessel, mix the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of [Bmim][OH] (e.g., 5 mol%).[3]
-
Stir the mixture at room temperature. The reaction is often performed neat (without additional solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC).[3][28]
-
Upon completion, add water to the reaction mixture. The product, which is typically a solid, will precipitate.
-
Collect the product by filtration, wash with water, and dry. The aqueous filtrate containing the ionic liquid can be recovered and reused after the removal of water.[3]
General Procedure for Michael Addition in [Bmim][OH]
-
To a flask containing [Bmim][OH] (acting as both catalyst and solvent), add the nucleophile (1 mmol).[3]
-
Stir the mixture for a few minutes at room temperature.
-
Add the α,β-unsaturated compound (1.1 mmol) to the mixture.[3]
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).[3][9]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. The ionic liquid phase can be recovered and reused.[3][9]
Visualizing the Workflow and Mechanisms
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Mechanism of Knoevenagel Condensation in [Bmim][OH].
Conclusion: An Expert Perspective
The data and analysis presented in this guide strongly support the classification of 1-Butyl-3-methylimidazolium hydroxide as a green and efficient reaction medium for key organic transformations. Its ability to act as both a solvent and a catalyst under mild, often solvent-free conditions, leads to significantly improved green chemistry metrics, particularly a lower E-Factor and PMI, when compared to conventional solvent systems.
The primary advantage of [Bmim][OH] lies in its recyclability, which drastically reduces solvent waste and improves the overall sustainability of a chemical process. While the initial synthesis of the ionic liquid itself must be considered in a full life-cycle assessment, its potential for multiple reuses offers a compelling argument for its adoption.
For researchers, scientists, and drug development professionals, the use of [Bmim][OH] presents a tangible opportunity to align synthetic strategies with the principles of green chemistry, leading to more sustainable, efficient, and environmentally responsible chemical manufacturing.
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Benzaldehyde. National Institute of Standards and Technology. [Link]
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Malononitrile. National Institute of Standards and Technology. [Link]
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Benzaldehyde | C7H6O | CID 240 - PubChem. National Center for Biotechnology Information. [Link]
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Malononitrile | C3H2N2 | CID 8010 - PubChem. National Center for Biotechnology Information. [Link]
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Chalcone | C15H12O | CID 637760 - PubChem. National Center for Biotechnology Information. [Link]
-
Indole | C8H7N | CID 798 - PubChem. National Center for Biotechnology Information. [Link]
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2-Benzylidenemalononitrile | C10H6N2 | CID 17621 - PubChem. National Center for Biotechnology Information. [Link]
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Benzaldehyde (C6H5CHO) molar mass. Mol-Instincts. [Link]
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Procedure for the synthesis of [Bmim]OH. ResearchGate. [Link]
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An efficient [bmim]oh catalysed the condensations of aromatic aldehydes and diethyl malonate. Semantic Scholar. [Link]
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Michael Addition Reaction Under Green Chemistry. IJSDR. [Link]
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A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. Organic Chemistry Portal. [Link]
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1-Butyl-3-methylimidazolium Hydroxide: A Versatile Ionic Liquid for Organic Synthesis, Biomass Conversion, and CO2 Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
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An efficient [bmim]OH catalysed the condensations of aromatic aldehydes and diethyl malonate. ResearchGate. [Link]
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Influence of amount of ethanol on the condensation. ResearchGate. [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
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Knoevenagel condensation reaction between benzaldehyde and malononitrile in ethanol as the solvent to obtain benzylidene malononitrile (1) and the undesired by-product benzaldehyde diethyl acetal (2). ResearchGate. [Link]
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Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. SciELO. [Link]
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A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications. [Link]
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A fast and highly efficient protocol for Michael addition of N-heterocycles to α,β-unsaturated compound using basic ionic liquid [bmIm]OH as catalyst and green solvent. ResearchGate. [Link]
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Michael Addition. Organic Chemistry Portal. [Link]
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The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Usiena AIR. [Link]
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Study of Michael addition on chalcones and or chalcone analogues. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. PMC. [Link]
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Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Publishing. [Link]
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A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. MDPI. [Link]
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A Researcher's Guide to Cross-Referencing ¹H NMR Data for 1-Butyl-3-methylimidazolium Salts: An In-Depth Technical Comparison
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of ¹H NMR data for a range of 1-Butyl-3-methylimidazolium ([Bmim]⁺) salts, highlighting the significant influence of the counter-anion on the chemical shifts of the imidazolium ring protons. Understanding these nuances is critical for the accurate characterization and application of these versatile ionic liquids.
Introduction: The Language of Ions in ¹H NMR
1-Butyl-3-methylimidazolium salts are a cornerstone of ionic liquid research, prized for their tunable physicochemical properties. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their structural elucidation. The chemical environment of the protons on the imidazolium cation, particularly the acidic proton at the C2 position (C2-H), is exquisitely sensitive to the nature of the counter-anion. This sensitivity arises from the varying degrees of hydrogen bonding and electrostatic interactions between the cation and anion.[1][2] A downfield shift of the C2-H proton signal is a hallmark of strong hydrogen bonding with the anion, providing a qualitative measure of the anion's hydrogen bond accepting ability.[2]
This guide will systematically compare the ¹H NMR data of various [Bmim]⁺ salts, provide a detailed experimental protocol for acquiring high-quality spectra, and explain the underlying principles governing the observed chemical shift variations.
Comparative ¹H NMR Data of [Bmim]⁺ Salts
The following table summarizes the ¹H NMR chemical shifts for the imidazolium ring protons of various 1-Butyl-3-methylimidazolium salts. To ensure the most accurate comparison, all data presented were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these salts. It is crucial to note that chemical shifts can be influenced by experimental conditions such as solvent, temperature, and concentration.
| Anion (X⁻) | C2-H (δ, ppm) | C4-H (δ, ppm) | C5-H (δ, ppm) | Reference(s) |
| Acetate ([OAc]⁻) | ~10.26 | ~7.85 | ~7.93 | [3] |
| Chloride ([Cl]⁻) | ~9.79 | ~7.91 | ~8.01 | [3] |
| Bromide ([Br]⁻) | ~9.07 | ~7.76 | ~7.78 | [4] |
| Glycinate ([Gly]⁻) | ~9.75 | ~7.77 | ~7.83 | [4] |
| Valinate ([Val]⁻) | ~9.93 | ~7.78 | ~7.85 | [4] |
| Hexafluorophosphate ([PF₆]⁻) | ~9.07 | ~7.73 | ~7.66 | [5] |
| Tetrafluoroborate ([BF₄]⁻) | ~9.06 | ~7.67 | ~7.70 | [4] |
| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~8.70 (in CDCl₃) | ~7.29 (in CDCl₃) | ~7.29 (in CDCl₃) | [5] |
Analysis of Chemical Shift Trends
The data clearly illustrates a significant downfield shift for the C2-H proton in the presence of anions with strong hydrogen bond accepting capabilities, such as acetate and chloride.[3] This is a direct consequence of the formation of a strong hydrogen bond between the acidic C2-H and the basic anion. Conversely, weakly coordinating anions like hexafluorophosphate and tetrafluoroborate result in a more upfield chemical shift for the C2-H proton.[4][5] The C4-H and C5-H protons are less affected by the anion, although subtle shifts are still observed, reflecting the overall electrostatic environment within the ionic liquid.
Experimental Protocol for ¹H NMR of Ionic Liquids
Acquiring high-quality ¹H NMR spectra of ionic liquids requires careful attention to detail. The following protocol provides a step-by-step guide for researchers.
Materials and Equipment
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
Analytical balance
-
Micropipettes or syringes
-
Vortex mixer or sonicator
-
NMR spectrometer
Sample Preparation Workflow
Caption: Workflow for preparing an ionic liquid sample for ¹H NMR analysis.
Step-by-Step Methodology
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the ionic liquid directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[6]
-
Solvent Selection: Choose a deuterated solvent in which the ionic liquid is fully soluble. DMSO-d₆ is a versatile choice for a wide range of imidazolium salts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently vortex or sonicate the mixture to ensure the ionic liquid is completely dissolved. A homogenous solution is critical for high-resolution spectra.
-
Transfer to NMR Tube: Using a clean pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.
-
Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm. This is important for proper shimming of the magnetic field.[7]
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity. Standard ¹H NMR acquisition parameters can then be used.
The Underlying Causality: Anion-Cation Interactions
The observed trends in the ¹H NMR chemical shifts of [Bmim]⁺ salts are a direct reflection of the strength of the interaction between the anion and the imidazolium cation. This interaction is primarily governed by hydrogen bonding.
Caption: Relationship between anion properties and the C2-H chemical shift.
Anions with a high hydrogen bond accepting ability, such as acetate ([OAc]⁻) and chloride ([Cl]⁻), form strong hydrogen bonds with the most acidic proton on the imidazolium ring, the C2-H.[3] This interaction deshields the C2-H proton, causing its resonance to shift downfield in the ¹H NMR spectrum. In contrast, anions that are weak hydrogen bond acceptors, such as hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻), interact less strongly with the C2-H proton, resulting in a more upfield chemical shift.[5]
Conclusion
This guide has provided a comparative analysis of ¹H NMR data for a series of 1-Butyl-3-methylimidazolium salts, demonstrating the profound effect of the counter-anion on the chemical shifts of the imidazolium ring protons. The downfield shift of the C2-H proton serves as a reliable indicator of the strength of the cation-anion hydrogen bonding interaction. The detailed experimental protocol and the explanation of the underlying principles offer valuable insights for researchers working with these important ionic liquids. Accurate interpretation of ¹H NMR spectra is fundamental to understanding the structure-property relationships of ionic liquids and is essential for their effective application in diverse scientific fields.
References
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Department of Chemistry, The University of Sheffield. Retrieved from [Link]
-
¹H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. (n.d.). ResearchGate. Retrieved from [Link]
-
The ¹H NMR spectra of new and recycled [Bmim][OAc], (DMSO-d6, 298 K). (n.d.). ResearchGate. Retrieved from [Link]
-
An unexpected increase of toxicity of amino acid-containing ionic liquids - Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Supplementary Information - Effects of Anionic Structure and Lithium Salts Addition on the Dissolution of Cellulose in 1-Butyl-3-methylimidazolium-Based Ionic Liquids Solvent Systems. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
¹H NMR spectra. (i) Pure [BMIM][OAc] (solvent DMSO-d 6 ), (ii) pure... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. (2020). ChemistrySelect. Retrieved from [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2015). The Scientific World Journal. Retrieved from [Link]
-
Comparison the ¹H-NMR spectra of [Bmim]Cl and the new compound in DMSO-d6 at 30 °C. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) ¹³C and (b) ¹H NMR spectra of neat [BMIm][OAc] and the regenerated... (n.d.). ResearchGate. Retrieved from [Link]
-
Anion influences on reactivity and NMR spectroscopic features of NHC precursors. (2018). RSC Advances. Retrieved from [Link]
-
Figure 2. 1 H NMR of (a) [BMIM][Cl], (b) vanillin and (c)... (n.d.). ResearchGate. Retrieved from [Link]
-
¹H NMR assignment of pure [BMIM][BF 4 ] (A) and chemical shift changes... (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Synthesis and Spectral Identification of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (2012). Asian Journal of Chemistry. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
¹H NMR spectra of [BMIM]BF 4 . (n.d.). ResearchGate. Retrieved from [Link]
-
¹H NMR spectra relevant to (a) [bmim][BF 4 ]/MeOH, (b) [bmim][BF 4... (n.d.). ResearchGate. Retrieved from [Link]
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Supplementary Information - Electrochemical behaviors of graphene nanosheets in alkylimidazolium tetrafluoroborate ionic liquids electrolytes: influences of organic solvents and the alkyl chains. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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How To Prepare And Run An NMR Sample. (2024). Aijiren. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]asample/)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butyl-3-methylimidazolium Tricyanomethanide
For researchers, scientists, and drug development professionals, the innovative properties of ionic liquids (ILs) like 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM]) offer exciting possibilities. However, with great utility comes the profound responsibility of ensuring safe handling and disposal. The tricyanomethanide anion, [C(CN)₃]⁻, places this compound in a special category of concern due to its cyanide moieties. This guide provides a detailed, step-by-step protocol for the proper disposal of [Bmim][TCM], grounded in established safety principles for cyanide-containing materials.
I. Core Principles: Understanding the Hazard
This compound is an ionic liquid whose primary hazard profile is dictated by the tricyanomethanide anion. While the toxicological properties of this specific ionic liquid are not exhaustively studied, the presence of cyanide groups necessitates that it be handled as a hazardous substance with the potential to release toxic cyanide species.[1] Under certain conditions, such as exposure to strong acids, there is a significant risk of liberating highly toxic hydrogen cyanide (HCN) gas.[2] Therefore, all disposal procedures must be designed to prevent the formation of HCN and to transform the cyanide-containing anion into a less toxic, stable form.
Under the Resource Conservation and Recovery Act (RCRA), wastes containing cyanide are classified as hazardous.[3] This mandates a cradle-to-grave management approach, ensuring that the waste is handled, transported, treated, and disposed of in accordance with strict federal and local regulations.
II. Personnel Safety: Your First Line of Defense
Before initiating any disposal protocol, ensuring the safety of all laboratory personnel is paramount. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety glasses with side-shields and a face shield | EN166 or NIOSH approved[1][4] | Protects against splashes of the ionic liquid and any treatment chemicals. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374[1][4][5] | Prevents skin contact. Gloves must be inspected before use and disposed of after contamination.[4][5] |
| Body | Impervious laboratory coat or chemical-resistant apron | Not specified, but good laboratory practice | Protects against spills and splashes.[1][4] |
| Respiratory | Not typically required if work is performed in a certified chemical fume hood. For emergencies or spills outside a hood, a respirator with an appropriate cartridge for acid gases and organic vapors may be necessary. | NIOSH or CEN approved[6] | Prevents inhalation of any volatile decomposition products or aerosols. |
All handling and disposal procedures for this compound must be conducted within a certified laboratory chemical fume hood to ensure adequate ventilation and containment.[2][7]
III. Step-by-Step Disposal Protocol
This protocol outlines the chemical neutralization of small quantities of this compound typically generated in a research setting. For bulk quantities, consult with your institution's Environmental Health and Safety (EH&S) department for disposal as hazardous waste.[2]
A. Waste Segregation and Storage
-
Dedicated Waste Containers: All waste containing [Bmim][TCM], including contaminated consumables (e.g., pipette tips, gloves, wipes), must be collected in a dedicated, clearly labeled hazardous waste container.[2][7][8]
-
Labeling: The container must be labeled as "Hazardous Waste: Contains Cyanide" and include the full chemical name: "this compound". Also, add the warning "Do Not Mix with Acids".[7]
-
Segregation: Store solid and liquid cyanide-containing wastes separately.[2][7] Keep the cyanide waste container segregated from acidic materials.[8]
B. Chemical Neutralization of Aqueous Waste Solutions
For dilute aqueous solutions of [Bmim][TCM], a chemical oxidation method is recommended to convert the tricyanomethanide anion to less toxic cyanate. This procedure should only be performed by trained personnel.
Workflow for Chemical Neutralization
Caption: Chemical neutralization workflow for aqueous [Bmim][TCM] waste.
C. Disposal of Solid Waste and Contaminated Materials
All solid waste, including unused [Bmim][TCM], contaminated gloves, paper towels, and other lab consumables, must be disposed of as hazardous waste.[2][7]
-
Place all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not attempt to decontaminate solid waste through chemical means.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2]
IV. Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
A. Spill Response
-
Small Spills (within a fume hood):
-
Ensure the fume hood is operating correctly.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Gently sweep the absorbed material into a designated hazardous waste container.[1][6]
-
Decontaminate the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2]
-
All cleanup materials must be disposed of as cyanide-containing hazardous waste.[2]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's emergency response team (e.g., EH&S).[2]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
B. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1]
In all cases of exposure, seek immediate medical attention. [1] Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
V. Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety. By understanding the inherent hazards associated with the tricyanomethanide anion and adhering to the detailed disposal procedures outlined in this guide, researchers can mitigate risks and ensure a safe working environment. Always prioritize safety, follow institutional protocols, and consult with your EH&S department when in doubt.
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Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
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Ionic Liquids—A Review of Their Toxicity to Living Organisms. Egorova, K. S., et al. Molecules. [Link]
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SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
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Safety Data Sheet. Hampton Research. [Link]
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Cyanide Safe Use Guidelines. Columbia University Research. [Link]
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Personal protective equipment for handling 1-Butyl-3-methylimidazolium tricyanomethanide
Safe Handling and Disposal Protocol for 1-Butyl-3-methylimidazolium tricyanomethanide
As a Senior Application Scientist, this guide provides a comprehensive operational protocol for the safe handling, storage, and disposal of this compound (abbreviated as [BMIM][TCM]). This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a deep understanding of the risks and the proper procedures to mitigate them. The toxicological properties of this ionic liquid have not been fully investigated, demanding a cautious and proactive approach to safety.[1]
Core Hazard Assessment: Understanding the Risks
This compound is an ionic liquid whose hazard profile is dictated by both its imidazolium cation and its tricyanomethanide anion. The primary risks associated with this compound are:
-
Toxicity: While comprehensive data is limited, related imidazolium-based ionic liquids can be toxic if swallowed, and the tricyanomethanide anion has demonstrated higher toxicity compared to other common anions like chloride or acetate when paired with the same cation.[2] Therefore, ingestion, inhalation, and dermal absorption must be avoided.
-
Irritation: The compound is classified as a skin and eye irritant.[3] Direct contact can cause inflammation, and pre-existing conditions like dermatitis may be exacerbated.[4]
-
Thermal Decomposition: At high temperatures, [BMIM][TCM] can decompose, generating hazardous and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and various nitrous oxides (NOx).[1] The thermal stability of imidazolium-based ionic liquids can be influenced by the anion, with some showing degradation at temperatures as low as 150°C.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific materials is critical, as no single material protects against all chemicals.[7]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). | Disposable nitrile gloves offer protection against incidental splashes, but for prolonged handling or potential immersion, more robust gloves like butyl rubber are recommended.[7] Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid contaminating your skin.[8] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields, worn under a full-face shield. | Safety glasses protect against direct impacts and splashes.[9] A full-face shield is required to protect the entire face from splashes of this irritating compound, a critical measure when handling more than a few milliliters.[7] |
| Body Protection | A flame-resistant lab coat. | A lab coat serves as a removable barrier to protect your skin and personal clothing from spills and contamination.[9] Contaminated clothing must be removed immediately and laundered before reuse.[1] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A chemical fume hood provides the primary engineering control to prevent inhalation of any aerosols or vapors.[3] If work must be done outside a hood where ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][10] |
Operational Workflow: From Preparation to Disposal
The following protocol outlines the procedural steps for safely handling [BMIM][TCM] in a laboratory setting. This workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for Safe Handling of [BMIM][TCM].
-
Preparation:
-
Designate a Work Area: All handling of [BMIM][TCM] must occur inside a certified chemical fume hood to protect against inhalation of potential aerosols or vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble PPE and Spill Kit: Before handling the chemical, don all required PPE as detailed in the table above. Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is within immediate reach.[4]
-
Material Preparation: Keep the container of [BMIM][TCM] tightly sealed when not in use.[8] Avoid contact with strong oxidizing agents, as these are incompatible.[1]
-
-
Handling:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Minor Spill: For a small spill inside a fume hood, absorb the liquid with an inert material (sand, vermiculite).[4] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the area thoroughly.
-
Major Spill: Evacuate the immediate area and alert personnel. Prevent the spill from entering drains or waterways.[4] Follow your institution's emergency response procedures.
-
-
Storage and Disposal:
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[1][8] Keep the container tightly sealed to prevent absorption of moisture.
-
Disposal: Dispose of waste [BMIM][TCM] and any contaminated materials (e.g., gloves, absorbent) as hazardous chemical waste. Do not mix with other waste streams. All disposal must be in accordance with local, state, and federal regulations.[4]
-
References
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Ionic Liquid Screen. (2024, October 10). Hampton Research. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). MDPI. [Link]
-
Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium chloride. (n.d.). ResearchGate. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. [Link]
-
Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. (n.d.). Protective Industrial Products. [Link]
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New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 7). ResearchGate. [Link]
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Personal Protective Equipment. (2025, December 5). Division of Research Safety - University of Illinois. [Link]
-
Personal Protective Kit (PPE Kit). (n.d.). BHS Industrial Equipment. [Link]
-
Top: Possible resonance structures of the tricyanomethanide anion and bottom: Tautomers of HC(CN)3. (n.d.). ResearchGate. [Link]
-
The influence of anion species on the toxicity of ionic liquids observed in an (eco)toxicological test battery. (2025, August 6). ResearchGate. [Link]
-
Accessing Lanthanide Tricyanomethanide Coordination Polymers Using Ionic Liquids. (2022, March 10). ACS Publications. [Link]
-
Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. (n.d.). RSC Publishing. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
